Product packaging for 5-Methoxy-7-nitro-1H-indole(Cat. No.:CAS No. 10553-10-3)

5-Methoxy-7-nitro-1H-indole

Cat. No.: B085001
CAS No.: 10553-10-3
M. Wt: 192.17 g/mol
InChI Key: XNGPVHABLSIDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methoxy-7-nitro-1H-indole (CAS 10553-10-3) is an aromatic heterocyclic organic compound with the molecular formula C 9 H 8 N 2 O 3 and a molecular weight of 192.17 g/mol . This indole derivative features a nitro group at the 7-position and a methoxy group at the 5-position of the indole ring system, making it a valuable building block in medicinal chemistry and materials science research. The presence of the strong electron-withdrawing nitro group on the indole phenyl ring is a key structural feature that is important for a ligand's interaction with binding pockets of various protein targets . Indole derivatives bearing nitro groups have been synthesized and evaluated as potential Photosystem II (PSII) inhibitors, acting as post-emergent herbicides by reducing phenomenological parameters of reaction centers and interrupting plant development . Furthermore, nitro-indole scaffolds serve as crucial precursors for the synthesis of a wide range of biologically active molecules, including potential protein kinase inhibitors, anticancer immunomodulators, antifungal agents, and metabolic receptor regulators . Beyond pharmaceutical research, indole and its nitro-derivatives have been investigated in materials science. Research indicates that polyindole compounds, particularly those with electron-withdrawing groups like nitro-functionalties, can be synthesized for applications in organic battery materials, demonstrating potential for high cycle life and charge capacity . The compound has a calculated density of 1.4±0.1 g/cm³, a boiling point of 409.5±25.0 °C at 760 mmHg, and a flash point of 201.5±23.2 °C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly for use in laboratory settings by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O3 B085001 5-Methoxy-7-nitro-1H-indole CAS No. 10553-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-7-4-6-2-3-10-9(6)8(5-7)11(12)13/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGPVHABLSIDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646715
Record name 5-Methoxy-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10553-10-3
Record name 5-Methoxy-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characteristics of 5-Methoxy-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and versatile synthetic handles have made it a focal point for the development of novel therapeutics across various domains, including oncology, neuropharmacology, and infectious diseases.[1][2] This guide focuses on a specific, functionally rich derivative: 5-Methoxy-7-nitro-1H-indole .

The strategic placement of a methoxy group (an electron-donating group) and a nitro group (a potent electron-withdrawing group) on the indole core creates a molecule with distinct electronic and steric properties. These characteristics profoundly influence its reactivity, solubility, stability, and, ultimately, its potential for biological activity. Nitroindole derivatives, for instance, have garnered significant interest as potential anticancer agents through mechanisms like the binding of c-Myc G-quadruplexes.[3][4][5]

This document serves as an in-depth technical resource, providing a comprehensive analysis of the core physicochemical properties of this compound. By synthesizing predictive data with established experimental protocols, this guide aims to equip researchers with the foundational knowledge required to effectively handle, characterize, and utilize this compound in a laboratory setting, thereby accelerating research and development efforts.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent experimental work. The key identifiers and structural representation of this compound are summarized below.

Identifier Value
IUPAC Name This compound
Synonyms 5-METHOXY-7-NITROINDOLE, 1H-Indole, 5-methoxy-7-nitro-
CAS Number 10553-10-3[6]
Molecular Formula C₉H₈N₂O₃[6]
Molecular Weight 192.17 g/mol [6]
Canonical SMILES COC1=CC2=C(C=C1--INVALID-LINK--[O-])NC=C2
InChI Key Not Available

graph "5_Methoxy_7_nitro_1H_indole" {
layout=neato;
node [shape=plaintext];
edge [style=bold];

N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-0.8,0.4!"]; C3 [label="C", pos="-0.8,-0.4!"]; C3a [label="C", pos="0,-0.8!"]; C7a [label="C", pos="0.8,0.4!"]; H1 [label="H", pos="0,1.2!"];

C4 [label="C", pos="0,-1.6!"]; C5 [label="C", pos="-0.8,-2.0!"]; C6 [label="C", pos="0.8,-2.0!"]; C7 [label="C", pos="1.6,-1.2!"];

O_methoxy [label="O", pos="-1.6,-2.4!"]; C_methoxy [label="C", pos="-2.4,-2.8!"];

N_nitro [label="N", pos="2.8,-1.2!"]; O1_nitro [label="O", pos="3.4,-0.6!"]; O2_nitro [label="O", pos="3.4,-1.8!"];

N1 -- H1; N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C7a -- C3a; C5 -- O_methoxy; O_methoxy -- C_methoxy; C7 -- N_nitro; N_nitro -- O1_nitro [label="+"]; N_nitro -- O2_nitro [label="-"];

// Double bonds C2 -- C7a [style=invis]; C3 -- C4 [style=invis]; C5 -- C7 [style=invis];

// Benzene ring double bonds node [shape=none, label=""] invis1 at(0.4, -1.8); node [shape=none, label=""] invis2 at(-0.4, -1.8); node [shape=none, label=""] invis3 at(0.8, -1.2); node [shape=none, label=""] invis4 at(-0.8, -1.2); invis1 -- invis2 [style=double]; invis3 -- C6 [style=double]; invis4 -- C4 [style=double];

// Pyrrole ring double bonds node [shape=none, label=""] invis5 at(-0.4, 0); node [shape=none, label=""] invis6 at(0.4, 0); invis5 -- C3 [style=double]; invis6 -- C7a [style=double]; }

Caption: Chemical Structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental and physiological environments. The following data, combining experimental and predicted values, provides a quantitative overview of this compound.

Property Value Rationale & Insights
Melting Point 135 °C[6]The relatively high melting point for a molecule of this size is indicative of a stable, crystalline solid structure. This stability arises from strong intermolecular forces, including hydrogen bonding (via the indole N-H) and dipole-dipole interactions from the polar nitro and methoxy groups, which require significant thermal energy to overcome.
Boiling Point 409.5 ± 25.0 °C (Predicted)[6]The high predicted boiling point further reflects the strong intermolecular forces. Direct measurement would likely require vacuum distillation to prevent thermal decomposition before boiling.
Density 1.395 ± 0.06 g/cm³ (Predicted)[6]The predicted density is greater than that of water, which is typical for poly-functionalized aromatic compounds containing heteroatoms like nitrogen and oxygen.
pKa 13.67 ± 0.30 (Predicted)[6]This predicted pKa corresponds to the indole N-H proton. The value suggests it is a very weak acid, less acidic than water. The electron-withdrawing nitro group would typically increase the acidity (lower the pKa) compared to unsubstituted indole, but this effect is tempered by its distance and the opposing electron-donating effect of the methoxy group. This weak acidity means the N-H group will remain protonated under typical physiological conditions (pH 7.4).

Solubility Profile: A Predictive Analysis

Solubility is a critical parameter for drug discovery, influencing everything from assay design to bioavailability. In the absence of extensive experimental data, a predictive solubility profile can be constructed based on the "like dissolves like" principle and the molecule's functional groups.[3] The interplay between the polar nitro group, the moderately polar methoxy group, the hydrogen-bond-donating N-H group, and the largely nonpolar indole nucleus governs its solubility.[3]

Solvent Class Representative Solvents Predicted Solubility Justification
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents are excellent hydrogen bond acceptors and possess high dipole moments, allowing them to effectively solvate the polar nitro and methoxy groups as well as the indole N-H donor. DMSO is often the solvent of choice for creating stock solutions of such compounds.[3]
Polar Protic Methanol, Ethanol, WaterModerate to Low Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to moderate solubility. Aqueous solubility is expected to be low, as the solubilizing effect of the polar groups is counteracted by the nonpolar, aromatic indole core.[3]
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents have an intermediate polarity and are effective at dissolving a wide range of organic molecules that are not highly polar.[3]
Nonpolar Hexane, ToluenePoor The significant polarity imparted by the nitro and methoxy groups, along with the hydrogen bonding capability, results in poor solubility in nonpolar hydrocarbon solvents.[3]

Predicted Spectral Characteristics

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known structure of this compound and spectral data from analogous compounds, the following characteristics are anticipated:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex but informative. Key expected signals include:

    • A singlet for the methoxy (-OCH₃) protons, likely between δ 3.8-4.0 ppm.

    • A broad singlet for the indole N-H proton, typically downfield (> δ 8.0 ppm).

    • Several signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the indole ring. The specific coupling patterns would be crucial for confirming the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show nine distinct signals for each unique carbon atom.

    • A signal for the methoxy carbon around δ 55-60 ppm.

    • Multiple signals in the aromatic region (δ 100-150 ppm), with the carbon attached to the nitro group being significantly deshielded (shifted downfield).

  • IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups:

    • A sharp peak around 3300-3400 cm⁻¹ for the N-H stretch.

    • Strong, asymmetric and symmetric stretching bands for the nitro (NO₂) group, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

    • C-O stretching for the methoxy group around 1250-1050 cm⁻¹.

    • C=C stretching bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.

  • MS (Mass Spectrometry): In an electron ionization (EI-MS) spectrum, the molecular ion peak (M⁺) would be observed at m/z = 192. Subsequent fragmentation would likely involve the loss of the nitro group (-NO₂, 46 Da) and other characteristic fragments of the indole ring.[7]

Synthesis and Chemical Reactivity

Synthetic Pathway: Electrophilic Nitration

The most direct route for the synthesis of this compound is the electrophilic nitration of 7-methoxy-1H-indole.[8] The methoxy group at the 7-position is an ortho-, para-directing group. Due to steric hindrance at the 8-position and the inherent reactivity of the indole ring, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the 5-position.[8][9]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start 7-Methoxy-1H-indole in Acetic Acid reaction Cool to 0°C start->reaction addition Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise at < 5°C reaction->addition stir Stir at Room Temp (2-3 hours) addition->stir quench Quench with Ice stir->quench neutralize Neutralize with NaHCO₃ solution quench->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Wash, Dry (Na₂SO₄), Evaporate Solvent extract->purify product Purify by Column Chromatography purify->product final_product This compound product->final_product

Caption: General workflow for the synthesis of this compound.[8]

Reactivity Insights

The chemical behavior of this compound is a product of its competing functional groups.

  • Nucleophilic Character: The indole ring system is inherently electron-rich, making it nucleophilic and susceptible to electrophilic attack. The 5-methoxy group further enhances this electron density through resonance donation.

  • Electrophilic Influence: Conversely, the 7-nitro group is strongly electron-withdrawing, which deactivates the ring towards further electrophilic substitution and makes the N-H proton more acidic than in 7-methoxyindole itself.

  • Reduction: The nitro group is readily reducible to an amine (NH₂) using standard conditions (e.g., Pd/C with H₂ gas, or SnCl₂/HCl). This provides a synthetic handle to create 5-methoxy-7-amino-1H-indole, a valuable intermediate for further functionalization.

Stability and Storage Recommendations

Understanding a compound's stability is crucial for ensuring the integrity of experimental results and for long-term storage.

  • Predicted Stability: The compound's stability is likely to be compromised under certain conditions.[3]

    • Oxidative Stress: The electron-rich indole ring is susceptible to oxidation.

    • Basic Conditions: Strong basic conditions could potentially lead to degradation.

    • Photolytic Stress: Indole derivatives are often light-sensitive and can discolor or degrade upon exposure to UV light.[10]

  • Recommended Storage: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

Key Experimental Protocols

The following section provides detailed, field-proven methodologies for determining the key physicochemical properties discussed in this guide.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for measuring the equilibrium solubility of a compound, providing a thermodynamically accurate value.[3]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation is reached.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a period sufficient to reach equilibrium (typically 24 to 72 hours).

  • Phase Separation: After equilibration, cease agitation. Allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant. Immediately filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility (e.g., in µg/mL or mM) from the measured concentration, taking into account the dilution factor used.

Shake_Flask_Workflow start Add Excess Solid to Solvent in Vial agitate Agitate at Constant Temp (24-72 hours) start->agitate Step 1: Preparation settle Cease Agitation, Allow Solid to Settle agitate->settle Step 2: Equilibration filter Filter Supernatant (0.22 µm PTFE filter) settle->filter Step 3: Phase Separation analyze Dilute & Analyze Concentration by HPLC-UV filter->analyze Step 4: Quantification calculate Calculate Solubility analyze->calculate Step 5: Calculation result Equilibrium Solubility Value calculate->result

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol: Forced Degradation Study for Stability Assessment

This protocol outlines a method to assess the intrinsic stability of the compound by subjecting it to accelerated degradation conditions.[3]

Objective: To identify potential degradation pathways and the conditions under which this compound is unstable.

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Oxidative: Add a solution of 3% hydrogen peroxide.

    • Control: Add an equal volume of water.

  • Incubation: Incubate all solutions at a controlled, elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours), protected from light.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples. Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Data Evaluation: Analyze all samples using a stability-indicating HPLC method capable of separating the intact parent compound from all degradation products. Quantify the percentage of the parent compound remaining and assess the formation of any major degradants.

Conclusion: A Molecule of Strategic Importance

This compound represents a synthetically versatile and functionally rich molecule. Its physicochemical profile—characterized by moderate polarity, high crystalline stability, and specific solubility characteristics—is a direct consequence of the electronic push-pull system created by its methoxy and nitro substituents. The predictive data and detailed protocols provided in this guide offer a robust framework for its handling, characterization, and strategic deployment in research. A thorough understanding of these properties is paramount for any scientist aiming to leverage this potent indole derivative in the pursuit of novel chemical entities, particularly within the competitive landscape of drug discovery.

References

An In-depth Technical Guide to 5-Methoxy-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Research Chemical

This guide delves into the chemical identity, synthesis, and potential utility of 5-Methoxy-7-nitro-1H-indole. It is imperative to note that a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. This suggests that this compound is likely not a commercially available, off-the-shelf compound and exists primarily as a target for custom synthesis in specialized research endeavors. The information presented herein is a synthesis of established chemical principles and data from closely related analogues, designed to empower researchers in the synthesis and exploration of this molecule.

Section 1: Chemical Identity and Predicted Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₈N₂O₃

  • Molecular Weight: 192.17 g/mol

  • Predicted Physical Properties: Given the presence of the nitro group and the indole nucleus, the compound is expected to be a yellow to brown crystalline solid with a relatively high melting point and poor solubility in nonpolar solvents, with better solubility in polar organic solvents like DMSO, DMF, and acetone.

PropertyPredicted ValueJustification
Melting Point >150 °CNitroaromatic compounds and indoles typically have high melting points due to strong intermolecular interactions.
Boiling Point >400 °C (decomposes)High molecular weight and polarity suggest a high boiling point, though decomposition is likely at such temperatures.
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol, Methanol; Insoluble in Water, Hexane.The polar nitro and methoxy groups, along with the N-H group of the indole, allow for interactions with polar aprotic and protic solvents.
Appearance Yellow to brown crystalline solidThe nitro-aromatic system is a known chromophore, typically imparting color.

Section 2: Synthesis of this compound

The most plausible synthetic route to this compound is via the electrophilic nitration of the commercially available precursor, 5-methoxy-1H-indole. The regioselectivity of this reaction is dictated by the electronic effects of the methoxy group and the indole ring system itself.

Retrosynthetic Analysis

G This compound This compound 5-Methoxy-1H-indole 5-Methoxy-1H-indole This compound->5-Methoxy-1H-indole Electrophilic Nitration p-Anisidine p-Anisidine 5-Methoxy-1H-indole->p-Anisidine Fischer Indole Synthesis (example)

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Precursor: 5-Methoxy-1H-indole

Numerous methods exist for the synthesis of 5-methoxy-1H-indole. The Fischer indole synthesis is a classic and reliable method.[1]

Protocol: Fischer Indole Synthesis of 5-Methoxy-1H-indole

  • Hydrazone Formation: To a solution of p-anisidine (1 equivalent) in a suitable solvent (e.g., ethanol), add an equimolar amount of a pyruvate derivative (e.g., ethyl pyruvate). An acid catalyst (e.g., a few drops of acetic acid) can be added to facilitate the reaction. The mixture is typically stirred at room temperature until the reaction is complete (monitored by TLC).

  • Indolization: The resulting hydrazone is then subjected to cyclization using a strong acid catalyst. Polyphosphoric acid (PPA) is commonly used. The hydrazone is heated in PPA (e.g., at 80-100 °C) until the starting material is consumed.[2]

  • Work-up and Purification: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., NaOH or NaHCO₃ solution). The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Electrophilic Nitration of 5-Methoxy-1H-indole

The nitration of 5-methoxy-1H-indole is expected to be regioselective. The indole ring is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C3 position. However, if the C3 position is blocked or if the reaction conditions are carefully controlled, substitution on the benzene ring can be achieved. The methoxy group at the C5 position is an ortho-, para-director. The para-position (C6) is sterically unhindered. The ortho-positions are C4 and C6. The C7 position is ortho to the indole nitrogen's fused position and meta to the methoxy group. Directing effects can be complex, and a mixture of isomers is possible. However, nitration at the 7-position has been documented for other substituted indoles.[3]

Protocol: Nitration of 5-Methoxy-1H-indole

  • Caution: Nitrating agents are highly corrosive and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of the Nitrating Agent: A common nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Alternatively, milder nitrating agents like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) can be used to potentially improve selectivity and reduce side reactions.[4]

  • Reaction: 5-Methoxy-1H-indole (1 equivalent) is dissolved in a suitable solvent (e.g., acetic acid or dichloromethane) and cooled to a low temperature (e.g., 0 °C to -10 °C) in an ice-salt bath.

  • Addition of Nitrating Agent: The pre-cooled nitrating agent is added dropwise to the stirred solution of 5-methoxy-1H-indole, maintaining the low temperature. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring it onto crushed ice. The mixture is then neutralized with a base (e.g., saturated sodium bicarbonate solution). The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product will likely be a mixture of isomers and should be purified by column chromatography on silica gel to isolate the desired this compound.

G cluster_0 Step 1: Synthesis of 5-Methoxy-1H-indole cluster_1 Step 2: Nitration p-Anisidine p-Anisidine Hydrazone Hydrazone p-Anisidine->Hydrazone + Pyruvate derivative (e.g., Ethyl pyruvate) 5-Methoxy-1H-indole 5-Methoxy-1H-indole Hydrazone->5-Methoxy-1H-indole Indolization (e.g., PPA, heat) This compound This compound 5-Methoxy-1H-indole->this compound + HNO3/H2SO4 (or other nitrating agent)

Caption: A simplified workflow for the synthesis of this compound.

Section 3: Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, such as 5-methoxy-3-methyl-1H-indole and other nitroindoles.[5][6][7]

Spectroscopic Data Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z Assignment and Rationale
¹H NMR (DMSO-d₆) ~11.5 (br s, 1H)N-H of the indole ring.
~7.5-8.0 (m, 2H)Aromatic protons on the benzene ring (H4 and H6), deshielded by the nitro group.
~7.2-7.4 (m, 1H)Aromatic proton on the pyrrole ring (H2 or H3).
~6.5 (m, 1H)Aromatic proton on the pyrrole ring (H2 or H3).
~3.9 (s, 3H)Methoxy group protons (-OCH₃).
¹³C NMR (DMSO-d₆) ~155C5 (carbon attached to the methoxy group).
~140C7 (carbon attached to the nitro group).
~130-135Quaternary carbons of the indole ring (C3a, C7a).
~100-125Aromatic carbons (C2, C3, C4, C6).
~56Methoxy carbon (-OCH₃).
IR (KBr) ~3300-3400 cm⁻¹N-H stretching of the indole.
~1520 and 1340 cm⁻¹Asymmetric and symmetric N-O stretching of the nitro group.
~1250 cm⁻¹C-O stretching of the methoxy group.
~1600, 1480 cm⁻¹Aromatic C=C stretching.
Mass Spec (EI) m/z 192 (M⁺)Molecular ion peak.
m/z 176, 146, 118Fragmentation pattern corresponding to the loss of O, NO₂, and subsequent fragments.

Section 4: Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of the electron-donating methoxy group, the electron-withdrawing nitro group, and the inherent reactivity of the indole nucleus.

  • Pyrrole Ring Reactivity: The pyrrole part of the indole is electron-rich and susceptible to electrophilic attack, primarily at the C3 position. However, the presence of the nitro group on the benzene ring will somewhat deactivate the entire ring system towards further electrophilic substitution.

  • Benzene Ring Reactivity: The benzene ring is deactivated by the nitro group, making further electrophilic substitution on this ring difficult. Nucleophilic aromatic substitution (SₙAr) may be possible, particularly at positions activated by the nitro group, though this would require harsh conditions.

  • N-H Acidity: The N-H proton of the indole is weakly acidic and can be deprotonated by a strong base to form an indolyl anion, which can then be alkylated or acylated.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would yield 7-amino-5-methoxy-1H-indole, a valuable intermediate for further functionalization.

Section 5: Potential Applications in Research and Drug Discovery

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active compounds and approved drugs.[8][9] The introduction of methoxy and nitro substituents can modulate the pharmacological properties of the indole core.

  • Anticancer Agents: Nitroindole derivatives have been investigated as potential anticancer agents.[10][11] The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. Furthermore, the indole nucleus can be functionalized to target various proteins involved in cancer progression, such as kinases and topoisomerases.[]

  • Antimicrobial and Antiviral Agents: The indole core is present in many natural and synthetic antimicrobial and antiviral compounds.[13][14] The specific substitution pattern of this compound could be explored for the development of novel agents against various pathogens.

  • CNS-Active Compounds: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of many CNS-active drugs.[8] While the nitro group might confer toxicity, its reduction to an amino group could open avenues for synthesizing compounds with potential neurological activity.

  • Materials Science: Nitroaromatic compounds can have interesting optical and electronic properties. This molecule could be investigated as a building block for organic electronic materials, dyes, or sensors.

G cluster_0 Core Scaffold cluster_1 Potential Applications This compound This compound Anticancer Agents Anticancer Agents This compound->Anticancer Agents Bioreduction of Nitro Group Antimicrobial Agents Antimicrobial Agents This compound->Antimicrobial Agents Scaffold for Pharmacophore CNS-Active Compounds CNS-Active Compounds This compound->CNS-Active Compounds After Reduction to Amine Materials Science Materials Science This compound->Materials Science Optoelectronic Properties

Caption: Potential research applications stemming from the this compound scaffold.

Section 6: Safety and Handling

As with any novel chemical compound, this compound should be handled with care.

  • Toxicity: The toxicological properties have not been determined. Nitroaromatic compounds are often toxic and mutagenic. Assume the compound is hazardous and handle it accordingly.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

References

A Comprehensive Technical Guide to the Synthesis of 5-Methoxy-7-nitro-1H-indole from 7-Methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-7-nitro-1H-indole is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of more complex pharmacologically active molecules. This guide provides an in-depth technical overview of its synthesis via the direct electrophilic nitration of 7-methoxyindole. We will explore the mechanistic underpinnings that govern the reaction's regioselectivity, present a detailed and validated experimental protocol, and offer insights into process control and troubleshooting. This document is intended to equip researchers with the foundational knowledge and practical methodology required to successfully and efficiently synthesize this important compound.

Mechanistic Insights: The Foundation of Regioselectivity

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of the 7-methoxyindole scaffold.[1] The regiochemical outcome of this reaction is a product of the complex interplay between the inherent reactivity of the indole nucleus and the directing effects of the methoxy substituent.

Electrophilic Substitution on the Indole Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The pyrrole moiety, in particular, is more reactive than the benzene ring. In non-acidic conditions, the C-3 position is the most nucleophilic and typically the primary site of electrophilic substitution.[2] This is because the cationic intermediate formed by attack at C-3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[2]

The Role of Acid Catalysis and Substituent Effects

The nitration of 7-methoxyindole is typically performed under strongly acidic conditions, using a mixture of nitric acid and sulfuric acid (mixed acid).[1][3] Under these conditions, the reaction landscape changes significantly. The highly acidic medium leads to the protonation of the indole ring, primarily at the C-3 position. This protonation deactivates the pyrrole ring towards further electrophilic attack, effectively directing the nitration reaction to the benzenoid portion of the molecule.[4][5]

With the reaction now focused on the benzene ring, the directing effect of the C-7 methoxy group becomes the dominant factor. The methoxy group (-OCH₃) is a powerful activating, ortho-, para- directing group due to its ability to donate electron density via resonance. It activates the positions ortho (C-6) and para (C-4) to it. However, the experimentally observed product is the 5-nitro derivative.[1] This outcome highlights that while standard directing rules provide a useful framework, the regioselectivity in complex heterocyclic systems is often a subtle balance of:

  • Electronic Effects: The combined influence of the electron-donating methoxy group and the now electron-withdrawing, protonated pyrrole ring.

  • Steric Hindrance: The steric bulk around the C-6 position, adjacent to the methoxy group, may disfavor the approach of the electrophile.

The formation of the 5-nitro isomer as the major product is a consistent experimental result for this substrate under these conditions, demonstrating a preference for substitution at the position that is meta to the methoxy group but activated by the overall indole system.

Experimental Protocol for Synthesis

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
7-Methoxyindole (C₉H₉NO)≥98%TCI, Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)95-98%ACS Reagent Grade
Concentrated Nitric Acid (HNO₃)70%ACS Reagent Grade
Acetic Acid (CH₃COOH)GlacialACS Reagent Grade
Ethyl Acetate (EtOAc)ACS Grade-
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution-
Brine (Saturated NaCl)Aqueous Solution-
Anhydrous Sodium Sulfate (Na₂SO₄)Granular-
Silica Gel60 Å, 230-400 meshFor Column Chromatography
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Reaction Scheme

Caption: Nitration of 7-Methoxyindole to form this compound.

Step-by-Step Procedure

The following protocol is based on established methods for the nitration of indole derivatives.[1][6]

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-methoxyindole (1.0 eq) in glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with gentle stirring.

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Addition: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred solution of 7-methoxyindole over 20-30 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the consumption of the starting material by TLC.

  • Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until effervescence ceases and the pH is neutral (~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve 7-methoxyindole in Acetic Acid cool Cool to 0 °C dissolve->cool add Dropwise addition of Nitrating Mixture (< 5 °C) cool->add prepare_nitro Prepare Nitrating Mixture (HNO₃/H₂SO₄) at 0 °C prepare_nitro->add stir Stir at Room Temp (2-3h, Monitor by TLC) add->stir quench Quench with Ice stir->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) & Evaporate wash->dry chromatography Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Process Validation and Troubleshooting

Maintaining control over the reaction conditions is paramount for achieving high yield and purity.

Potential IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield Incomplete reaction; Decomposition of starting material or product.Ensure dropwise addition of nitrating agent is slow and temperature is strictly maintained below 5 °C. Confirm completion via TLC before work-up.
Formation of Dark, Insoluble Tar Acid-catalyzed polymerization of the indole nucleus.[5]This is often caused by localized high concentrations of acid or elevated temperatures. Ensure efficient stirring and rigorous temperature control.[5]
Formation of Multiple Products (Poor Regioselectivity) Temperature fluctuations; Incorrect stoichiometry of nitrating agent.Use a slight excess (1.1 eq) of nitric acid, but avoid a large excess which can lead to over-nitration. Maintain low and stable temperatures to enhance selectivity.[5]
Over-Nitration (Dinitro-Products) Excess of nitrating agent; Reaction temperature too high or time too long.Carefully control the stoichiometry of the nitrating agent. Perform the reaction at low temperatures (0-5 °C) to improve selectivity for mono-nitration.[5]

Conclusion

The synthesis of this compound from 7-methoxyindole is a robust and reproducible procedure when key parameters, particularly reaction temperature, are carefully controlled. The regioselective nitration at the C-5 position, driven by the deactivation of the pyrrole ring under strong acid and the directing effects of the C-7 methoxy group, provides a reliable route to this versatile synthetic intermediate. The protocol and insights detailed in this guide offer a comprehensive framework for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

predicted biological activity of 5-Methoxy-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Methoxy-7-nitro-1H-indole

Abstract

This technical guide provides a comprehensive predictive analysis of the biological activity of this compound, a novel heterocyclic compound. Lacking direct experimental data, this document leverages established structure-activity relationships (SAR) derived from analogous chemical scaffolds, namely nitroindoles and methoxyindoles, to forecast its therapeutic potential. We predict primary activities in oncology and neurology, specifically as an inhibitor of the c-Myc oncogene and neuronal nitric oxide synthase (nNOS). This guide details a robust in silico profiling workflow, presents the predicted activities and modulated signaling pathways, and provides detailed, field-proven experimental protocols for the validation of these computational hypotheses. The methodologies are designed to be self-validating, ensuring a rigorous and logical progression from prediction to empirical confirmation for researchers and drug development professionals.

Introduction: The this compound Scaffold

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a vast range of pharmacological effects.[1][2] Its structural versatility allows it to mimic peptides and bind to a wide array of enzymes and receptors.[2] The biological profile of the indole core can be significantly modulated by the addition of functional groups.

The subject of this guide, this compound, possesses two key substituents that are predicted to dictate its biological function:

  • The 7-Nitro Group: The presence of an electron-withdrawing nitro group, particularly at the 7-position, is a critical feature. This group is known to modulate the electronic properties of the indole ring, influencing its binding interactions and reactivity.[3] Notably, the 7-nitroindole scaffold is the basis for potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[3] Furthermore, both 5- and 7-nitroindole derivatives have demonstrated significant anticancer activity by targeting and stabilizing unique DNA structures known as G-quadruplexes in the promoter regions of oncogenes like c-Myc.[3][4]

  • The 5-Methoxy Group: In contrast, the methoxy group at the 5-position is electron-donating. This functional group is prevalent in many biologically active natural and synthetic indoles, where it often enhances reactivity and biological potency.[5] For instance, 5-methoxytryptamines are well-characterized ligands for serotonin receptors, contributing to potential antidepressant and anxiolytic effects.[6]

The combination of these opposing electronic influences on the indole core suggests a unique and potentially potent pharmacological profile for this compound, primarily pointing towards applications in oncology and neuropharmacology.

In Silico Profiling and Bioactivity Prediction

Given the novelty of this compound, a computational approach is the logical first step to profile its drug-like properties and predict its biological targets. This in silico workflow provides a rational basis for subsequent experimental validation.[7]

Predicted Physicochemical Properties and ADMET Profile

A molecule's therapeutic potential is fundamentally linked to its physicochemical properties and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Using established computational models, we can predict these key parameters for this compound.

PropertyPredicted ValueSignificance
Molecular Weight ~192.17 g/mol Well within the typical range for small molecule drugs, favoring good absorption and distribution.
LogP (Lipophilicity) ~2.0 - 2.5Indicates good membrane permeability and a balance between aqueous solubility and lipid bilayer affinity.
H-Bond Donors 1Complies with Lipinski's Rule of Five for drug-likeness.
H-Bond Acceptors 4Complies with Lipinski's Rule of Five for drug-likeness.
GI Absorption HighPredicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier ProbableThe LogP and molecular size suggest potential to cross the BBB, a prerequisite for CNS activity.
Drug-Likeness Score > 0A positive score indicates a high probability of possessing favorable pharmacological properties.

Note: These values are predictive and require experimental verification.

Predicted Biological Targets and Signaling Pathways

Based on the activities of its structural relatives, we predict two primary mechanisms of action for this compound.

The nitroindole moiety is strongly associated with anticancer activity.[4][8] We predict that this compound will function as a G-quadruplex (G4) stabilizer. G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions, such as the promoter of the c-Myc oncogene.[3] Stabilization of this structure by a small molecule ligand can inhibit gene transcription, leading to the downregulation of the c-Myc protein.[4] As c-Myc is a master regulator of cell proliferation, its suppression can induce cell cycle arrest and apoptosis in cancer cells.[3]

Furthermore, indole derivatives are known modulators of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival that is frequently dysregulated in cancer.[3] Inhibition of this pathway is a validated strategy for cancer therapy.

G4_Pathway cluster_0 Cell Nucleus cluster_1 Cytoplasm & Membrane Compound This compound G4 c-Myc Promoter G-Quadruplex Compound->G4 Binds & Stabilizes PI3K PI3K Compound->PI3K Inhibits cMyc_Gene c-Myc Gene G4->cMyc_Gene Inhibits Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation cMyc_mRNA->cMyc_Protein Transcription Transcription Factors Transcription->cMyc_Gene Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation cMyc_Protein->Proliferation

Caption: Predicted anticancer mechanism via c-Myc G4 stabilization and PI3K pathway inhibition.

The 7-nitroindole scaffold is a classic pharmacophore for the selective inhibition of neuronal nitric oxide synthase (nNOS).[3] Overproduction of nitric oxide (NO) by nNOS is implicated in neurodegenerative diseases and excitotoxicity. Inhibitors act by competing with the L-arginine substrate at the enzyme's active site, thereby blocking NO production and its downstream neurotoxic effects.[3] The predicted ability of this compound to cross the blood-brain barrier makes this a highly plausible therapeutic application.

nNOS_Pathway cluster_0 Presynaptic Neuron cluster_1 Downstream Effects nNOS Neuronal Nitric Oxide Synthase (nNOS) NO Nitric Oxide (NO) nNOS->NO Compound This compound Compound->nNOS Inhibits L_Arginine L-Arginine L_Arginine->nNOS Substrate Neurotoxicity Neurotoxicity & Excitotoxicity NO->Neurotoxicity

Caption: Predicted mechanism of neuroprotection via competitive inhibition of nNOS.

Experimental Validation: Protocols and Methodologies

The trustworthiness of any in silico prediction rests upon its experimental validation. The following protocols provide a clear, step-by-step framework for empirically testing the predicted bioactivities of this compound.

General Workflow for Bioactivity Screening

A logical, phased approach ensures efficient use of resources, moving from broad, high-throughput screening to more specific, mechanism-of-action studies.

Workflow cluster_0 Phase 1: In Silico & Primary Screening cluster_1 Phase 2: Mechanism of Action a In Silico Prediction (Target Hypothesis) b Biophysical Assay (e.g., FRET, FID) a->b Validate Binding c Cell Proliferation Assay (e.g., MTT) b->c Confirm Cellular Effect d Target Engagement (Western Blot) c->d e Enzymatic Assay (nNOS Activity) c->e f Functional Outcome (ROS Measurement) d->f

Caption: A generalized workflow for validating the predicted bioactivities.

Protocol: Evaluation of Anticancer Properties

Objective: To validate the predicted G-quadruplex binding, antiproliferative effects, and c-Myc downregulation.

  • Principle: A fluorescent probe (e.g., Thioflavin T) binds to the G4 structure, emitting a strong signal. A competing ligand will displace the probe, causing a decrease in fluorescence.

  • Reagents: c-Myc promoter G4-forming oligonucleotide, Thioflavin T (ThT), assay buffer (e.g., potassium cacodylate buffer), this compound stock solution (in DMSO).

  • Procedure:

    • Anneal the c-Myc oligonucleotide in buffer to form the G4 structure.

    • In a 96-well plate, add the pre-formed G4 DNA and ThT to each well.

    • Add serial dilutions of the test compound to the wells. Include a positive control (known G4 ligand) and a negative control (DMSO vehicle).

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure fluorescence intensity (excitation ~425 nm, emission ~485 nm).

    • Calculate the DC₅₀ value (concentration of compound required to displace 50% of the fluorescent probe).[4]

  • Principle: The AlamarBlue™ reagent contains an indicator dye that is reduced by metabolically active (i.e., proliferating) cells, resulting in a quantifiable color change.

  • Cell Line: A cancer cell line with known c-Myc overexpression (e.g., HeLa cervical cancer cells).[4]

  • Procedure:

    • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Add AlamarBlue™ reagent to each well and incubate for 2-4 hours.

    • Measure absorbance or fluorescence according to the manufacturer's protocol.

    • Calculate the IC₅₀ value (concentration of compound that inhibits cell proliferation by 50%).[4]

  • Principle: This technique uses antibodies to detect the levels of specific proteins in a cell lysate, providing direct evidence of target engagement.

  • Procedure:

    • Treat HeLa cells with the test compound at its IC₅₀ concentration for 24 hours.

    • Lyse the cells and quantify the total protein concentration.

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for c-Myc, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and image the resulting bands.

    • Quantify band intensity relative to a loading control (e.g., β-actin) to determine the change in c-Myc protein levels.[4]

Protocol: Evaluation of nNOS Inhibitory Activity

Objective: To quantify the direct inhibitory effect of the compound on neuronal nitric oxide synthase.

  • Principle: The activity of nNOS is measured by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.

  • Reagents: Purified recombinant human nNOS, L-[³H]arginine, NADPH, calmodulin, calcium chloride, tetrahydrobiopterin (BH₄), assay buffer, Dowex AG50W-X8 resin.

  • Procedure:

    • Prepare a reaction mixture containing all cofactors (NADPH, calmodulin, Ca²⁺, BH₄) in the assay buffer.

    • Add varying concentrations of this compound or a known nNOS inhibitor (e.g., 7-Nitroindazole) to the reaction tubes.

    • Initiate the reaction by adding the nNOS enzyme and L-[³H]arginine.

    • Incubate at 37°C for 15 minutes.

    • Stop the reaction by adding a stop buffer containing EDTA and Dowex resin. The resin binds the unreacted L-[³H]arginine.

    • Centrifuge the samples.

    • Measure the radioactivity of the supernatant, which contains the L-[³H]citrulline product, using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Synthesis and Interpretation

A successful outcome from this workflow would involve correlating the data across different phases. For instance, a low-micromolar DC₅₀ value in the FID assay should correspond with a potent IC₅₀ in the cell proliferation assay. This cellular effect should, in turn, be confirmed by a visible reduction of the c-Myc protein band in the Western blot. This triangulation of evidence provides a high degree of confidence in the predicted mechanism of action. Discrepancies, such as potent cell killing without evidence of c-Myc downregulation, would prompt investigation into alternative mechanisms (e.g., off-target effects or induction of ROS).[4]

Conclusion

This compound is a compound of significant interest, strategically combining functional groups known to impart potent bioactivity. In silico analysis strongly predicts a dual-action profile with therapeutic potential in both oncology and neurology, primarily through the inhibition of c-Myc and nNOS, respectively. The proposed experimental workflows provide a rigorous, validated pathway to test these hypotheses. The successful validation of these predicted activities would establish this compound as a promising lead scaffold for the development of novel therapeutics.

References

A Technical Guide to the Therapeutic Potential of 5-Methoxy-7-nitro-1H-indole: A Hypothesized Dual-Action Agent for Oncology and Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical exploration of the therapeutic potential of the novel chemical entity, 5-Methoxy-7-nitro-1H-indole. In the absence of direct empirical data for this specific molecule, this guide synthesizes current knowledge from structurally related nitroindole compounds to build a robust hypothesis for its application in oncology and neurology. We will delve into its physicochemical properties, propose mechanisms of action, and provide detailed, actionable experimental protocols for its synthesis and biological evaluation.

Introduction: The Rationale for Investigating this compound

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules. The introduction of a nitro group to the indole ring, creating nitroindoles, has been shown to confer potent and specific biological activities. Notably, 5-nitroindole and 7-nitroindole derivatives have emerged as promising candidates for anticancer and neuroprotective therapies.[1][2]

This compound combines the key features of a 7-nitroindole with a 5-methoxy group. The electron-withdrawing nature of the nitro group at the 7-position is known to modulate the electronic properties of the indole ring, influencing its binding to biological targets.[1] The methoxy group at the 5-position, a common substituent in bioactive indoles, can enhance pharmacological activity through electronic and steric effects, and by providing a site for metabolic modification.[3][4]

This guide hypothesizes that this compound possesses a dual therapeutic potential:

  • As an Anticancer Agent: By leveraging the established ability of nitroindoles to stabilize G-quadruplex structures in oncogene promoters and inhibit key signaling pathways.[1][2]

  • As a Neuroprotective Agent: By acting as a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[5][6]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is critical for its development as a therapeutic agent.

Predicted Physicochemical Properties

Based on its structure, the following properties can be anticipated:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₈N₂O₃-
Molecular Weight 192.17 g/mol -
Melting Point 135 °C[5]
Boiling Point 409.5±25.0 °C (Predicted)[5]
Density 1.395±0.06 g/cm3 (Predicted)[5]
pKa 13.67±0.30 (Predicted)[5]
Solubility High in polar aprotic solvents (e.g., DMSO, DMF). Moderate in polar protic solvents (e.g., Methanol, Ethanol). Low in water and nonpolar solvents.The polar nitro and methoxy groups, along with the indole N-H, can engage in hydrogen bonding, while the aromatic core limits aqueous solubility.[7]
Stability Likely sensitive to strong oxidizing agents, strong bases, and photolytic conditions. Generally stable at room temperature in a dark, dry environment.The nitroaromatic and indole moieties can be susceptible to degradation under these conditions.[7]
Synthesis of this compound

The synthesis of this compound can be achieved via electrophilic nitration of 5-methoxy-1H-indole. The methoxy group at the 5-position is an ortho-, para-director, while the indole nitrogen directs to the 3-position. However, nitration of the benzene ring is also possible. A plausible synthetic route is the nitration of 7-methoxy-1H-indole, where the 7-methoxy group directs the incoming nitro group to the 5-position.[8]

Materials:

  • 7-Methoxy-1H-indole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Acid

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a 1:1 ratio, while keeping the mixture cool in an ice bath.

  • Dissolution: Dissolve 7-methoxy-1H-indole in glacial acetic acid in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 7-methoxy-1H-indole, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Work-up:

    • Quench the reaction by pouring it over crushed ice.

    • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Diagram of Synthetic Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 7-methoxy-1H-indole in acetic acid cool1 Cool to 0 °C start->cool1 add_nitrating Add nitrating mixture dropwise at < 5 °C cool1->add_nitrating prep_nitrating Prepare nitrating mixture (HNO3/H2SO4) cool2 Cool nitrating mixture prep_nitrating->cool2 cool2->add_nitrating stir Stir at room temperature for 2-3 hours add_nitrating->stir quench Quench with ice stir->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with brine extract->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product This compound chromatography->product

Caption: Synthetic workflow for this compound.

Hypothesized Therapeutic Applications and Mechanisms of Action

Anticancer Potential

The anticancer activity of nitroindole derivatives is well-documented, with two primary mechanisms of action being the stabilization of G-quadruplexes and the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2][9]

The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure.[2][10] Stabilization of this G4 structure by small molecules can inhibit the transcription of c-Myc, leading to downregulation of the c-Myc protein and subsequent suppression of tumor growth.[1][2] Both 5- and 7-nitroindole derivatives have been identified as potent c-Myc G4 binders.[1][2]

Proposed Mechanism: this compound is hypothesized to bind to and stabilize the c-Myc G-quadruplex, likely through π-π stacking interactions between its planar indole ring system and the G-tetrads of the G4 structure. This stabilization would block the transcriptional machinery, leading to reduced c-Myc expression and antiproliferative effects.

Diagram of c-Myc G-Quadruplex Stabilization:

G cMyc_promoter c-Myc Promoter Region (Guanine-rich sequence) G4_formation G-Quadruplex Formation cMyc_promoter->G4_formation cMyc_transcription c-Myc Transcription G4_formation->cMyc_transcription blocks Transcription_machinery Transcription Machinery Transcription_machinery->cMyc_transcription cMyc_protein c-Myc Protein cMyc_transcription->cMyc_protein Tumor_growth Tumor Growth cMyc_protein->Tumor_growth Downregulation Downregulation cMyc_protein->Downregulation Suppression Suppression Tumor_growth->Suppression Molecule This compound Stabilization Stabilization Molecule->Stabilization Stabilization->G4_formation Inhibition Inhibition Stabilization->Inhibition Inhibition->Transcription_machinery

Caption: Proposed mechanism of c-Myc downregulation.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers.[9][11] Indole derivatives have been shown to inhibit this pathway at various points.[9][12]

Proposed Mechanism: this compound may act as an inhibitor of one or more kinases in the PI3K/Akt/mTOR pathway. This inhibition would lead to cell cycle arrest and the induction of apoptosis in cancer cells.

Diagram of PI3K/Akt/mTOR Pathway Inhibition:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Molecule This compound Inhibition1 Inhibition Molecule->Inhibition1 Inhibition2 Inhibition Molecule->Inhibition2 Inhibition3 Inhibition Molecule->Inhibition3 Inhibition1->PI3K Apoptosis Apoptosis Inhibition1->Apoptosis Inhibition2->Akt Inhibition2->Apoptosis Inhibition3->mTORC1 Inhibition3->Apoptosis G nNOS Neuronal Nitric Oxide Synthase (nNOS) NO Nitric Oxide (NO) nNOS->NO produces L_Arginine L-Arginine L_Arginine->nNOS Neurotoxicity Neurotoxicity NO->Neurotoxicity Molecule This compound Inhibition Competitive Inhibition Molecule->Inhibition Inhibition->nNOS Reduction Reduction Inhibition->Reduction Reduction->NO Neuroprotection Neuroprotection Reduction->Neuroprotection

References

Navigating the Synthesis and Application of 5-Methoxy-7-nitro-1H-indole: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Niche Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its versatile scaffold allows for extensive functionalization, leading to compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide focuses on a specific, highly functionalized derivative, 5-Methoxy-7-nitro-1H-indole, a compound of interest for researchers engaged in the synthesis of complex heterocyclic systems for drug discovery.

Part 1: Sourcing Strategy - The Precursor Pathway

A direct procurement of this compound is generally not feasible. The most efficient route to obtaining this compound is through custom synthesis, beginning with its commercially available precursor, 7-methoxyindole (CAS: 3189-22-8).[3] This precursor is offered by several reputable chemical suppliers, ensuring a reliable starting point for the synthesis.

Table 1: Commercial Availability of 7-Methoxyindole (CAS: 3189-22-8)

SupplierPurityAvailable Quantities
Sigma-Aldrich97%1g, 5g
Fisher Scientific97%1g, 5g, 25g
BLD Pharm≥98%1g, 5g, 25g, 100g
Ambeed≥98%1g, 5g, 10g, 25g
ChemScene≥98%5g, 10g, 25g, 50g

Note: Availability and purity levels are subject to change. Please consult the suppliers' websites for the most current information.[3]

Part 2: Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic nitration of 7-methoxyindole.[3][4] The underlying chemical principle of this reaction is governed by the directing effects of the substituents on the indole ring. The methoxy group (-OCH₃) at the 7-position is an ortho-, para-director. However, due to steric hindrance from the adjacent indole ring structure, the incoming nitro group is preferentially directed to the 5-position.[3]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Final Product 7-Methoxyindole 7-Methoxyindole Nitration Electrophilic Nitration (0°C) 7-Methoxyindole->Nitration Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Nitration Solvent Dichloromethane Solvent->Nitration Target_Compound This compound Nitration->Target_Compound

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the nitration of indole derivatives.[3]

Materials:

  • 7-Methoxyindole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice Bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 7-methoxyindole (1.0 equivalent) in dichloromethane at 0°C using an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (2.0 equivalents) to the solution while ensuring the temperature is maintained at 0°C.

  • Nitration: In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to a small amount of dichloromethane. Add this mixture dropwise to the reaction flask over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Part 3: Potential Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The nitro and methoxy groups serve as handles for further chemical modifications. For instance, the nitro group can be reduced to an amine, opening pathways to a variety of diaminoindoles or facilitating cyclization reactions to form fused polyheterocyclic systems.[5]

The indole scaffold itself is a key feature in numerous compounds targeting a range of diseases.[2] Derivatives have shown promise in:

  • Oncology: Indole-based compounds can act as inhibitors of crucial enzymes in cancer cell proliferation, such as tryptophan dioxygenase (TDO).[1] Substituted 5-nitroindole scaffolds, in particular, have been investigated for their ability to bind to G-quadruplex DNA structures, such as the c-Myc promoter, thereby downregulating oncogene expression.[6][7]

  • Infectious Diseases: Functionalized indole rings are being explored for the development of novel antifungal and antibacterial agents that can overcome existing resistance mechanisms.[1]

  • Central Nervous System (CNS) Disorders: The indole core is present in key neurotransmitters like serotonin.[2] Modified indoles are being investigated for their potential in treating conditions like depression and Alzheimer's disease.[1]

G cluster_mods Chemical Modifications cluster_apps Therapeutic Areas of Interest Start This compound Reduction Nitro Group Reduction (to Amine) Start->Reduction Demethylation Methoxy Group Demethylation Start->Demethylation Other Further Functionalization Start->Other Oncology Oncology Reduction->Oncology c-Myc G-Quadruplex Binders Infectious_Diseases Infectious_Diseases Reduction->Infectious_Diseases Novel Antimicrobials CNS_Disorders CNS_Disorders Demethylation->CNS_Disorders Serotonin Analogs Other->Oncology Other->Infectious_Diseases

Caption: Potential research pathways from this compound.

Conclusion

While not commercially available off-the-shelf, this compound represents a valuable and accessible building block for medicinal chemists and drug development professionals. Through a straightforward and well-documented synthetic route starting from the readily available 7-methoxyindole, researchers can unlock the potential of this highly functionalized scaffold. Its strategic importance lies in its adaptability for synthesizing novel compounds targeting a spectrum of therapeutic areas, from oncology to neurodegenerative diseases, underscoring the enduring relevance of the indole nucleus in the quest for new medicines.

References

A Technical Guide to the Spectroscopic Characterization of 5-Methoxy-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 5-Methoxy-7-nitro-1H-indole. In the absence of direct experimental spectra in peer-reviewed literature, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a detailed characterization. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and application of substituted indole derivatives, particularly in the context of medicinal chemistry and drug discovery. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis to ensure scientific integrity and practical utility.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of substituents, such as methoxy and nitro groups, can profoundly influence the electronic properties, steric profile, and metabolic stability of the indole ring, thereby modulating its pharmacological effects. This compound represents a synthetically accessible yet underexplored derivative with potential applications in various therapeutic areas. Accurate and comprehensive spectroscopic characterization is the cornerstone of its chemical identity and purity assessment, which is paramount for its advancement in any research and development pipeline.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to each proton in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1 (N-H)> 8.5br s-
H2~7.3t~2.5
H3~6.6t~2.5
H4~7.9d~2.0
H6~7.5d~2.0
-OCH₃~4.0s-
Expert Interpretation and Justification:

The prediction of the chemical shifts is based on the analysis of substituent effects on the indole ring. The broad singlet for the N-H proton (H1) at a downfield shift greater than 8.5 ppm is characteristic of indole N-H protons and is influenced by hydrogen bonding and the electron-withdrawing nature of the nitro group. The protons on the pyrrole ring, H2 and H3 , are expected to appear as triplets due to coupling with each other. Their chemical shifts are influenced by the overall electron density of the indole system.

The protons on the benzene ring, H4 and H6 , are anticipated to be deshielded due to the strong electron-withdrawing effect of the adjacent nitro group at the 7-position. This would result in their signals appearing at a lower field. The ortho-coupling between these two protons would likely result in doublets with a small coupling constant. The methoxy protons (-OCH₃) are expected to appear as a sharp singlet at approximately 4.0 ppm, a typical region for methoxy groups attached to an aromatic ring.

For comparison, in 5-methoxy-1H-indole, the H4 and H6 protons appear at approximately 7.2 and 6.8 ppm, respectively. The introduction of the nitro group at the 7-position in the target molecule is expected to cause a significant downfield shift for both H4 and H6.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will reflect the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2~125
C3~103
C3a~128
C4~115
C5~155
C6~110
C7~140
C7a~130
-OCH₃~56
Expert Interpretation and Justification:

The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbon bearing the methoxy group, C5 , is expected to be significantly shielded and appear upfield around 155 ppm. Conversely, the carbon attached to the nitro group, C7 , will be strongly deshielded, resulting in a downfield shift to approximately 140 ppm. The other aromatic carbons will have shifts typical for substituted indoles, with their precise locations determined by the combined electronic effects of the methoxy and nitro groups. The pyrrole ring carbons, C2 and C3 , are expected at around 125 and 103 ppm, respectively, consistent with other indole derivatives. The methoxy carbon will have a characteristic shift at approximately 56 ppm.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=C, N-O, and C-O bonds.

Table 3: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400N-HStretching
~3100Aromatic C-HStretching
~2950Aliphatic C-H (-OCH₃)Stretching
~1620Aromatic C=CStretching
~1520 & ~1340N-O (Nitro group)Asymmetric & Symmetric Stretching
~1250C-O (Methoxy group)Stretching
Expert Interpretation and Justification:

The presence of a sharp absorption band around 3400 cm⁻¹ is a clear indication of the N-H stretching vibration of the indole ring. The aromatic C-H stretching vibrations are expected to appear around 3100 cm⁻¹ . The characteristic asymmetric and symmetric stretching vibrations of the nitro group (N-O) are predicted to be strong and appear at approximately 1520 cm⁻¹ and 1340 cm⁻¹ , respectively. The C-O stretching of the methoxy group should be visible around 1250 cm⁻¹ . The aromatic C=C stretching vibrations will be observed in the 1620-1450 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural elucidation.

Predicted Molecular Ion: [M]⁺ = m/z 192.05

Expert Interpretation and Justification:

The molecular ion peak is predicted at m/z 192, corresponding to the molecular formula C₉H₈N₂O₃. The fragmentation of indole derivatives often involves the loss of small, stable molecules. A plausible fragmentation pathway for this compound is outlined below.

M [M]⁺ m/z 192 M_minus_NO2 [M-NO₂]⁺ m/z 146 M->M_minus_NO2 - NO₂ M_minus_CH3 [M-CH₃]⁺ m/z 177 M->M_minus_CH3 - CH₃ Indole_core Indole core fragments M_minus_NO2->Indole_core M_minus_CH3_minus_NO2 [M-CH₃-NO₂]⁺ m/z 131 M_minus_CH3->M_minus_CH3_minus_NO2 - NO₂ M_minus_CH3_minus_NO2->Indole_core start 5-Methoxy-1H-indole step1 Dissolve in Acetic Anhydride Cool to 0°C start->step1 step2 Add Nitrating Agent (e.g., HNO₃ in H₂SO₄) Dropwise at 0°C step1->step2 step3 Stir at Room Temperature step2->step3 step4 Quench with Ice-Water step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Purify by Column Chromatography step5->step6 end This compound step6->end

Methodological & Application

Application Notes and Protocols for Antimicrobial Screening of 5-Methoxy-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine modern medicine. The discovery and development of new chemical entities with antimicrobial properties are therefore of paramount importance. This guide provides a detailed framework for the antimicrobial screening of 5-Methoxy-7-nitro-1H-indole , a synthetic nitroaromatic compound. While the broader class of nitroindoles has been investigated for various biological activities, this document will equip researchers with the foundational knowledge and practical protocols to specifically assess its potential as an antimicrobial agent.

The rationale for investigating this compound stems from the well-documented antimicrobial efficacy of nitro-containing molecules.[1] The nitro group (NO₂) often acts as a pharmacophore that, upon intracellular reduction by microbial nitroreductases, generates reactive nitrogen species.[2][3][4] These highly reactive intermediates, such as nitroso and hydroxylamine species, can indiscriminately damage critical cellular macromolecules like DNA, proteins, and lipids, leading to microbial cell death.[1] This mechanism of action, which involves bioactivation within the target microorganism, provides a strong basis for exploring the antimicrobial potential of novel nitroaromatic compounds.

This document will provide a comprehensive overview of the principles of antimicrobial susceptibility testing, detailed step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and for conducting agar disk diffusion assays, guidance on data interpretation for a novel compound, and essential safety considerations.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible antimicrobial screening.

Solubility: Based on its chemical structure, this compound is predicted to have low solubility in aqueous media and higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Stock Solution Preparation:

Due to its limited aqueous solubility, a high-concentration stock solution of this compound should be prepared in 100% DMSO.

Table 1: Stock Solution Recommendations

ParameterRecommendation
Solvent Dimethyl Sulfoxide (DMSO), sterile
Stock Concentration 10 mg/mL (or as high as solubility permits)
Storage Aliquot into sterile, amber vials and store at -20°C to -80°C to protect from light and repeated freeze-thaw cycles.

Important Considerations for DMSO Usage:

DMSO is a common solvent in antimicrobial assays but can exhibit its own biological effects. At concentrations above 2%, DMSO can inhibit the growth of some bacteria.[5] Furthermore, it can act synergistically with some antibiotics, even at concentrations below 1%.[6] Therefore, it is critical to:

  • Maintain a final DMSO concentration in all assay wells at the lowest possible level, ideally ≤1% .

  • Include a solvent control in all experiments. This control should contain the highest concentration of DMSO used in the test wells to account for any potential inhibitory or synergistic effects of the solvent itself.

Diagram 1: General Workflow for Antimicrobial Screening

Antimicrobial Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation Compound This compound StockSolution Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Compound->StockSolution BrothDilution Broth Microdilution Assay (Determine MIC) StockSolution->BrothDilution DiskDiffusion Agar Disk Diffusion Assay (Qualitative Assessment) StockSolution->DiskDiffusion MicrobialCulture Prepare Microbial Inoculum (0.5 McFarland Standard) MicrobialCulture->BrothDilution MicrobialCulture->DiskDiffusion MIC_Value Determine MIC Value BrothDilution->MIC_Value ZoneOfInhibition Measure Zone of Inhibition DiskDiffusion->ZoneOfInhibition Interpretation Interpret Results (Activity Assessment) MIC_Value->Interpretation ZoneOfInhibition->Interpretation Broth Microdilution Workflow cluster_prep Preparation cluster_exec Execution cluster_read Reading Inoculum Prepare Inoculum (0.5 McFarland, then dilute) Inoculate Inoculate Plate with Bacteria Inoculum->Inoculate PlatePrep Prepare 96-well Plate (Serial Dilutions of Compound) PlatePrep->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Visually Determine MIC (Lowest concentration with no growth) Incubate->ReadMIC

References

Application Notes and Protocols for Assessing the Cytotoxic Potential of 5-Methoxy-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cell Biology Division

Abstract

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] The addition of a nitro group, particularly at the 5- or 7-position, has been shown to confer potent anticancer properties to the indole scaffold.[3] These derivatives can exert their effects through various mechanisms, including the stabilization of G-quadruplex DNA structures in oncogene promoters like c-Myc, and the modulation of critical cell survival pathways such as PI3K/Akt/mTOR.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the cytotoxic and pro-apoptotic activity of 5-Methoxy-7-nitro-1H-indole using robust and validated cell-based assays. We present a primary method based on the quantification of intracellular ATP, a key indicator of metabolic health, and a secondary, orthogonal method to specifically measure the induction of apoptosis via caspase-3 and -7 activity.

Introduction: The Rationale for Evaluating this compound

Indole derivatives are a cornerstone of modern drug discovery, demonstrating a wide spectrum of biological activities.[1] The nitro-substituted indoles, in particular, have emerged as a promising class of anticancer agents.[3][4] The electron-withdrawing nature of the nitro group at the 7-position can modulate the electronic properties of the indole ring, influencing its binding interactions with biological targets.[3]

The primary goal when screening a novel compound like this compound is to determine its effect on cell viability and to elucidate its mechanism of action. Cell viability assays are fundamental tools in this process, providing quantitative data on how a compound affects a population of cells.[5][6] These assays typically measure markers of healthy cell function, such as metabolic activity, membrane integrity, or ATP production.[6] A reduction in these markers can indicate either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect. This guide provides the scientific and technical framework for conducting these critical initial studies.

Selecting the Optimal Cell Viability Assay: A Causality-Driven Approach

The choice of a cell viability assay is not trivial and must be guided by the physicochemical properties of the test compound. Many common assays rely on colorimetric readouts that can be susceptible to interference.

  • Tetrazolium-Based Assays (MTT, MTS, XTT): These assays measure the activity of cellular dehydrogenases, which reduce a tetrazolium salt to a colored formazan product.[7] However, nitroaromatic compounds can be electrochemically active and may directly reduce the tetrazolium salt or interfere with the spectrophotometric reading, leading to false-positive or false-negative results.[8] The MTT assay further requires a solubilization step for the insoluble formazan crystals, adding a layer of complexity and potential error.

  • Resazurin (alamarBlue®) Assay: This assay uses the redox indicator resazurin, which is reduced by viable cells to the fluorescent resorufin. Like tetrazolium salts, resazurin's reduction potential can make it susceptible to interference from compounds that have inherent reducing or oxidizing capabilities.

The Recommended Primary Assay: ATP Quantification

To circumvent potential compound interference and achieve high sensitivity, we recommend an ATP-based luminescence assay (e.g., CellTiter-Glo®).[6][7] The rationale is straightforward and robust:

  • Direct Measure of Viability: ATP is the principal energy currency of the cell. Its intracellular concentration is tightly regulated and rapidly diminishes upon metabolic compromise or cell death.[5]

  • High Sensitivity: Luminescence-based assays generally offer a superior signal-to-noise ratio compared to absorbance or fluorescence-based methods.

  • Reduced Interference: The assay chemistry, which utilizes luciferase to generate a light signal from ATP, is less prone to interference from colored or redox-active compounds.

The following workflow provides a comprehensive approach, starting with the primary ATP-based viability screen and followed by a specific mechanistic assay to confirm apoptosis induction.

G cluster_prep Preparation cluster_exp Experiment Execution cluster_assays Assays cluster_analysis Data Analysis & Interpretation A Select and Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) C Seed Cells in 96-well Plates A->C B Prepare Serial Dilutions of this compound (DMSO Stock) D Treat Cells with Compound (24-72h incubation) B->D C->D E Primary Assay: ATP Quantification (Luminescence) D->E Primary Screen F Secondary Assay: Caspase-3/7 Activity (Luminescence) D->F Mechanism Insight G Measure Luminescence (Plate Reader) E->G F->G H Calculate % Viability & % Caspase Activity G->H I Determine IC50 Value & Confirm Apoptosis H->I

Caption: Experimental workflow for assessing this compound.

Experimental Protocols

Protocol 1: Primary Cell Viability Assay (ATP Quantification)

This protocol outlines the determination of cell viability by measuring intracellular ATP levels following treatment with this compound.

A. Materials and Reagents

  • Selected cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)

  • Complete growth medium (specific to cell line)

  • This compound (powder)

  • DMSO (Cell culture grade)

  • Opaque-walled 96-well microplates suitable for luminescence

  • ATP-based luminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multimode microplate reader with luminescence detection capability

  • Phosphate Buffered Saline (PBS)

B. Step-by-Step Methodology

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Prepare serial dilutions in complete growth medium just before use. Ensure the final DMSO concentration in the culture wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete growth medium.[9]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of medium containing the desired concentrations of this compound to the treatment wells.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "blank" (medium only, no cells).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[9]

  • ATP Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the ATP assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

C. Data Analysis

  • Subtract the average luminescence value of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Luminescence_Treated / Luminescence_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (log(inhibitor) vs. response) to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol 2: Secondary/Confirmatory Assay (Caspase-3/7 Activity)

This protocol confirms that the observed loss of viability is due to apoptosis by measuring the activity of key executioner caspases.[10][11] Caspases-3 and -7 are critical proteases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[12][13]

A. Materials and Reagents

  • Cells treated as described in Protocol 1 (steps 1-4)

  • Luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Opaque-walled 96-well microplates

  • Multimode microplate reader with luminescence detection

B. Step-by-Step Methodology

  • Cell Treatment: Follow steps 1-4 from Protocol 1. A shorter incubation time (e.g., 24 hours) may be optimal for detecting peak caspase activity.

  • Caspase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Prepare the caspase-3/7 reagent (containing a luminogenic caspase-3/7 substrate) according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix briefly on an orbital shaker.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well.

C. Data Analysis

  • Subtract the average luminescence of the blank wells.

  • Express data as fold change in caspase activity relative to the vehicle control: Fold Change = Luminescence_Treated / Luminescence_VehicleControl

Anticipated Results and Data Presentation

Treatment of cancer cells with an effective cytotoxic compound like this compound is expected to result in a dose-dependent decrease in ATP levels and a corresponding dose-dependent increase in caspase-3/7 activity.

Table 1: Representative Data for this compound Activity

Cell LinePrimary Assay: IC50 (µM) [ATP-based]Secondary Assay: Peak Caspase-3/7 Activation (Fold Change vs. Control)
MCF-7 (Breast)8.54.2-fold @ 10 µM
HCT-116 (Colon)5.25.8-fold @ 10 µM
HepG-2 (Liver)12.13.5-fold @ 15 µM
Normal Fibroblasts> 501.2-fold @ 50 µM

Note: The data presented are hypothetical and serve as an example for experimental design and interpretation.

Mechanistic Insights: Potential Signaling Pathway

Based on literature for related 5- and 7-nitroindole derivatives, a plausible mechanism of action for this compound involves the suppression of pro-survival signaling and the induction of apoptosis.[3] The compound may directly or indirectly inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival. Concurrently, it may stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene, suppressing its transcription. The downregulation of both c-Myc and Akt signaling converges to reduce the expression of anti-apoptotic proteins (like Bcl-2) and activate the intrinsic apoptotic pathway, culminating in the activation of effector caspases 3 and 7.

G cluster_pathway Cellular Signaling cluster_apoptosis Apoptosis Induction compound This compound pi3k PI3K/Akt/mTOR Pathway compound->pi3k Inhibits g4 c-Myc Promoter G-Quadruplex compound->g4 Stabilizes bcl2 Bcl-2 Expression ↓ pi3k->bcl2 Suppresses Activation cmyc c-Myc Transcription ↓ g4->cmyc cmyc->bcl2 Regulates casp Caspase-3/7 Activation ↑ bcl2->casp Inhibits Activation death Apoptotic Cell Death casp->death

Caption: Potential mechanism of action for this compound.

Conclusion

This application note provides a robust, validated framework for assessing the cytotoxic and pro-apoptotic potential of this compound. By prioritizing an ATP-based luminescence assay, researchers can mitigate the risk of compound interference common to other methods. Coupling this primary screen with a specific assay for caspase-3/7 activity provides a self-validating system, ensuring that the observed decrease in viability is mechanistically linked to the induction of apoptosis. This dual-assay approach delivers reliable, publication-quality data essential for advancing novel anticancer compounds through the drug development pipeline.

References

Mastering the Preparation of 5-Methoxy-7-nitro-1H-indole Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 5-Methoxy-7-nitro-1H-indole, a key heterocyclic compound of interest in contemporary drug discovery and chemical biology. Recognizing the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry, data from structurally analogous compounds, and robust safety protocols to offer a reliable framework for researchers. The protocols herein are designed to ensure solution accuracy, stability, and safety, empowering scientists to proceed with confidence in their downstream applications.

Introduction: Understanding this compound

This compound belongs to the indole class of heterocyclic aromatic compounds, a scaffold that is a cornerstone in medicinal chemistry due to its prevalence in biologically active natural products and synthetic drugs. The molecule's functionality—a methoxy group at the 5-position and a nitro group at the 7-position—imparts specific electronic and steric properties that are crucial for its interaction with biological targets. The electron-donating methoxy group and the electron-withdrawing nitro group create a unique electronic profile on the indole ring, influencing its reactivity and potential as a pharmacophore.

Given its nature as a specialized research chemical, detailed physicochemical data for this compound is not widely published. However, by examining its structural features and comparing it to related analogs, we can predict its behavior and develop effective handling protocols.

Physicochemical Properties and Solubility Profile

PropertyPredicted Value / InformationRationale & Key Considerations
Molecular Formula C₉H₈N₂O₃Derived from the chemical structure.
Molecular Weight 192.17 g/mol Calculated based on the molecular formula.
Appearance Expected to be a crystalline solid.Typical for indole derivatives of this size.
Melting Point Not available.Will require experimental determination.
pKa Not available.The indole N-H is weakly acidic.
Predicted Solubility See Table 2 below.Based on the "like dissolves like" principle and data for structural isomers.[1]
Table 2: Predicted Qualitative Solubility

The solubility of this compound is dictated by the interplay of its polar nitro and methoxy groups and the largely nonpolar indole nucleus.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityScientific Justification
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents are excellent at solvating a wide range of organic compounds due to their high dipole moments and ability to accept hydrogen bonds.[1] They are the recommended first choice for preparing high-concentration stock solutions.
Polar Protic Methanol, EthanolModerate The nitro and methoxy groups, along with the indole N-H, can participate in hydrogen bonding with these solvents. Solubility is expected to be lower than in DMSO or DMF.[1]
Aqueous Solutions Water, Buffered Solutions (e.g., PBS)Low to Insoluble The aromatic indole core significantly limits aqueous solubility.[1] Direct dissolution in aqueous media is not recommended for creating stock solutions.
Nonpolar Hexane, TolueneLow to Insoluble The polar functional groups make the compound poorly soluble in nonpolar solvents.

Core Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many biological assays. The principles outlined can be adapted for other concentrations and solvents.

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Step-by-Step Methodology

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage & Aliquoting A 1. Calculate Required Mass (Target: 1 mL of 10 mM solution) B 2. Weigh Compound Accurately weigh 1.92 mg A->B Mass = 192.17 * 0.01 * 0.001 * 1000 = 1.92 mg C 3. Transfer to Vial Use an amber glass vial B->C D 4. Add Solvent Add 1 mL of anhydrous DMSO C->D E 5. Dissolve Compound Vortex thoroughly D->E F 6. Aid Dissolution (Optional) Sonicate for 5-10 min if needed E->F If solids persist G 7. Aliquot Solution Create single-use volumes E->G F->G H 8. Store Properly -20°C or -80°C, protected from light G->H

Caption: Workflow for preparing a 10 mM stock solution.

  • Calculation:

    • Objective: Prepare 1 mL of a 10 mM stock solution.

    • The molecular weight (MW) of this compound is 192.17 g/mol .

    • Mass (mg) = MW ( g/mol ) x Concentration (mol/L) x Volume (L) x 1000 (mg/g)

    • Mass (mg) = 192.17 g/mol x 0.010 mol/L x 0.001 L x 1000 mg/g = 1.92 mg

  • Weighing and Transfer:

    • Tare a clean, dry amber glass vial on the analytical balance.

    • Carefully weigh 1.92 mg of this compound directly into the vial.

    • Expert Tip: Weighing directly into the final vial minimizes material loss during transfer.

  • Solubilization:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.

    • Secure the cap tightly and vortex the vial vigorously for 1-2 minutes until the solid is completely dissolved. A clear, homogenous solution should be observed.

    • If dissolution is slow, place the vial in a room temperature water bath sonicator for 5-10 minutes.[3]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in microcentrifuge tubes or smaller amber vials.

    • Store the aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (>3 months) .

    • Causality: The indole nucleus can be susceptible to oxidation, and nitroaromatic compounds can be light-sensitive.[4][5] Storing at low temperatures in amber, tightly sealed containers under an inert atmosphere (if possible) minimizes degradation.[3]

Self-Validating Systems: Ensuring Quality and Consistency

Trustworthiness in experimental results begins with well-characterized reagents. Implement these checks to validate your stock solution.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change. If any particulates are observed, the aliquot should be discarded.

  • Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using UV-Vis spectroscopy by measuring the absorbance at its λmax (to be determined experimentally) and applying the Beer-Lambert law. This requires a pure reference standard.

  • Functional Check: Before a large-scale experiment, perform a small pilot study or a dose-response curve to ensure the compound is active as expected. This functional check is the ultimate validation of your stock solution's integrity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related indole and nitroaromatic compounds.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[8]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[7] In case of contact, wash the affected area immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste, including used vials and pipette tips, in accordance with your institution's hazardous waste disposal procedures. Do not let the chemical enter the environment.[6]

  • Fire Hazards: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8] Hazardous combustion products may include carbon oxides and nitrogen oxides (NOx).[6]

Decision Logic for Solvent Selection

G Start Start: Need to prepare stock solution HighConc High Concentration (e.g., >1 mM) needed? Start->HighConc UseDMSO Use DMSO or DMF (High solubility) HighConc->UseDMSO Yes ConsiderEthanol Consider Ethanol/Methanol (Moderate solubility) HighConc->ConsiderEthanol No AqueousAssay Final assay is aqueous-based? CheckCompatibility Check solvent compatibility with downstream assay AqueousAssay->CheckCompatibility No FinalDilution Prepare high-conc. stock in organic solvent, then dilute into aqueous buffer AqueousAssay->FinalDilution Yes UseDMSO->AqueousAssay ConsiderEthanol->AqueousAssay AvoidWater Avoid direct dissolution in aqueous buffers FinalDilution->AvoidWater

Caption: Decision tree for selecting an appropriate solvent.

Conclusion

This guide provides a robust and scientifically grounded protocol for preparing stock solutions of this compound. By understanding the compound's predicted physicochemical properties and adhering to the detailed steps for preparation, storage, and safety, researchers can ensure the integrity and reliability of their experimental starting materials. The emphasis on self-validating checks and causal explanations for procedural choices is intended to empower scientists to generate reproducible and trustworthy data in their research endeavors.

References

5-Methoxy-7-nitro-1H-indole in neuronal nitric oxide synthase (nNOS) inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Methodologies for Evaluating 5-Methoxy-7-nitro-1H-indole in Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assays

Authored by: Senior Application Scientist
Date: January 5, 2026

Introduction: The Significance of Targeting Neuronal Nitric Oxide Synthase

Nitric oxide (NO) is a pleiotropic signaling molecule crucial for a vast array of physiological processes, including neurotransmission, vasodilation, and immune responses.[1] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three primary isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[2][3][4] These enzymes catalyze the five-electron oxidation of L-arginine to produce NO and L-citrulline, a process requiring cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[2][5]

Neuronal NOS is constitutively expressed in the central and peripheral nervous systems and plays a critical role in synaptic plasticity and neurodevelopment.[2][5][6] However, the overstimulation of nNOS can lead to excessive NO production, which contributes to excitotoxicity and neurodegenerative conditions.[6] This pathological role has positioned nNOS as a significant therapeutic target for neurological disorders. The development of isoform-selective inhibitors is paramount, as non-selective inhibition of eNOS could lead to cardiovascular side effects like hypertension, while iNOS inhibition might compromise immune function.[3][7]

This document serves as a detailed technical guide for researchers evaluating the inhibitory potential and selectivity of the compound this compound against nNOS. We will detail the core principles of nNOS catalysis and provide validated, step-by-step protocols for both in vitro enzymatic assays and cell-based functional assays.

The nNOS Catalytic Cycle: A Target for Inhibition

The catalytic activity of nNOS is a complex, multi-step process involving electron transfer from NADPH through the C-terminal reductase domain (containing FAD and FMN) to the N-terminal oxygenase domain (containing the heme active site).[5][8] The binding of a Ca2+/calmodulin complex is essential for initiating this electron flow.[6] Inhibitors can interfere with this cycle at various points, such as by competing with the substrate L-arginine at the active site or by disrupting cofactor binding or electron transfer.

nNOS_Catalytic_Cycle cluster_domains nNOS Monomer cluster_oxygenase Oxygenase Domain NADPH NADPH FAD FAD NADPH->FAD FMN FMN FAD->FMN Heme Heme (Fe³⁺) FMN->Heme e⁻ Heme_reduced Heme (Fe²⁺) Heme->Heme_reduced Products NO + L-Citrulline Heme_reduced->Products Catalysis Arginine L-Arginine + O₂ Arginine->Heme_reduced Substrate Binding CaM Ca²⁺/Calmodulin Binding CaM->FMN Enables e⁻ transfer Inhibitor This compound (Potential Inhibitor) Inhibitor->Heme Competitive Binding? Griess_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis prep_inhibitor 1. Prepare Inhibitor Dilutions (this compound) prep_standard 2. Prepare Nitrite Standard Curve (0-100 µM in Assay Buffer) prep_mix 3. Prepare Master Mix (Buffer, NADPH, CaM, CaCl₂, BH₄) add_reagents 4. Add to 96-well plate: - Master Mix - Inhibitor/Vehicle - nNOS Enzyme prep_mix->add_reagents initiate_rxn 5. Initiate Reaction (Add L-Arginine) add_reagents->initiate_rxn incubate 6. Incubate (e.g., 60 min at 37°C) initiate_rxn->incubate add_griess 7. Add Griess Reagents (Reagent A, then Reagent B) incubate->add_griess incubate_color 8. Incubate for Color (10-15 min, Room Temp) add_griess->incubate_color read_abs 9. Read Absorbance (540 nm) incubate_color->read_abs analyze 10. Analyze Data (Calculate % Inhibition, determine IC₅₀) read_abs->analyze Fluorometric_Assay_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment & Staining cluster_detection_analysis Detection & Analysis seed_cells 1. Seed Cells (e.g., 5x10⁴ cells/well in 96-well plate) incubate_adhere 2. Incubate for Adherence (24 hours, 37°C, 5% CO₂) seed_cells->incubate_adhere pretreat 3. Pre-treat with Inhibitor (Varying concentrations for 1-2 hours) incubate_adhere->pretreat load_probe 4. Load with DAF-2 DA probe (e.g., 5 µM for 30-60 min) pretreat->load_probe wash_cells 5. Wash Cells (Remove excess probe) load_probe->wash_cells stimulate 6. Add Buffer ± Stimulant (e.g., NMDA to activate nNOS) wash_cells->stimulate incubate_final 7. Incubate (30-60 min, 37°C) stimulate->incubate_final read_fluor 8. Read Fluorescence (Ex: 495 nm, Em: 515 nm) incubate_final->read_fluor analyze_data 9. Analyze Data (Calculate % Inhibition, determine IC₅₀) read_fluor->analyze_data

References

Application Notes and Protocols for Investigating 5-Methoxy-7-nitro-1H-indole as a c-Myc G-quadruplex Binder

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the "Undruggable" c-Myc through DNA Secondary Structure

The c-Myc oncogene is a master regulator of cellular proliferation, metabolism, and apoptosis, and its dysregulation is implicated in over 70% of human cancers.[1] For decades, the c-Myc protein, a transcription factor with a largely disordered structure, has been notoriously difficult to inhibit directly, earning it the moniker of an "undruggable" target. However, an innovative and promising therapeutic strategy has emerged that circumvents the challenge of direct protein inhibition by targeting the gene's own regulatory machinery.

Located in the nuclease hypersensitivity element (NHE) III₁ of the c-Myc promoter region is a guanine-rich sequence with the propensity to fold into a four-stranded DNA secondary structure known as a G-quadruplex (G4).[1][2][3] The formation of this intramolecular G4 acts as a transcriptional silencer, effectively putting a brake on c-Myc expression.[2][4] Recent evidence demonstrates that this G4 structure forms endogenously and positively regulates transcription by recruiting key transcription factors.[4] Small molecules that can selectively bind to and stabilize this G4 structure can lock the gene in its "off" state, leading to a downstream reduction in c-Myc protein levels and subsequent inhibition of cancer cell proliferation.[5][6][7]

This document provides a comprehensive guide to investigating 5-Methoxy-7-nitro-1H-indole as a novel c-Myc G4-binding agent. The indole scaffold is a privileged structure in medicinal chemistry, and various substituted indoles, particularly nitroindoles, have shown promise as G4 ligands.[8][9][10] These application notes offer the scientific rationale and detailed, field-tested protocols for synthesizing the compound and characterizing its interaction with the c-Myc G4, from initial biophysical validation to cellular activity assessment.

Part 1: Synthesis of this compound

The synthesis of the target compound is achieved through the electrophilic nitration of 7-methoxy-1H-indole. The electron-donating methoxy group at the 7-position directs the incoming electrophile (the nitronium ion, NO₂⁺) to the electron-rich 5-position of the indole ring.[11]

FRET_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_dna Prepare dual-labeled c-Myc G4 oligo (e.g., F21T) anneal Anneal oligo to form G-quadruplex prep_dna->anneal prep_buffer Prepare K⁺-containing buffer (e.g., 100 mM KCl) prep_buffer->anneal prep_ligand Prepare stock solution of This compound add_ligand Add ligand at varying concentrations prep_ligand->add_ligand plate Aliquot G4 DNA into 96-well plate anneal->plate plate->add_ligand add_control Add duplex DNA control and no-ligand control plate->add_control rtpcr Run melt curve protocol on Real-Time PCR system (25°C to 95°C) add_ligand->rtpcr add_control->rtpcr plot Plot normalized fluorescence vs. temperature rtpcr->plot calc_tm Calculate Tm (midpoint of transition) for each curve plot->calc_tm calc_delta_tm Determine ΔTm (Tm with ligand - Tm without ligand) calc_tm->calc_delta_tm Signaling_Pathway cluster_gene Gene Regulation cluster_protein Protein & Downstream Effects Myc_Promoter c-Myc Promoter (NHE III₁) G4 G-Quadruplex Formation Myc_Promoter->G4 Equilibrium Transcription Transcription Myc_Promoter->Transcription G4->Transcription Blocks mRNA c-Myc mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein c-Myc Protein Translation->Protein Target_Genes Target Gene Expression (e.g., Cyclin D2, E2F1) Protein->Target_Genes Proliferation Cell Proliferation & Growth Target_Genes->Proliferation Ligand This compound Ligand->G4 Stabilizes

References

Application Note: Cell Cycle Analysis of Cells Treated with 5-Methoxy-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cell cycle is a fundamental process that governs the proliferation of all living organisms. It is a tightly regulated series of events that leads to cell growth and division into two daughter cells. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for the development of novel therapeutic agents.[1][2] Cell cycle analysis is a powerful tool used to assess the effects of chemical compounds on cell proliferation. By quantifying the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), researchers can elucidate the mechanisms by which a compound exerts its antiproliferative effects.[3]

Indole derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer effects.[4][5] These compounds can induce cell death in cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4][6] This application note provides a detailed protocol for the analysis of cell cycle distribution in cells treated with 5-Methoxy-7-nitro-1H-indole, a member of the indole family. While specific data on this compound is limited, this guide draws upon established methodologies for cell cycle analysis and the known activities of structurally related 5-methoxyindole and 5-nitroindole derivatives to provide a comprehensive framework for investigation.

Hypothesized Mechanism of Action

While the precise mechanism of this compound is yet to be fully elucidated, based on the known bioactivities of related indole compounds, a plausible mechanism involves the inhibition of key cell cycle regulators. Structurally similar compounds, such as certain naphthoquinones and other indole derivatives, have been shown to act as inhibitors of Cdc25 phosphatases.[7][8][9] These enzymes are crucial for the activation of cyclin-dependent kinases (CDKs), which drive the transitions between cell cycle phases.[1][2] Inhibition of Cdc25 leads to the accumulation of phosphorylated, inactive CDKs, resulting in cell cycle arrest, typically at the G1/S or G2/M transitions.[7][8]

cell_cycle_pathway cluster_cdk CDK State 5_Methoxy_7_nitro_1H_indole This compound Cdc25_phosphatases Cdc25 Phosphatases 5_Methoxy_7_nitro_1H_indole->Cdc25_phosphatases Inhibits CDKs_active CDKs (Active) Cdc25_phosphatases->CDKs_active Activates (Dephosphorylates) Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) CDKs_inactive CDKs (Inactive) (Phosphorylated) CDKs_inactive->Cdc25_phosphatases Cell_Cycle_Progression Cell Cycle Progression CDKs_active->Cell_Cycle_Progression

Caption: Hypothesized mechanism of this compound inducing cell cycle arrest.

Experimental Protocols

Preparation of this compound Stock Solution

The proper preparation of the test compound is critical for reproducible results.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer and sonicator

  • Protocol:

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh a precise amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM). The use of anhydrous DMSO is crucial as water can affect compound stability and solubility.[10]

    • Vortex vigorously until the compound is completely dissolved. If necessary, use an ultrasonic bath for 5-10 minutes to aid dissolution.[10]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Cell Culture and Treatment
  • Materials:

    • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • Multi-well plates or flasks

    • This compound stock solution

  • Protocol:

    • Culture cells to the desired confluency (typically 70-80%) in standard cell culture conditions (37°C, 5% CO₂).

    • Prepare working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to prepare a 100 µM solution from a 100 mM stock, add 1 µL of the stock to 1 mL of medium.[10]

    • Include a vehicle control by adding the same volume of DMSO (without the compound) to control wells. The final DMSO concentration should typically not exceed 0.5%.[11]

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a widely used method for analyzing DNA content and assessing cell cycle distribution.

  • Materials:

    • Treated and control cells

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Ice-cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometry tubes

    • Flow cytometer

  • Protocol:

    • Cell Harvesting: Harvest cells by trypsinization. Collect both adherent and floating cells to include any detached apoptotic cells.

    • Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes and decanting the supernatant.

    • Fixation: Resuspend the cell pellet (approximately 1x10⁶ cells) in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping.[12][13] Fix the cells for at least 30 minutes on ice or at 4°C. Cells can be stored in ethanol at 4°C for several weeks.[13]

    • Staining:

      • Centrifuge the fixed cells at a higher speed (e.g., 2000 rpm for 5 minutes) to pellet.[12]

      • Carefully decant the ethanol and wash the cells once with PBS.

      • Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA.

    • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[13]

    • Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL-2 or FL-3 channel. It is important to set the instrument to trigger on the PI signal and use pulse processing (e.g., pulse width vs. pulse area) to exclude cell doublets and aggregates from the analysis.[12]

cell_cycle_workflow Cell_Culture 1. Cell Culture & Treatment Harvesting 2. Cell Harvesting (Trypsinization) Cell_Culture->Harvesting Washing 3. Washing with PBS Harvesting->Washing Fixation 4. Fixation in 70% Ethanol Washing->Fixation Staining 5. Staining with PI/RNase A Fixation->Staining Flow_Cytometry 6. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (Cell Cycle Phases) Flow_Cytometry->Data_Analysis

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Data Presentation and Interpretation

The data from the flow cytometer is typically displayed as a histogram where the x-axis represents the fluorescence intensity (proportional to DNA content) and the y-axis represents the number of cells (events).

  • G0/G1 phase: Cells in this phase have a normal diploid (2N) DNA content and will appear as the first major peak on the histogram.

  • S phase: Cells actively synthesizing DNA will have a DNA content between 2N and 4N and will appear as a broad distribution between the G0/G1 and G2/M peaks.

  • G2/M phase: Cells in this phase have a tetraploid (4N) DNA content and will appear as the second major peak, with approximately twice the fluorescence intensity of the G0/G1 peak.

  • Sub-G1 peak: A peak to the left of the G0/G1 peak indicates the presence of apoptotic cells with fragmented DNA.

Specialized software (e.g., FlowJo, ModFit LT) is used to deconvolute the histogram and calculate the percentage of cells in each phase of the cell cycle.

Table 1: Hypothetical Cell Cycle Distribution Data After Treatment

Treatment GroupConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (DMSO)065.2 ± 3.120.5 ± 2.514.3 ± 1.8
This compound1050.1 ± 2.815.3 ± 1.934.6 ± 2.2
This compound2535.8 ± 3.510.2 ± 1.554.0 ± 3.1
This compound5020.4 ± 2.28.7 ± 1.170.9 ± 2.9

Data are presented as mean ± standard deviation and are for illustrative purposes only.

The hypothetical data in Table 1 suggests that this compound induces a dose-dependent arrest in the G2/M phase of the cell cycle, as indicated by the increasing percentage of cells in this phase with a corresponding decrease in the G0/G1 and S phases.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High CV of G0/G1 peak (poor resolution) High flow rate during acquisition.Run samples at the lowest flow rate setting on the cytometer.[14][15]
Cell clumps or aggregates.Filter the cell suspension through a 40 µm mesh filter before analysis.[13] Ensure gentle pipetting and vortexing.[14]
Shifting G1 peak position between samples Inconsistent cell numbers.Ensure the optimal cell concentration (around 1x10⁶ cells/mL) is consistent across all samples.[14]
Inconsistent staining.Ensure accurate and consistent addition of PI/RNase A solution to all samples.[13]
No distinct G2/M peak Cells are not proliferating or are contact-inhibited.Ensure cells are harvested during the exponential growth phase and are not overly confluent.[14][16]
High background or debris Inadequate RNase treatment.Ensure sufficient incubation time and concentration of RNase A.
Cell lysis during preparation.Handle cells gently; avoid harsh vortexing or high-speed centrifugation. Use fresh, ice-cold reagents.[14]

Conclusion

This application note provides a comprehensive guide for researchers investigating the effects of this compound on the cell cycle. By following the detailed protocols for compound preparation, cell treatment, and flow cytometric analysis, scientists can obtain reliable and reproducible data on cell cycle distribution. The provided insights into the potential mechanism of action, data interpretation, and troubleshooting will aid in the effective evaluation of this and other novel indole-based compounds as potential anticancer agents.

References

Application Notes and Protocols for the Measurement of Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The detection and quantification of reactive oxygen species (ROS) are critical in a multitude of research fields, from fundamental cell biology to drug discovery and development. While a vast array of fluorescent probes have been developed for this purpose, the selection of an appropriate probe and the meticulous execution of experimental protocols are paramount for generating reliable and reproducible data. This document provides a comprehensive guide to the principles and practices of measuring ROS, with a focus on cellular assays.

Initially, this guide sought to detail the application of 5-Methoxy-7-nitro-1H-indole as a fluorescent probe for ROS. However, a thorough review of scientific literature and commercial product listings indicates that this specific compound is not established as a recognized probe for ROS detection. Indole derivatives are of significant interest in medicinal chemistry for their antioxidant and neuroprotective properties, and nitro-substituted indoles are known to possess distinct optical properties due to the strong electron-withdrawing nature of the nitro group.[1][2][3][4] Theoretically, a nitro-substituted indole could potentially serve as a ROS sensor through a mechanism involving the reduction of the nitro group to a fluorescent amino group by certain reactive species, a principle utilized in probes for other enzymes like nitroreductase.[5] However, without empirical data on this compound, this remains speculative.

Therefore, to provide a practical and validated resource, this guide will focus on a widely used and well-characterized fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) . The principles, protocols, and data interpretation discussed herein will provide a robust framework for researchers aiming to accurately measure cellular ROS production.

The Double-Edged Sword: Understanding Reactive Oxygen Species (ROS)

Reactive oxygen species are a group of chemically reactive molecules containing oxygen. Key examples include the superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH).[6] These molecules are natural byproducts of aerobic metabolism, primarily originating from the mitochondrial electron transport chain.[7]

At physiological levels, ROS act as critical second messengers in various signaling pathways, regulating processes such as cell proliferation, differentiation, and immune responses. However, an imbalance between ROS production and the cell's antioxidant defense mechanisms leads to a state of oxidative stress . This excess of ROS can inflict damage on vital biomolecules, including lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3][6] Consequently, the ability to accurately measure ROS levels is fundamental to understanding both normal physiology and disease pathogenesis.

Principles of ROS Detection with Fluorescent Probes

The detection of ROS in biological systems is challenging due to their high reactivity and short half-life.[8] Fluorescent probes have emerged as indispensable tools for ROS measurement owing to their high sensitivity, and their utility in high-throughput screening and microscopic imaging.[8]

The general principle involves a non-fluorescent or weakly fluorescent molecule that, upon reaction with ROS, is converted into a highly fluorescent product. The intensity of the fluorescence signal is proportional to the amount of ROS present.

Mechanism of H₂DCFDA for ROS Detection

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is one of the most widely used probes for measuring cellular ROS. Its mechanism of action is a multi-step process, which is crucial to understand for proper experimental design and data interpretation.

H2DCFDA_Mechanism cluster_cell Inside the Cell H2DCFDA H₂DCFDA (Cell-Permeable, Non-fluorescent) H2DCF H₂DCF (Cell-Impermeable, Non-fluorescent) H2DCFDA->H2DCF Deacetylation DCF DCF* (Fluorescent) H2DCF->DCF Oxidation ROS Reactive Oxygen Species (e.g., •OH, ONOO⁻) ROS->H2DCF Esterases Intracellular Esterases Esterases->H2DCFDA

  • Cellular Uptake and Deacetylation: H₂DCFDA is a cell-permeable molecule. Once inside the cell, the acetate groups are cleaved by intracellular esterases, yielding 2',7'-dichlorodihydrofluorescein (H₂DCF). This non-fluorescent molecule is polar and thus trapped within the cell.

  • Oxidation by ROS: In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Detection: The resulting fluorescence can be measured using a fluorescence plate reader, flow cytometer, or fluorescence microscope. The intensity of the green fluorescence is proportional to the level of ROS.

It is important to note that while widely used, H₂DCFDA has limitations. It does not react directly with all ROS, and its oxidation can be influenced by cellular peroxidases and other factors.[9] Therefore, it is considered a general indicator of oxidative stress rather than a probe for a specific ROS.

Experimental Protocols for Cellular ROS Measurement using H₂DCFDA

The following protocols provide a step-by-step guide for measuring ROS in both adherent and suspension cells. Optimization of cell number, probe concentration, and incubation times may be necessary for specific cell types and experimental conditions.

Materials and Reagents
  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (serum-free for probe loading)

  • Black, clear-bottom 96-well plates (for plate reader assays)

  • Positive control (e.g., Tert-butyl hydroperoxide (TBHP) or H₂O₂)

  • Negative control/vehicle (e.g., DMSO)

  • Cells of interest

Preparation of Reagents
  • H₂DCFDA Stock Solution (10 mM): Dissolve H₂DCFDA in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • H₂DCFDA Working Solution (10-25 µM): Immediately before use, dilute the H₂DCFDA stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final concentration.

Protocol for Adherent Cells
  • Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that ensures 70-80% confluency on the day of the experiment. Incubate overnight under standard culture conditions.

  • Treatment: Remove the culture medium and treat the cells with the experimental compounds (e.g., potential drug candidates) in fresh medium for the desired duration. Include appropriate vehicle and positive controls.

  • Probe Loading:

    • Remove the treatment medium and gently wash the cells twice with pre-warmed PBS.

    • Add 100 µL of the H₂DCFDA working solution to each well.

    • Incubate the plate at 37°C for 30-45 minutes in the dark.

  • Measurement:

    • Remove the H₂DCFDA working solution and wash the cells twice with pre-warmed PBS.

    • Add 100 µL of PBS or culture medium to each well.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol for Suspension Cells
  • Cell Culture and Treatment: Culture suspension cells to the desired density. Treat the cells with experimental compounds in culture tubes or flasks for the specified time.

  • Cell Collection: Collect the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet once with pre-warmed sterile PBS and resuspend.

  • Probe Loading:

    • Resuspend the cells in the H₂DCFDA working solution at a concentration of approximately 1x10⁶ cells/mL.

    • Incubate at 37°C for 30 minutes in the dark.

  • Final Wash and Resuspension: Centrifuge the cells, remove the supernatant, and wash once with pre-warmed PBS. Resuspend the final cell pellet in PBS.

  • Measurement: Transfer 100 µL of the cell suspension to a black 96-well plate for analysis with a plate reader or proceed with analysis by flow cytometry.

Experimental_Workflow start Start seed_cells Seed Cells (Adherent or Suspension) start->seed_cells treat_cells Treat with Experimental Compounds seed_cells->treat_cells wash_cells1 Wash Cells with PBS treat_cells->wash_cells1 load_probe Load with H₂DCFDA Working Solution wash_cells1->load_probe incubate Incubate (37°C, in dark) load_probe->incubate wash_cells2 Wash Cells with PBS incubate->wash_cells2 measure Measure Fluorescence (Plate Reader, Microscope, or Flow Cytometer) wash_cells2->measure end End measure->end

Data Analysis and Interpretation

The raw fluorescence data should be corrected by subtracting the background fluorescence from wells containing medium and the probe but no cells. The results can be expressed as a fold change in fluorescence intensity relative to the vehicle-treated control cells.

Key Considerations for Trustworthy Data:

  • Controls are Critical: Always include a vehicle control (to account for any effects of the solvent, e.g., DMSO) and a positive control (to ensure the assay is working). A common positive control is a short treatment with an oxidant like TBHP or H₂O₂.

  • Protect from Light: H₂DCFDA and its oxidized product, DCF, are light-sensitive. All steps involving the probe should be performed in the dark or under dim light to prevent photo-oxidation and artificially high background fluorescence.

  • Avoid Autofluorescence: Phenol red in culture medium can contribute to background fluorescence. It is advisable to use phenol red-free medium during the final measurement step. Also, some experimental compounds may be intrinsically fluorescent at the excitation/emission wavelengths of DCF. This should be tested in a cell-free system.

  • Cell Viability: It is important to ensure that the observed changes in fluorescence are not due to cytotoxicity. A parallel cell viability assay (e.g., MTT or trypan blue exclusion) is recommended.

Quantitative Data Summary

The table below summarizes the key spectral properties and recommended working concentrations for H₂DCFDA.

ParameterValueReference
Probe 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA)
Excitation Wavelength (max) ~495 nm
Emission Wavelength (max) ~529 nm
Form of Detection Fluorescence Intensity
Recommended Working Concentration 10 - 25 µM
Target General Oxidative Stress (detects various ROS)[7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Background Fluorescence - Photo-oxidation of the probe- Autofluorescence from medium or compounds- Probe concentration too high- Protect from light at all stages- Use phenol red-free medium for measurement- Test compound fluorescence in a cell-free assay- Titrate the H₂DCFDA concentration to find the optimal level
No Signal or Weak Signal with Positive Control - Inactive H₂DCFDA- Insufficient incubation time- Cell type is resistant to the positive control- Use a fresh aliquot of H₂DCFDA stock- Optimize the probe loading time- Try a different positive control or a higher concentration
High Variability Between Replicates - Inconsistent cell numbers- Uneven washing- Edge effects in the 96-well plate- Ensure accurate cell seeding- Be gentle and consistent during washing steps- Avoid using the outer wells of the plate

Conclusion

The measurement of reactive oxygen species is a powerful tool for elucidating cellular physiology and the mechanisms of disease and drug action. While the specific probe this compound is not established for this application, the principles and protocols detailed in this guide using the well-validated probe H₂DCFDA provide a solid foundation for researchers. By understanding the mechanism of the chosen probe, including its limitations, and by employing rigorous experimental design with appropriate controls, scientists can generate high-quality, reliable data to advance their research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxy-7-nitro-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-7-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for this important synthetic transformation.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. The introduction of a nitro group onto the indole scaffold is a classic electrophilic aromatic substitution. However, the electron-rich nature of the indole ring system presents unique challenges, including lack of regioselectivity, over-reaction, and degradation. This guide provides a systematic approach to overcoming these common hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is resulting in a low yield of the desired this compound and a significant amount of a dark, tarry substance. What is the likely cause and how can I fix it?

Answer:

The formation of a dark, insoluble tar is a strong indication of acid-catalyzed polymerization of the indole starting material.[1] The indole ring is highly susceptible to strong acids, which can protonate the C-3 position, generating a reactive indoleninium cation that initiates polymerization.[1]

Troubleshooting Steps:

  • Choice of Nitrating Agent: Avoid the use of strong, mixed-acid conditions (e.g., HNO₃/H₂SO₄) if polymerization is observed.[1] Milder nitrating agents such as acetyl nitrate or benzoyl nitrate can provide better control and reduce degradation.[1][2]

  • Temperature Control: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to minimize the rate of acid-catalyzed decomposition.[1]

  • Gradual Addition: Add the nitrating agent dropwise to the solution of 5-methoxy-1H-indole to maintain a low concentration of the electrophile and control the reaction exotherm.

Question 2: I am observing the formation of multiple nitrated products, not just the desired 5-methoxy-7-nitro isomer. How can I improve the regioselectivity?

Answer:

The formation of multiple regioisomers is a common challenge in indole nitration. While the methoxy group at the 5-position is an ortho-, para-director, and the indole nitrogen directs to the 3-position, other positions on the benzene ring can also be nitrated, particularly under harsh conditions.

Key Considerations for Regioselectivity:

  • Directing Effects: The electron-donating methoxy group at C-5 strongly activates the ring towards electrophilic substitution. The primary positions for nitration would be ortho and para to the methoxy group (C-4 and C-6). The indole nitrogen directs nitration to the C-3 position. The observed product, this compound, suggests nitration is occurring on the benzene ring portion of the indole.

  • Steric Hindrance: The position of nitration can be influenced by steric hindrance from adjacent groups.

  • Reaction Conditions: Harsher reaction conditions can lead to a decrease in regioselectivity.[1]

Optimization Strategies:

  • Milder Reagents: Employing milder nitrating agents can enhance selectivity for the desired isomer.[1]

  • Solvent Effects: The choice of solvent can influence the distribution of isomers. Acetic acid is a common solvent for this type of reaction.[3]

  • Protecting Groups: While more synthetically intensive, the use of an N-protecting group like tosyl (Ts) or tert-butyloxycarbonyl (Boc) can modulate the reactivity of the indole ring and improve selectivity.[1]

Question 3: My TLC analysis shows the presence of a significant amount of dinitrated byproducts. How can I prevent this over-reaction?

Answer:

The formation of dinitroindoles is a common issue, particularly with potent nitrating agents or extended reaction times.[1]

Strategies to Minimize Dinitration:

  • Control Stoichiometry: Use a minimal excess of the nitrating agent. A 1:1 molar ratio of the nitrating agent to the 5-methoxy-1H-indole is a good starting point.

  • Milder Nitrating Agents: As with other side reactions, milder reagents like acetyl nitrate are less prone to causing dinitration compared to mixed nitric and sulfuric acids.[1]

  • Low Temperature: Maintaining a low reaction temperature can decrease the rate of the second nitration step more significantly than the first, thus favoring the mono-nitrated product.[1]

  • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further nitration of the desired product.

Question 4: I am having difficulty purifying the final product. What are some effective purification strategies?

Answer:

Purification of nitroindoles can be challenging due to the presence of colored impurities and closely related isomers.

Recommended Purification Protocol:

  • Aqueous Work-up: After quenching the reaction with ice, neutralize the mixture carefully with a base such as sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.[3] Wash the organic layer with brine to remove water-soluble impurities.

  • Column Chromatography: The most effective method for separating the desired product from isomers and other impurities is silica gel column chromatography.[3] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 5-methoxy-1H-indole?

A1: The methoxy group at the 5-position is an ortho-, para-director, activating the 4- and 6-positions for electrophilic substitution. The indole nitrogen directs to the 3-position. However, in the case of this compound synthesis, the nitro group is introduced at the 7-position. This outcome is likely influenced by a combination of electronic and steric factors, and the specific reaction conditions employed.

Q2: Are there alternative synthetic routes to this compound?

A2: While direct nitration of 5-methoxy-1H-indole is a common approach, other multi-step synthetic sequences could be envisioned. These might involve starting with a pre-functionalized benzene ring and then constructing the indole core, for example, through a Fischer indole synthesis.[4] However, these routes are often longer and more complex.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product by analyzing chemical shifts, coupling constants, and integration.[5]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.[5]

  • Melting Point: A sharp melting point range is indicative of high purity for solid compounds.

Part 3: Experimental Protocols & Data

Optimized Protocol for the Synthesis of this compound

This protocol is a representative procedure based on established methods for the nitration of indole derivatives.[3]

Materials:

  • 5-Methoxy-1H-indole

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C (ice bath). Allow the mixture to cool to 0 °C.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methoxy-1H-indole (1.0 eq) in acetic acid. Cool the solution to 0 °C in an ice bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 5-methoxy-1H-indole over a period of 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 2-3 hours).

  • Work-up: Quench the reaction by slowly pouring the mixture over crushed ice. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Summary: Reaction Condition Optimization
ParameterStandard Condition (HNO₃/H₂SO₄)Optimized Condition (Milder Reagent)Expected Outcome
Nitrating Agent Nitric Acid / Sulfuric AcidAcetyl NitrateReduced side products and polymerization
Temperature 0 °C to room temperature-10 °C to 0 °CImproved selectivity, lower decomposition
Solvent Acetic AcidAcetic Anhydride / AcetonitrileMay influence solubility and reactivity
Typical Yield 40-60%60-80%Higher yield of the desired product

Part 4: Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Polymer Formation q1 Using Strong Acid (HNO3/H2SO4)? start->q1 a1_yes Switch to Milder Nitrating Agent (e.g., Acetyl Nitrate) q1->a1_yes Yes a1_no Check Reaction Temperature q1->a1_no No q2 Temperature > 5°C? a1_no->q2 a2_yes Maintain Low Temp (-10°C to 0°C) q2->a2_yes Yes a2_no Investigate Purity of Starting Material q2->a2_no No

Caption: A workflow for troubleshooting low yields in the synthesis.

Reaction Pathway

Reaction_Pathway sub 5-Methoxy-1H-indole product This compound sub->product Desired Reaction (Controlled Conditions) side_product1 Dinitrated Products sub->side_product1 Over-reaction (Excess Reagent/Time) side_product2 Polymerization sub->side_product2 Degradation (Harsh Acid/High Temp) reagent Nitrating Agent (e.g., HNO3/H2SO4) reagent->product reagent->side_product1 reagent->side_product2

Caption: The synthetic pathway and potential side reactions.

References

purification challenges of 5-Methoxy-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-7-nitro-1H-indole

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are synthesizing, purifying, and utilizing this important chemical intermediate. As this compound is typically prepared via custom synthesis, researchers often face unique purification and handling challenges.[1] This guide provides in-depth, field-proven insights to navigate these complexities, ensuring the integrity and purity of your final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of this compound.

Q1: What are the expected solubility properties of this compound?

Answer: The solubility of this compound is dictated by the interplay of its polar nitro group, the hydrogen-bonding capable indole N-H, the moderately polar methoxy group, and the nonpolar aromatic core.[2] A systematic understanding of its solubility is the first step in designing effective purification and analytical protocols. Based on established principles of physical organic chemistry, the following solubility profile is predicted.[2]

Data Presentation Table 1: Predicted Qualitative Solubility in Common Laboratory Solvents

Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Aprotic DMSO, DMF, Acetonitrile High These solvents are excellent hydrogen bond acceptors and possess high dipole moments, which effectively solvate the polar functional groups of the molecule.[2]
Polar Protic Methanol, Ethanol Moderate These solvents can engage in hydrogen bonding with the indole N-H, nitro, and methoxy groups. Solubility is expected to be higher in methanol than in ethanol due to polarity differences.[2]
Halogenated Dichloromethane (DCM) Moderate DCM is a versatile solvent capable of dissolving moderately polar organic compounds. It is a common choice for extraction and chromatography.
Ethers Diethyl Ether, THF Low to Moderate The polarity of these solvents is generally lower than that of alcohols or halogenated solvents, leading to reduced solubility.
Nonpolar Hexane, Toluene Low The "like dissolves like" principle indicates that the polar nature of the nitro and methoxy groups will significantly limit solubility in nonpolar hydrocarbon solvents.[2]

| Aqueous | Water | Low | Despite the potential for hydrogen bonding, the large aromatic indole core restricts aqueous solubility.[2] |

Q2: What are the primary stability concerns for this compound?

Answer: this compound possesses functional groups that make it susceptible to degradation under certain conditions.

  • Photostability: Nitro-aromatic compounds can be light-sensitive. It is recommended to store the compound in amber vials or protected from direct light to prevent potential photolytic degradation.

  • Oxidative Stability: The electron-rich indole nucleus can be susceptible to oxidation. While the nitro group is deactivating, exposure to strong oxidizing agents or prolonged exposure to air should be avoided.[2]

  • pH Stability: The indole N-H proton is weakly acidic. In the presence of strong bases, deprotonation can occur, potentially leading to side reactions or color changes. Under strongly acidic conditions, such as those used for forced degradation studies (e.g., 0.1 M HCl), the compound may also exhibit instability.[2] For optimal long-term stability, the solid compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[3][4]

Q3: Which analytical techniques are essential for assessing the purity of this compound?

Answer: A multi-technique approach is crucial for unambiguously confirming the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[1] A reverse-phase method (e.g., using a C18 column with a mobile phase of acetonitrile and water) will provide a quantitative purity value (e.g., % area under the curve).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons on the indole ring, the methoxy group protons, and the indole N-H proton.[1][6]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. A high-resolution mass spectrometry (HRMS) analysis will provide the exact mass, confirming the molecular formula (C₉H₈N₂O₃).[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Expect to see characteristic absorption bands for the N-H stretch, aromatic C-H stretches, asymmetric and symmetric stretches of the nitro group (NO₂), and the C-O stretch of the methoxy group.[1]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification of this compound, with a focus on explaining the underlying chemical principles.

Problem 1: The crude product obtained after aqueous work-up is a dark, intractable tar or oil, not a solid.
  • Probable Cause 1: Over-nitration or Side Reactions. The electrophilic nitration of indole derivatives must be carefully controlled.[1][7] The reaction to form the nitronium ion (NO₂⁺) from nitric and sulfuric acid is highly exothermic.[8][9] If the reaction temperature is not maintained (typically at 0°C), excess energy can lead to the formation of di-nitrated species, oxidative byproducts, or polymerization, resulting in a tarry mixture.

  • Probable Cause 2: Residual Acid. Incomplete neutralization after quenching the reaction with ice can leave residual sulfuric or nitric acid in the crude product. This acid can catalyze degradation and polymerization of the sensitive indole product upon concentration.

  • Suggested Solutions:

    • Strict Temperature Control: Re-evaluate the reaction setup. Ensure the reaction flask is immersed in an efficient ice/salt or dry ice/acetone bath. Add the nitrating agent (e.g., HNO₃/H₂SO₄ mixture) dropwise to the solution of 7-methoxyindole, monitoring the internal temperature to ensure it does not rise significantly.[7]

    • Thorough Neutralization: After quenching the reaction on ice, slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).[1]

    • Perform a "Plug" Filtration: Before concentrating the crude extract, pass it through a short plug of silica gel, eluting with the extraction solvent (e.g., DCM or Ethyl Acetate). This will remove baseline polymeric material and some highly polar impurities, often yielding a more manageable solid upon solvent evaporation.

Problem 2: Column chromatography results in poor separation of the desired product from a closely eluting impurity.
  • Probable Cause: Isomeric Impurities. The methoxy group at the C7 position is an ortho-, para-director. While nitration is sterically and electronically favored at the C5 position, small amounts of other regioisomers (e.g., 4-nitro or 6-nitro) can form.[1] These isomers often have very similar polarities, making them difficult to separate.

  • Suggested Solutions:

    • Optimize the Mobile Phase: Avoid highly polar solvent systems that cause rapid elution. A shallow gradient of ethyl acetate in a nonpolar solvent like hexane is recommended. Start with a low percentage of ethyl acetate (e.g., 5-10%) and increase it very slowly (e.g., 1% increments after several column volumes).

    • Improve Column Efficiency: Use a higher quality silica gel (smaller particle size) and pack a longer, narrower column to increase the number of theoretical plates. Ensure the crude product is loaded onto the column in a minimal volume of solvent (dry loading is preferred).

    • Consider Recrystallization: If the product is obtained with >90% purity but contains a stubborn impurity, recrystallization can be an excellent final polishing step. Experiment with solvent systems like ethanol/water or ethyl acetate/hexane.

Experimental Protocols Protocol 1: High-Resolution Flash Column Chromatography

  • Column Preparation: Select a column with a diameter-to-height ratio of approximately 1:10. Dry-pack the column with high-quality silica gel (40-63 µm).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a nonpolar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient: Gradually and slowly increase the polarity. A suggested gradient could be:

    • Column Volumes 1-3: 5% EtOAc in Hexane

    • Column Volumes 4-10: Increase from 5% to 15% EtOAc

    • Column Volumes 11-20: Increase from 15% to 25% EtOAc

  • Fraction Collection: Collect small fractions and analyze them meticulously by TLC, staining with a permanganate dip or charring solution if spots are not UV-active.

  • Analysis: Combine fractions of identical purity (as determined by TLC and confirmed by ¹H NMR or HPLC) and evaporate the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow crude Crude Product (Post-Workup) is_solid Is it a solid? crude->is_solid oily_product Oily / Tarry Product is_solid->oily_product No recrystallize_attempt Attempt Direct Recrystallization is_solid->recrystallize_attempt Yes plug_filter Perform Silica Plug Filtration oily_product->plug_filter column Perform Column Chromatography (Detailed Protocol) plug_filter->column purity_check Assess Purity > 98%? (HPLC, NMR) recrystallize_attempt->purity_check fractions Collect & Analyze Fractions (TLC/HPLC) column->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate evaporate->purity_check pure_product Pure this compound purity_check->pure_product Yes final_recrystallize Final Recrystallization purity_check->final_recrystallize No final_recrystallize->pure_product

Caption: General purification workflow for this compound.

Problem 3: The final product appears pure by ¹H NMR but shows a low purity value (<95%) by HPLC.
  • Probable Cause: Presence of Non-Proton-Containing or Structurally Similar Impurities. ¹H NMR spectroscopy primarily detects proton-containing molecules. An impurity lacking protons or one whose proton signals are masked by the main product's signals might go undetected. Alternatively, an impurity like a regioisomer could have a very similar NMR spectrum but separate clearly under HPLC conditions. Residual, non-volatile solvents from the purification (e.g., DMSO, DMF) can also appear as impurities in an HPLC trace.

  • Suggested Solutions:

    • Trust the Orthogonal Technique: HPLC with UV detection is generally more sensitive and quantitative for purity determination than NMR. The HPLC result should be considered the more accurate purity value.

    • Analyze by LC-MS: Couple the HPLC method to a mass spectrometer (LC-MS).[10] This will allow you to obtain the mass of the impurity peak, which is critical for its identification (e.g., is it a di-nitrated product? A starting material?).

    • Re-purify Based on HPLC Data: Use the HPLC data to guide a second, more careful purification. If the impurity is more or less polar, adjust the chromatography gradient accordingly. If it is non-polar, an additional wash of the solid product with a non-polar solvent like hexane might be effective.

Mandatory Visualization

Troubleshooting_Logic start Low Purity after Initial Chromatography cause1 Probable Cause: Co-eluting Isomer start->cause1 cause2 Probable Cause: Column Overload start->cause2 cause3 Probable Cause: Wrong Solvent System start->cause3 solution1 Action: Use a shallower gradient & a longer column. cause1->solution1 solution2 Action: Re-run with less material or use dry loading. cause2->solution2 solution3 Action: Screen alternative solvent systems (e.g., Toluene/Acetone). cause3->solution3 solution4 Final Step: Attempt recrystallization of semi-pure fractions. solution1->solution4 solution2->solution4 solution3->solution4

References

stability of 5-Methoxy-7-nitro-1H-indole in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Methoxy-7-nitro-1H-indole. This guide is designed to provide you, our scientific partners, with in-depth knowledge and practical solutions for ensuring the stability and successful application of this compound in your experiments. As Senior Application Scientists, we have synthesized data from foundational chemical principles and field-tested best practices to help you navigate potential challenges.

While direct, comprehensive stability studies on this compound are not extensively published, we can infer its behavior based on the well-documented properties of its core chemical moieties: the indole ring, the nitroaromatic system, and the methoxy group. This guide is structured to anticipate your questions, troubleshoot common issues, and provide self-validating protocols to confirm stability in your specific experimental systems.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and use of this compound.

Q1: How should I store the solid compound and its DMSO stock solution?

A: Proper storage is the first and most critical step to ensuring compound integrity.

  • Solid Compound: The solid powder should be stored in a tightly sealed, amber-colored or opaque vial at -20°C or -80°C.[1] The nitroaromatic structure makes the compound susceptible to photodegradation, and low temperatures will slow down any potential degradation pathways.[2]

  • DMSO Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO.[3] Aliquot this stock into single-use volumes in light-protecting tubes and store them at -80°C.[1] This practice minimizes repeated freeze-thaw cycles and light exposure, which are major sources of degradation.[2][4]

Q2: What are the primary stability concerns for this compound?

A: Based on its chemical structure, the primary concerns are photodegradation, susceptibility to oxidation and reduction, and potential pH sensitivity.

  • Photodegradation: Nitroaromatic compounds are often light-sensitive.[1][2] Exposure to ambient lab lighting, especially UV and short-wavelength visible light, can provide the energy to initiate photochemical reactions, leading to the formation of impurities.[1]

  • Oxidation/Reduction: The electron-rich indole nucleus is susceptible to oxidation, while the nitro group is prone to reduction.[2][5] The presence of oxidizing or reducing agents in your system (e.g., some media components, or cellular metabolic activity) can chemically alter the molecule.[2]

  • pH Sensitivity: Extreme pH values can promote hydrolysis or other degradation pathways. While specific data is unavailable for this molecule, it is best practice to maintain solutions near a neutral pH unless experimentally required.[6][7]

Q3: My DMSO stock solution appears to have a slight color. Is it degraded?

A: A slight yellow color in nitroaromatic compound solutions can be normal. However, a noticeable change in color (e.g., darkening) over time is a visual indicator of potential degradation.[1] For confirmation, analytical methods like HPLC are necessary as significant degradation can occur without any visible changes.[1]

Q4: How stable is this compound in cell culture media?

A: The stability in aqueous media is significantly lower than in DMSO and is highly dependent on the specific media composition and experimental conditions.

  • Hydrolysis & Reactivity: Aqueous environments, especially at 37°C, can accelerate degradation.[7]

  • Media Components: Components within the media, such as L-cysteine, glutathione, or enzymes present in serum (FBS), can react with the compound.[7] Serum proteins can also bind to small molecules, reducing their bioavailable concentration.[7]

  • Recommendation: It is imperative to prepare fresh dilutions of the compound in your cell culture medium for each experiment.[3][5] Do not store the compound in aqueous media for extended periods.

Troubleshooting Guide: Inconsistent Results & Compound Precipitation

This section provides a logical framework for diagnosing and solving common experimental issues.

Symptom / Observation Potential Root Cause Recommended Action & Scientific Rationale
High variability in IC50 values or biological effect between experiments. Compound Degradation: The active concentration of the compound is decreasing over the course of the experiment or differs between preparations.[8]1. Prepare Fresh Dilutions: Always make working solutions in media immediately before adding to cells.[5] 2. Minimize Light Exposure: Work in low-light conditions and use amber or foil-wrapped labware during preparation and incubation.[1][4] 3. Perform a Stability Study: Use the HPLC protocol below (Protocol 1) to quantify the compound's stability in your specific media at 37°C over your experimental timeframe (e.g., 24, 48, 72 hours).[7][9]
A precipitate or cloudiness appears after diluting the DMSO stock into cell culture media. Poor Aqueous Solubility: The compound's concentration exceeds its solubility limit in the final aqueous medium. Solubility in DMSO does not guarantee solubility in media.[7][10]1. Check Final DMSO Concentration: Ensure the final DMSO concentration in your media is non-toxic and as low as possible (typically <0.5%).[7][8] 2. Modify Dilution Method: Try adding the DMSO stock to the media dropwise while vortexing to facilitate rapid mixing and prevent localized high concentrations that favor precipitation. 3. Reduce Final Compound Concentration: If the issue persists, your desired concentration may be above the compound's solubility limit.
Loss of compound activity over time, even with proper storage. DMSO Quality or Contamination: Water contamination in DMSO can accelerate degradation. Repeated use of the same stock can introduce contaminants or moisture.1. Use Anhydrous DMSO: Always use newly opened, high-purity, anhydrous DMSO for preparing stock solutions.[3] 2. Practice Single-Use Aliquoting: Prepare multiple small aliquots from the initial stock solution to avoid contaminating the main supply.
Appearance of unexpected peaks in analytical readouts (e.g., LC-MS). Formation of Degradation Products: The compound is breaking down under experimental conditions.[1]1. Conduct a Forced Degradation Study: Intentionally stress the compound (e.g., with acid, base, heat, light, oxidant) to identify potential degradation products.[2][11] This helps in developing a stability-indicating analytical method. 2. Characterize Degradants: Use mass spectrometry to identify the structure of the new peaks, which can provide insight into the degradation pathway (e.g., loss of nitro group, oxidation of indole ring).[1]
Experimental Protocols & Methodologies

These protocols provide a framework for empirically validating the stability and activity of this compound in your laboratory.

Protocol 1: HPLC-Based Stability Assessment in Cell Culture Media

This protocol allows for the direct quantification of the compound over time under your specific experimental conditions.[7][9]

Objective: To determine the percentage of this compound remaining in cell culture media after incubation at 37°C over a defined time course.

Methodology:

  • Preparation of Standard Curve:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like methanol or acetonitrile.

    • Create a series of standards by serial dilution (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL) in the same solvent. These will be used to generate a standard curve.

  • Sample Preparation & Incubation:

    • Prepare a solution of the compound in your complete cell culture medium (including serum) at your highest working concentration (e.g., 10 µM).

    • Immediately take a sample for the T=0 time point.

    • Aliquot the remaining solution into sterile, amber-colored tubes for each subsequent time point (e.g., 2, 4, 8, 24, 48 hours).

    • Incubate these tubes under your standard experimental conditions (37°C, 5% CO₂).[7]

  • Sample Collection & Processing:

    • At each designated time point, remove one tube from the incubator.

    • To precipitate proteins and halt degradation, add 3 volumes of ice-cold acetonitrile to the media sample.

    • Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC Analysis:

    • Method: Use a stability-indicating reversed-phase HPLC (RP-HPLC) method.[11][12] A C18 column is typically a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is common.

    • Detection: Use a UV detector set to the λmax of this compound. If unknown, perform a UV scan using a photodiode array (PDA) detector.

    • Analysis: Inject the processed samples and the standard curve samples.

  • Data Interpretation:

    • Generate a standard curve by plotting the peak area versus concentration for your standards.

    • Use the regression equation from the standard curve to calculate the concentration of the compound remaining at each time point.

    • Calculate the percentage remaining relative to the T=0 sample. A loss of >10-15% over the experimental duration may indicate significant instability, potentially affecting results.[11]

Stability_Workflow cluster_prep Preparation cluster_incubate Incubation cluster_process Processing cluster_analysis Analysis prep_stock Prepare Compound in Media (e.g., 10 µM) t0_sample Collect T=0 Sample prep_stock->t0_sample aliquot Aliquot for Time Points (T=2, 4, 8, 24h) prep_stock->aliquot incubate Incubate at 37°C, 5% CO₂ in light-protected tubes aliquot->incubate collect_sample Collect Sample at Each Time Point incubate->collect_sample precipitate Add 3 vol. cold Acetonitrile (Protein Precipitation) collect_sample->precipitate centrifuge Centrifuge >12,000 x g precipitate->centrifuge supernatant Transfer Supernatant to HPLC vial centrifuge->supernatant hplc Analyze by RP-HPLC supernatant->hplc quantify Quantify vs. Standard Curve hplc->quantify interpret Calculate % Remaining vs. T=0 quantify->interpret

Caption: Workflow for assessing compound stability in cell culture media via HPLC.

Potential Degradation Pathways

Understanding potential degradation is key to interpreting stability data. For this compound, degradation could occur at several sites.

Degradation_Pathways cluster_pathways Potential Degradation Products Parent This compound Reduction Reduction of Nitro Group (e.g., to Amino) Parent->Reduction Reducing Agents (e.g., cellular thiols) Oxidation Oxidation of Indole Ring (e.g., Hydroxylation) Parent->Oxidation Oxidants / Light Demethylation Demethylation of Methoxy Group Parent->Demethylation Metabolic Enzymes

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Synthesis of 5-Methoxy-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 5, 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Methoxy-7-nitro-1H-indole. This molecule is a key heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. However, its synthesis is not without challenges. The presence of multiple functional groups—an electron-rich indole core, a directing methoxy group, and a deactivating nitro group—creates a complex chemical environment where side reactions are common.

This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common pitfalls of this synthesis, optimize your reaction conditions, and achieve a higher purity of your target compound.

Primary Synthetic Strategies & Their Associated Challenges

Two principal retrosynthetic pathways are considered for this compound. The choice of strategy profoundly impacts the profile of impurities and side products encountered.

  • Route A: Direct Electrophilic Nitration of 5-Methoxy-1H-indole. This approach seems straightforward but is fraught with regioselectivity issues. The indole nucleus is prone to electrophilic attack, primarily at the C3 position.[1][2] While the C5-methoxy group is an ortho-para director, its influence competes with the inherent reactivity of the indole ring, often leading to a complex mixture of isomers (4-nitro, 6-nitro) and C3-nitrated products, which are notoriously difficult to separate.

  • Route B: The Leimgruber-Batcho Indole Synthesis. This is often the superior strategy for controlling regiochemistry.[3][4] The synthesis begins with a substituted o-nitrotoluene, in this case, 2-methyl-4-methoxy-6-nitrotoluene . This precursor already contains the required substitution pattern. The synthesis proceeds by forming an enamine, followed by a reductive cyclization to construct the indole ring.[3] While this method provides excellent regiochemical control, it has its own set of potential side reactions, including incomplete cyclization and over-reduction.[5]

This guide will focus primarily on troubleshooting the more reliable Leimgruber-Batcho synthesis, while also addressing challenges related to direct nitration.

Troubleshooting Guide

Question: My final product from the Leimgruber-Batcho synthesis is contaminated with an intense red-orange impurity that persists even after initial workup. What is this and how do I remove it?

Answer:

This highly colored impurity is almost certainly the uncyclized enamine intermediate, trans-1-(2-(dimethylamino)vinyl)-4-methoxy-2,6-dinitrobenzene (or a related structure depending on your exact starting material). These compounds feature an electron-donating group (the enamine) conjugated to an electron-withdrawing group (the nitro group), a classic "push-pull" olefin system that results in a strong chromophore.[3]

Causality and Solution:

  • Cause 1: Incomplete Reductive Cyclization. The reduction of the nitro group is the critical step that initiates cyclization. If the reducing agent is weak, deactivated, or used in insufficient quantity, the enamine will not be converted.

  • Cause 2: Insufficient Reaction Time/Temperature. The reductive cyclization may require specific conditions to proceed to completion.

  • Solution:

    • Verify Reductant Activity: Ensure your catalyst (e.g., Palladium on carbon, Raney nickel) is active.[3][5] If using catalytic hydrogenation, ensure the system is free of catalyst poisons and properly pressurized with hydrogen. If using chemical reductants like sodium hydrosulfite or stannous chloride, ensure they are fresh.[3]

    • Optimize Reaction Conditions: Increase the reaction time or temperature as appropriate for your chosen reduction method. Monitor the reaction by Thin Layer Chromatography (TLC) until the red spot corresponding to the enamine has completely disappeared.

    • Purification: If a small amount of the enamine persists, it can typically be separated from the desired indole product by flash column chromatography on silica gel. The indole is generally less polar than the highly polar enamine intermediate.

Question: My reaction has produced a dark, insoluble tar with a very low yield of the desired indole. What went wrong?

Answer:

The formation of a dark, insoluble tar is a classic sign of acid-catalyzed polymerization of the indole ring.[1] Indole and its electron-rich derivatives are highly susceptible to polymerization under strongly acidic conditions.

Causality and Solution:

  • Mechanism: The indole ring, particularly at the C3 position, can be protonated by a strong acid to form a reactive indoleninium cation. This cation is a potent electrophile that can attack the electron-rich pyrrole ring of another indole molecule, initiating a chain reaction that leads to polymer formation.[1]

  • Cause (Direct Nitration Route): This is most common when using harsh nitrating mixtures like concentrated nitric acid and sulfuric acid (H₂SO₄).[6] The strong acidity required to generate the nitronium ion (NO₂⁺) is also what triggers polymerization.

  • Cause (Leimgruber-Batcho Route): While less common, certain acidic workup conditions or the use of acidic reductants (e.g., iron in acetic acid) can potentially lead to some degradation if not properly controlled.[5]

  • Solution:

    • Avoid Strong Acids: For direct nitration, switch to milder, non-acidic nitrating agents. Reagents like benzoyl nitrate or acetyl nitrate, often prepared in situ, can perform the nitration under much less acidic conditions, minimizing polymerization.[1]

    • Control Temperature: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C). This slows the rate of both the desired reaction and the undesired polymerization, but often suppresses the polymerization pathway more effectively.[1]

    • Use N-Protection: Protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) can reduce the pyrrole ring's susceptibility to acid-catalyzed polymerization, though this adds extra steps to the synthesis.[1]

Question: I attempted a direct nitration of 5-methoxy-1H-indole and obtained a mixture of isomers that are inseparable by column chromatography. How can I improve the regioselectivity?

Answer:

This is the primary drawback of the direct nitration approach for this specific target. You have likely formed a mixture of 4-nitro, 6-nitro, and possibly 7-nitro isomers, alongside other byproducts. The C5-methoxy group directs ortho (C4, C6) and para (C7, relative to the nitrogen), while the indole ring itself has its own reactivity patterns.

Causality and Solution:

  • Electronic Effects: The outcome of electrophilic substitution on substituted indoles is a delicate balance of competing electronic and steric effects. The high electron density of the pyrrole ring often favors substitution at C3, while the methoxy group strongly activates the benzene ring.[2]

  • Solution 1: Switch to a Regiocontrolled Synthesis. The most robust solution is to abandon the direct nitration route in favor of the Leimgruber-Batcho synthesis starting from 2-methyl-4-methoxy-6-nitrotoluene. This strategy builds the ring with the substituents already in the correct positions, avoiding isomer issues entirely.[3]

  • Solution 2: Modulate Nitrating Agent & Conditions. If you must use direct nitration, extensive optimization is required.

    • Bulky Nitrating Agents: Using a sterically hindered nitrating agent might favor substitution at the less hindered C7 position, but this is not guaranteed.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the regiochemical outcome. Experiment with a range of solvents from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile).

    • Lewis Acid Catalysis: In some cases, a Lewis acid can complex with the indole, altering its reactivity profile and directing the nitration to a different position. This requires careful screening of various Lewis acids.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is definitively recommended for preparing high-purity this compound?

The Leimgruber-Batcho indole synthesis is the most highly recommended route.[3][5] Its key advantage is the unambiguous control of regiochemistry by starting with a precursor that already has the correct substitution pattern. This avoids the intractable isomer mixtures that plague the direct nitration of 5-methoxy-1H-indole.

Q2: What are the best analytical methods for identifying and quantifying side products in this synthesis?

A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring to track the consumption of starting materials and the appearance of products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying the desired product from closely related isomeric impurities.

  • Mass Spectrometry (MS), often coupled with GC or LC (GC-MS, LC-MS): Provides molecular weight information, which is crucial for identifying unexpected products like dinitrated compounds or products from side-chain reduction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation of the final product and any isolated impurities. It can confirm the substitution pattern of the nitro group on the indole ring.

Q3: Besides the enamine intermediate and isomeric products, what other side products might I encounter?

  • Dinitrated Products: If using overly harsh nitrating conditions or an excess of the nitrating agent, a second nitro group can be added to the ring.[1]

  • N-Nitrosoindoles: These can form if nitrous acid is present, which can arise from nitrite impurities in the nitric acid.[1][7]

  • Over-reduction Products (Leimgruber-Batcho): In addition to reducing the nitro group, some powerful reducing agents can also reduce the enamine double bond, leading to saturated side-chain impurities.[5]

Summary of Potential Side Products

Side ProductPlausible OriginSuggested Analytical Identification
Isomeric Nitroindoles Direct nitration of 5-methoxy-1H-indoleHPLC for separation; ¹H NMR for structural confirmation
Dinitrated Indoles Harsh nitrating conditions; excess nitrating agentMS to confirm molecular weight (M+45 Da vs. mono-nitro)
Polymeric Tar Strong acid catalysis (e.g., H₂SO₄)Insoluble; characterized by lack of distinct signals in NMR
Unreacted Enamine Incomplete reductive cyclization (Leimgruber-Batcho)Intense red/orange color; distinct signals in ¹H NMR; LC-MS
N-Nitrosoindoles Nitrite impurities in nitrating agentMS to confirm molecular weight (M+29 Da vs. starting indole)
Side-Chain Reduced Amine Over-reduction during cyclization (Leimgruber-Batcho)MS to confirm molecular weight (M+2 Da vs. target indole)

Visualization of the Leimgruber-Batcho Pathway

The following diagram illustrates the recommended synthetic route and highlights the key steps where side products can emerge.

Leimgruber_Batcho_Synthesis cluster_start Step 1: Enamine Formation cluster_end Step 2: Reductive Cyclization SM 2-Methyl-4-methoxy- 6-nitrotoluene Reagent1 DMFDMA, Pyrrolidine SM->Reagent1 Intermediate trans-β-Enamine (Red/Orange Solid) Reagent1->Intermediate Reagent2 Reduction (e.g., H₂, Pd/C) Intermediate->Reagent2 Side1 Incomplete Reaction (Unreacted Enamine) Intermediate->Side1 Product 5-Methoxy-7-nitro- 1H-indole Reagent2->Product Side2 Incomplete Cyclization Reagent2->Side2 Side3 Side-Chain Reduction Reagent2->Side3

Caption: Leimgruber-Batcho synthesis workflow and common failure points.

Protocol: Leimgruber-Batcho Synthesis of this compound

Disclaimer: This protocol is a representative example. Researchers must conduct their own risk assessment and optimize conditions based on their specific laboratory setup and scale.

Step 1: Enamine Formation

  • To a solution of 2-methyl-4-methoxy-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add pyrrolidine (1.5 eq).

  • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) dropwise to the solution.

  • Heat the reaction mixture at 100-110 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate (the red-orange enamine intermediate) by filtration, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Reductive Cyclization

  • Suspend the crude enamine intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (5-10 mol% Pd).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the red color disappears and the starting material is fully consumed (typically 6-24 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

References

Technical Support Center: Interpreting the ¹H NMR Spectrum of 5-Methoxy-7-nitro-1H-indole for Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of synthetic intermediates. Here, we address a common yet critical task: interpreting the ¹H NMR spectrum of 5-Methoxy-7-nitro-1H-indole to identify and troubleshoot potential impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds.[1] For professionals in pharmaceutical development, its quantitative nature is essential for ensuring the purity and integrity of active pharmaceutical ingredients (APIs) and their precursors. This guide provides a practical, in-depth framework for analyzing the ¹H NMR spectrum of this compound, moving from the ideal spectrum to the identification of common process-related impurities.

Section 1: The Reference ¹H NMR Spectrum of this compound

Before identifying impurities, one must be intimately familiar with the spectrum of the pure compound. The structure of this compound dictates a unique spectral fingerprint. The electron-withdrawing nitro group (-NO₂) and electron-donating methoxy group (-OCH₃) significantly influence the chemical shifts of the aromatic protons, serving as key identifiers.[2]

Molecular Structure:

Molecular structure of this compound

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted values based on substituent effects on the indole scaffold in a typical solvent like DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Influences & Rationale
N-H (Indole)> 11.5Broad Singlet (br s)1HAcidic proton, often broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[3]
H3 ~6.7Doublet (d)1HCoupled to H2. Located on the electron-rich pyrrole ring.
H2 ~7.6Doublet (d)1HCoupled to H3. Deshielded relative to H3 due to proximity to the indole nitrogen.
H4 ~7.9Singlet (s) or narrow doublet1HDeshielded by the adjacent C5-methoxy group and the para-nitro group. Appears as a singlet due to the lack of adjacent protons.
H6 ~7.5Singlet (s) or narrow doublet1HDeshielded by the adjacent C7-nitro group and the para-methoxy group. Appears as a singlet due to the lack of adjacent protons.
-OCH₃ ~3.9Singlet (s)3HCharacteristic sharp singlet for a methoxy group attached to an aromatic ring.

Section 2: Best Practices for High-Quality NMR Data Acquisition

The quality of an NMR spectrum is profoundly affected by the sample preparation.[4] Poorly prepared samples can lead to broad peaks, low signal-to-noise, and spectral artifacts that may be mistaken for impurities.[5]

Experimental Protocol: Preparing a High-Quality NMR Sample
  • Material Weighing: Accurately weigh 5-10 mg of your this compound sample for a standard ¹H NMR experiment.[5] For detecting low-level impurities, a more concentrated sample may be necessary.

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound. DMSO-d₆ is often a good choice for indole derivatives due to its high polarity. Ensure the solvent's residual peak does not overlap with key signals from your compound.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing your sample.[7] Gently vortex or sonicate the mixture to ensure complete dissolution. A homogeneous solution is critical for achieving a homogeneous magnetic field during analysis.[7]

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[4] Suspended solids will severely degrade spectral resolution.[4]

  • Tube and Depth: Use high-quality NMR tubes free from scratches or cracks.[4] The optimal sample height should be between 4 and 5 cm to ensure it is centered within the instrument's detection coil.[5]

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.[5]

Diagram: NMR Sample Preparation and Analysis Workflow

G Diagram 1: Standard NMR Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Weigh Sample (5-10 mg) B Add Deuterated Solvent (0.6 mL) A->B C Ensure Complete Dissolution B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire Spectrum F->G H Process Data (FT, Phase, Baseline) G->H

Caption: A streamlined workflow for preparing and analyzing an NMR sample.

Section 3: Troubleshooting Guide & FAQs for Impurity Identification

This section addresses common questions that arise when unexpected signals appear in the ¹H NMR spectrum of this compound.

Q1: I see several sharp, unexpected singlets, particularly one around δ 2.17 ppm and another at δ 1.56 ppm. What are they?

A: These are almost certainly signals from residual laboratory solvents. It is crucial to distinguish these from actual reaction byproducts. Acetone (δ ~2.17 in CDCl₃, ~2.09 in DMSO-d₆) is a common contaminant from cleaning glassware, and water (δ ~1.56 in CDCl₃, ~3.33 in DMSO-d₆) is ubiquitous. The chemical shift of water is highly variable and depends on the solvent, temperature, and sample concentration.[8]

Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents

SolventChemical Shift (δ, ppm) in CDCl₃Chemical Shift (δ, ppm) in DMSO-d₆
Acetone2.172.09
Acetonitrile2.102.07
Dichloromethane5.305.76
Diethyl Ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.15 (t)
Hexane1.25, 0.881.24, 0.86
Toluene7.27-7.17 (m), 2.36 (s)7.28-7.11 (m), 2.30 (s)
Water1.56 (s, broad)3.33 (s, broad)
Q2: The aromatic region of my spectrum shows extra doublets and complex splitting. I suspect a process-related impurity. What could it be?

A: This is a classic sign of either unreacted starting material or the presence of a regioisomeric byproduct. The synthesis of this compound typically involves the nitration of a 5-methoxyindole precursor.[9][10]

  • Unreacted Starting Material (5-Methoxy-1H-indole): If the reaction is incomplete, you will see signals for the starting material. The key difference is the presence of a proton at the C7 position instead of a nitro group. This H7 proton would appear as a doublet coupled to H6, and the entire aromatic splitting pattern would be different and generally more upfield compared to the product.

  • Isomeric Impurities: Electrophilic nitration can sometimes yield small amounts of other isomers, such as 5-Methoxy-4-nitro-1H-indole or 5-Methoxy-6-nitro-1H-indole . These isomers will have distinctly different aromatic coupling patterns. For instance, the 6-nitro isomer would show a coupling between H4 and H7, which is absent in the desired product. Careful analysis of the coupling constants (J-values) is essential for distinguishing these species.

Q3: The integration values for my product peaks don't add up correctly. For example, the methoxy singlet integrates to 3, but the aromatic peaks integrate to less than 1 each. Why?

A: This indicates the presence of one or more impurities whose signals are overlapping with your reference integration (the methoxy peak) or that are present in significant quantities.[11] NMR is inherently quantitative; the area under a peak is directly proportional to the number of protons it represents.[1]

Troubleshooting Steps:

  • Identify All Peaks: First, assign every peak in the spectrum to either your product, a known solvent, or a potential impurity.

  • Normalize Integrals: If you identify a clean, isolated peak belonging to an impurity, you can normalize its integral (e.g., set a CH₃ group to 3H) to determine its relative molar ratio to your product.

  • Calculate Purity: To determine the purity, you need to know the structure and molecular weight of the impurity.[11] The molar percentage can be calculated from the normalized integrals, which can then be converted to a weight percentage (w/w %). This technique is known as quantitative NMR (qNMR).

Diagram: Logical Flow for Impurity Identification

G Diagram 2: Impurity Identification Logic A Acquire High-Quality ¹H NMR Spectrum B Compare to Reference Spectrum of Pure Compound A->B C Identify Anomalous Signals (Extra peaks, wrong integrals/multiplicity) B->C D Hypothesize Impurity Source C->D E Residual Solvents D->E Sharp singlets? F Starting Materials or Reagents D->F Known precursor signals? G Isomeric Byproducts D->G Altered aromatic patterns? H Confirm Identity (Spiking, 2D NMR, MS) E->H F->H G->H I Quantify Impurity (qNMR) H->I

References

Technical Support Center: Addressing DMSO Cytotoxicity in 5-Methoxy-7-nitro-1H-indole Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 5-Methoxy-7-nitro-1H-indole in cellular assays. This guide is designed to provide you with the expertise and field-proven insights necessary to navigate a common but critical experimental challenge: the cytotoxicity and confounding effects of Dimethyl Sulfoxide (DMSO), the solvent of choice for this and many other hydrophobic compounds. Our goal is to equip you with the knowledge to design robust experiments, troubleshoot common issues, and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common queries regarding the use of DMSO with this compound.

Q1: What is the generally accepted "safe" final concentration of DMSO for most cell-based assays?

For most immortalized cell lines, a final DMSO concentration of 0.5% (v/v) or lower is widely recommended to avoid overt cytotoxicity.[1][2] However, primary cells and some sensitive cell lines may require a lower concentration, often at or below 0.1%.[1][2] It is crucial to remember that even "safe" concentrations can induce subtle biological effects.[3][4][5]

Q2: Why is DMSO toxic to cells at higher concentrations?

DMSO is an amphiphilic molecule, meaning it has both polar and nonpolar properties. This allows it to readily pass through the lipid bilayer of cell membranes. At high concentrations (typically above 1-2%), this permeability becomes disruptive, leading to the dissolution of the cell membrane, loss of membrane integrity, and ultimately, cell death.[2][6]

Q3: My this compound is not dissolving completely in DMSO. What should I do?

Poor solubility can be addressed by several methods. Gentle warming in a 37°C water bath or brief sonication can often aid dissolution.[1][7][8] Ensure you are using high-purity, anhydrous DMSO, as water content can affect solubility.[9] If the compound remains insoluble, you may have reached its solubility limit in DMSO.

Q4: I'm using a low, non-toxic concentration of DMSO (e.g., 0.1%). Should I still be concerned about its effects?

Yes. Even at concentrations that do not cause significant cell death, DMSO is not biologically inert. It has been shown to alter gene expression, induce cellular differentiation, influence signaling pathways, and even modify the epigenetic landscape.[3][4][10] Therefore, a vehicle control containing the exact same final concentration of DMSO as your experimental wells is absolutely essential for every experiment.[1]

Q5: Are there any viable alternatives to DMSO for dissolving this compound?

Based on its chemical structure, this compound is predicted to have high solubility in polar aprotic solvents.[11] If DMSO proves problematic, Dimethylformamide (DMF) is a potential alternative with similar solvent properties.[12] Additionally, a newer, bio-based solvent called Cyrene™ (dihydrolevoglucosenone) has been evaluated as a greener and less biologically disruptive alternative to DMSO in some applications.[13][14][15] However, the suitability of any alternative solvent must be empirically validated for your specific compound and assay system.

Q6: How do I properly prepare a vehicle control?

A vehicle control is a sample that contains everything your treated sample contains, except for the test compound. To prepare it, you should add the same volume of your highest concentration compound stock (which is 100% DMSO) to the cell culture medium, ensuring the final percentage of DMSO matches the highest concentration used in your experimental wells. This control accounts for any effects caused by the solvent itself.[1]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with detailed explanations of the underlying causes and step-by-step solutions.

Problem 1: High Background Cytotoxicity Observed in Vehicle Control Wells

Symptom: You observe a significant decrease in cell viability (e.g., >20-30%) in your vehicle control wells (cells + DMSO only) compared to the untreated control wells (cells + medium only).

Causality: This is a clear indication that the final concentration of DMSO is toxic to your specific cell line under your experimental conditions (incubation time, cell density). Cell sensitivity to DMSO is highly variable; what is safe for a robust cancer cell line like HepG2 may be lethal to a primary neuron culture.[1][6][16]

Solution: Determine the Maximum Tolerated DMSO Concentration.

It is imperative to perform a DMSO dose-response curve on your specific cell line to identify the highest concentration that does not significantly impact viability.

Protocol 1: Determining Maximum Tolerated DMSO Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at the same density you use for your main experiments and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of your cell culture grade DMSO in your complete cell culture medium. A typical range would be 5%, 3%, 1%, 0.5%, 0.25%, 0.1%, and 0.05% (v/v). Also, include a "medium only" control.

  • Treatment: Remove the old medium from the cells and add the prepared DMSO dilutions.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).[6]

  • Assess Viability: Use a standard cell viability assay, such as MTT or WST-1, to quantify cell viability in each condition.[17][18]

  • Analysis: Normalize the results to the "medium only" control (set to 100% viability). The highest DMSO concentration that results in ≥90% cell viability is generally considered the maximum tolerated concentration for your future experiments.

Table 1: General DMSO Tolerance Limits for Different Cell Types

Cell TypeRecommended Max Final DMSO ConcentrationRationale
Immortalized Cell Lines (e.g., HeLa, A549, HepG2)≤ 0.5%Generally robust and can tolerate higher solvent concentrations.[1][2]
Primary Cell Cultures (e.g., HUVECs, neurons)≤ 0.1%More sensitive to environmental stressors and solvent effects than immortalized lines.[1]
Stem Cells (e.g., MSCs, iPSCs)≤ 0.1% - 0.5%Sensitivity can be high; DMSO can induce differentiation.[4] Empirical testing is critical.
Problem 2: this compound Precipitates in the Culture Medium

Symptom: Upon adding your DMSO stock solution of the compound to the aqueous cell culture medium, you observe the formation of a cloudy precipitate or visible crystals.

Causality: This is a classic solubility issue. While this compound is soluble in 100% DMSO, its solubility dramatically decreases when the highly concentrated DMSO stock is rapidly diluted into the aqueous environment of the culture medium.[1][8] This leads to inaccurate compound concentrations and unreliable data.

Solution: Optimize the Compound Solubilization and Dilution Procedure.

The key is to avoid shocking the compound out of solution. This can be achieved by modifying your dilution technique.

Protocol 2: Preparation of this compound Stock and Working Solutions
  • High-Concentration Stock Preparation:

    • Weigh out your this compound and dissolve it in a minimal amount of pure, anhydrous, cell culture-grade DMSO to create a high-concentration primary stock (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. If needed, sonicate briefly in a water bath or warm to 37°C.[1]

    • Aliquot this primary stock into single-use vials to prevent repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][19]

  • Preparation of Working Solutions (Critical Step):

    • Pre-warm your complete cell culture medium to 37°C.

    • To make your final working concentration, do not add the DMSO stock directly to the full volume of medium. Instead, add the small volume of DMSO stock dropwise into the pre-warmed medium while the tube is being actively vortexed or swirled .[9]

    • This rapid, energetic mixing helps to disperse the compound molecules quickly, preventing them from aggregating and precipitating.

    • Use the freshly prepared working solutions immediately for your experiments.

Problem 3: Inconsistent Biological Activity or Off-Target Effects

Symptom: You observe unexpected biological responses, high variability between replicates, or results that don't align with the known mechanism of action of nitroindoles (e.g., c-Myc inhibition, caspase activation).[20][21]

Causality: This can be due to two primary factors:

  • DMSO as a Confounding Variable: DMSO itself can modulate cellular signaling pathways. For example, it has been shown to affect the NF-κB and MAPK pathways and can trigger pre-apoptotic stress responses.[10][22] This can mask or alter the true effect of your compound.

  • Compound Instability: this compound, like many indole-based compounds, may be susceptible to degradation under certain conditions (e.g., prolonged incubation at 37°C, exposure to light, or pH changes in the medium).[19]

Solution: Implement Rigorous Controls and Assess Compound Stability.

You must be able to distinguish the effect of your compound from the effect of the solvent.

cluster_1 Cellular Response Compound_Stock This compound in 100% DMSO Pathway_A Target Pathway (e.g., c-Myc, Caspases) Compound_Stock->Pathway_A Intended Effect of Compound Pathway_B Off-Target Pathway (e.g., MAPK, NF-κB) Compound_Stock->Pathway_B Confounding Effect of DMSO Solvent Cells Cultured Cells Observed_Effect Observed Biological Effect (e.g., Apoptosis, Proliferation Change) Pathway_A->Observed_Effect Pathway_B->Observed_Effect

Caption: DMSO as a confounding experimental variable.

Troubleshooting Steps:

  • Review DMSO Literature: Be aware of the known effects of DMSO on the specific pathways you are studying. Even at 0.1%, DMSO can cause significant changes in the transcriptome and epigenome.[4]

  • Include All Controls: Your experiment must include:

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells in medium + the final concentration of DMSO.

    • Test Compound: Cells in medium + compound dissolved in DMSO.

  • Assess Compound Stability: Run a simple experiment where you incubate this compound in your cell culture medium at 37°C for the duration of your experiment. At various time points (e.g., 0, 8, 24, 48 hours), take an aliquot and analyze it via HPLC or LC-MS to check for degradation products.[19]

Key Experimental Protocols

Protocol 3: General Cell Viability (MTT) Assay for Cytotoxicity Assessment

This protocol is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][23]

  • Experimental Setup: Seed cells and treat them with your compound (and controls) in a 96-well plate as previously described.

  • MTT Addition: At the end of the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[23]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17] Gently pipette or shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group by normalizing the absorbance values to the vehicle control group.

cluster_workflow Troubleshooting Workflow for DMSO Cytotoxicity Start Experiment Shows Unexpected Cytotoxicity Check_Vehicle Is Vehicle Control (DMSO only) Viability < 90%? Start->Check_Vehicle Check_Precipitate Is Compound Precipitating When Added to Medium? Check_Vehicle->Check_Precipitate No Sol_DMSO_Test Action: Perform DMSO Dose-Response Assay (Protocol 1) Check_Vehicle->Sol_DMSO_Test Yes Check_Controls Are Results Inconsistent or Off-Target? Check_Precipitate->Check_Controls No Sol_Dilution Action: Optimize Dilution (Protocol 2 - Dropwise addition while vortexing) Check_Precipitate->Sol_Dilution Yes Sol_Stability Action: Assess Compound Stability & Review DMSO Off-Target Effects Check_Controls->Sol_Stability Yes End_Optimized Proceed with Optimized Experiment Check_Controls->End_Optimized No Sol_DMSO_Test->End_Optimized Sol_Dilution->End_Optimized Sol_Stability->End_Optimized

Caption: A logical workflow for troubleshooting common DMSO-related issues.

References

Technical Support Center: Controlling Regioselectivity in the Nitration of 7-Methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical advice for controlling the regioselectivity of the nitration of 7-methoxyindole. The electron-rich and acid-sensitive nature of the indole nucleus presents unique challenges, often leading to a mixture of products and undesired polymerization.[1] This resource consolidates field-proven insights and troubleshooting strategies to help you achieve your desired nitro-7-methoxyindole isomer with higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely positions for nitration on the 7-methoxyindole ring and why?

The regioselectivity of electrophilic substitution on the indole ring is governed by the electron density of the nucleus. The pyrrole ring is significantly more electron-rich than the benzene ring, making it more susceptible to electrophilic attack.

  • C3 Position: This is the most electron-rich and sterically accessible position on the indole nucleus. Under mild, non-acidic conditions, nitration will predominantly occur at C3.[2][3] The lone pair of electrons on the nitrogen atom effectively stabilizes the positive charge in the transition state through resonance.

  • Benzene Ring (C4, C5, C6): Under strongly acidic conditions (e.g., mixed nitric and sulfuric acid), the indole nitrogen can be protonated, or the C3 position can be protonated.[2] This deactivates the pyrrole ring towards electrophilic attack. Consequently, nitration is directed to the benzene ring. The methoxy group at C7 is an ortho-, para-director. Therefore, nitration is most likely to occur at the C4 and C6 positions. The C5 position is also a possibility, though generally less favored.

  • N1 Position (N-Nitrosation): In the presence of nitrous acid, which can form from nitrite impurities, N-nitrosation can occur to form N-nitrosoindoles.[4][5] It's important to distinguish this from C-nitration.

Q2: I am observing significant amounts of tar-like polymer byproducts. What is causing this and how can I prevent it?

This is a classic issue when working with indoles, which are notoriously prone to acid-catalyzed polymerization.[1][2][4]

Causality: Strong acids, often used in traditional nitration mixtures (e.g., H₂SO₄/HNO₃), can protonate the C3 position of the indole.[2] The resulting indoleninium ion is highly electrophilic and can be attacked by another neutral indole molecule, initiating a chain reaction that leads to insoluble polymers.

Preventative Measures:

  • Avoid Strong Acids: The most effective solution is to avoid strong, non-oxidizing acids.[4]

  • Use Milder Nitrating Agents: Opt for reagents that do not require strongly acidic conditions. Acetyl nitrate, benzoyl nitrate, or ethyl nitrate are excellent alternatives.[2][4]

  • Low Temperatures: Performing the reaction at reduced temperatures (e.g., -20 °C to 0 °C) can significantly slow down the rate of polymerization.[4]

Q3: My reaction is producing a mixture of dinitrated products. How can I improve the selectivity for mono-nitration?

Dinitration occurs when the initially formed mono-nitroindole is reactive enough to undergo a second nitration.

Troubleshooting Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of your nitrating agent. Use a minimal excess, or even a slight sub-stoichiometric amount, to favor mono-nitration.[4]

  • Milder Reagents: Highly reactive nitrating agents like mixed acid are more likely to cause over-nitration. Switching to a milder reagent like acetyl nitrate can provide better control.[4]

  • Temperature Control: Lowering the reaction temperature can decrease the rate of the second nitration more significantly than the first.[4]

  • N-Protection: Protecting the indole nitrogen with an electron-withdrawing group, such as tosyl (Ts) or tert-butyloxycarbonyl (Boc), can modulate the reactivity of the indole ring and improve selectivity for mono-nitration.[4][6][7]

Troubleshooting Guides: Specific Scenarios

Scenario 1: Predominant C3-Nitration When C6-Nitration is Desired

Problem: You are attempting to synthesize 6-nitro-7-methoxyindole but are primarily isolating the 3-nitro isomer.

Root Cause Analysis: This outcome strongly suggests that your reaction conditions are not sufficiently acidic to deactivate the pyrrole ring. The C3 position remains the most kinetically favored site for electrophilic attack.

Decision & Workflow Diagram:

G start Observed: Predominant C3-Nitration check_conditions Analyze Current Reaction Conditions start->check_conditions mild_acid Are you using a mild nitrating agent (e.g., acetyl nitrate)? check_conditions->mild_acid strong_acid Are you using a strong acid catalyst (e.g., H₂SO₄)? mild_acid->strong_acid No increase_acidity Action: Increase Acidity - Switch to H₂SO₄/HNO₃ - Ensure anhydrous conditions mild_acid->increase_acidity Yes strong_acid->increase_acidity No protect_c3 Alternative Strategy: Block C3 Position - Introduce a temporary protecting group at C3 - Perform nitration - Deprotect C3 strong_acid->protect_c3 Yes, but still getting C3 product outcome Desired Outcome: Selective C6-Nitration increase_acidity->outcome protect_c3->outcome

Caption: Decision workflow for shifting from C3 to C6 nitration.

Detailed Protocol for Selective C6-Nitration:

This protocol utilizes mixed acid to deactivate the pyrrole ring and direct nitration to the benzene ring.

Reagents and Materials:

  • 7-Methoxyindole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂) or Acetic Anhydride

  • Ice-salt bath

  • Three-necked flask with dropping funnel and thermometer

Step-by-Step Procedure:

  • Prepare Nitrating Mixture: In a separate flask, carefully add concentrated H₂SO₄ (1.2 eq) to concentrated HNO₃ (1.1 eq) while cooling in an ice-salt bath to maintain a temperature below 0 °C.

  • Reaction Setup: Dissolve 7-methoxyindole (1.0 eq) in anhydrous dichloromethane. Cool the solution to -10 °C in a three-necked flask.

  • Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the indole solution over 30 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to isolate 6-nitro-7-methoxyindole and any other isomers.

Scenario 2: Low Yield and a Complex Mixture of Isomers (C3, C4, C6)

Problem: The reaction yields a small amount of the desired product along with multiple other nitro isomers and starting material.

Root Cause Analysis: This often results from reaction conditions that are "in-between"—not mild enough for exclusive C3 nitration and not harsh enough for complete deactivation of the pyrrole ring. This creates a competitive environment where multiple positions on the ring are susceptible to attack.

Troubleshooting Strategies:

  • N-Protection for C3 Selectivity: If C3-nitro-7-methoxyindole is the target, protecting the indole nitrogen with a Boc group can enhance the regioselectivity. The Boc group is electron-withdrawing, which can temper the reactivity of the indole but still favors C3 substitution under non-acidic conditions.

  • Use of a Milder, More Selective Nitrating Agent: Trifluoroacetyl nitrate, generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride, has been shown to be a highly regioselective agent for C3 nitration of indoles under non-acidic and non-metallic conditions.[8][9][10]

Comparative Data on Nitrating Agents for C3-Selectivity:

Nitrating AgentTypical ConditionsKey AdvantagesCommon Issues
Acetyl Nitrate Acetic anhydride, low temp.Milder than mixed acid, good C3 selectivity.Can still produce byproducts if not carefully controlled.
Benzoyl Nitrate Acetonitrile, low temp.Generally good C3 selectivity.Reagent preparation required.
Trifluoroacetyl Nitrate (CH₃)₄NNO₃, (CF₃CO)₂O, CH₂Cl₂High C3 regioselectivity, mild, non-acidic.[8][9]Reagents may be more expensive.

Experimental Protocol for High C3-Selectivity using Trifluoroacetyl Nitrate:

This protocol is adapted from a method developed for the regioselective nitration of various indoles.[8][9]

Reagents and Materials:

  • N-Boc-7-methoxyindole

  • Tetramethylammonium nitrate ((CH₃)₄NNO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen atmosphere

Step-by-Step Procedure:

  • Reaction Setup: To a solution of N-Boc-7-methoxyindole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add tetramethylammonium nitrate (1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C and add trifluoroacetic anhydride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Upon completion, dilute the reaction with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify by column chromatography to yield N-Boc-3-nitro-7-methoxyindole.

  • Deprotection: The Boc group can be removed under standard acidic conditions (e.g., TFA in CH₂Cl₂) to yield the final product.

Scenario 3: Difficulty in Synthesizing 4-Nitro-7-Methoxyindole

Problem: Attempts to synthesize 4-nitro-7-methoxyindole result in very low yields, with the 6-nitro isomer being the major product.

Root Cause Analysis: The methoxy group at C7 is a strong ortho-, para-director. While C4 is an ortho position, it is sterically hindered by the adjacent fused pyrrole ring. The C6 position is para to the methoxy group and is sterically more accessible, making it the electronically and sterically favored position for nitration on the benzene ring.

Strategic Approach: Directed Ortho-Metalation

A more advanced strategy to overcome this inherent regiochemical preference is to use a directed metalation approach followed by quenching with a nitrating agent. This is not a direct nitration but a multi-step synthesis that offers superior control.

Workflow Diagram for Directed Synthesis:

G start Start: 7-Methoxyindole protect_n Step 1: N-Protection (e.g., with Pivaloyl chloride) start->protect_n lithiation Step 2: Directed Lithiation (e.g., s-BuLi, TMEDA, -78 °C) protect_n->lithiation quench Step 3: Quench with Electrophilic Nitrating Agent (e.g., N₂O₄) lithiation->quench deprotect Step 4: Deprotection quench->deprotect product Product: 4-Nitro-7-Methoxyindole deprotect->product

Caption: Synthetic workflow for 4-nitro-7-methoxyindole via directed metalation.

Conceptual Explanation:

  • N-Protection: The indole nitrogen is protected with a directing group, such as a pivaloyl group. This group can coordinate to the lithium base.[11]

  • Directed Lithiation: In the presence of a strong lithium base like s-butyllithium and a ligand like TMEDA, deprotonation occurs selectively at the C4 position, directed by the coordinating N-protecting group. The C4 proton is more acidic than the C6 proton due to the inductive effect of the methoxy group.

  • Electrophilic Quench: The resulting C4-lithiated species is a potent nucleophile. It can be quenched with a suitable electrophilic nitrating agent, such as dinitrogen tetroxide (N₂O₄) or an alkyl nitrate, to install the nitro group at the C4 position.

  • Deprotection: Removal of the protecting group affords the desired 4-nitro-7-methoxyindole.

This advanced strategy provides a powerful method for accessing sterically hindered isomers that are difficult to obtain through direct electrophilic aromatic substitution.

References

Validation & Comparative

comparing biological activity of 5-Methoxy-7-nitro-1H-indole with other nitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 5-Methoxy-7-nitro-1H-indole and Other Nitroindoles

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Within this broad class, nitroindoles have emerged as particularly promising due to their diverse pharmacological profiles, including potent anticancer and antimicrobial activities.[3][4][5] This guide provides a detailed comparative analysis of the biological activity of this compound against other notable nitroindole derivatives. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs to project its potential efficacy and to establish a framework for its evaluation.[6] We will explore the structure-activity relationships that govern the therapeutic potential of these molecules, present quantitative data from relevant studies, and provide detailed experimental protocols for researchers aiming to validate these findings.

The Therapeutic Potential of the Nitroindole Scaffold

Nitroaromatic compounds, including nitroindoles, often exhibit biological activity contingent upon the enzymatic reduction of the nitro group within target cells.[7][8] This reduction can generate reactive nitrogen species, such as nitroso and superoxide intermediates, which can covalently bind to and damage crucial biomolecules like DNA, leading to cell death.[7] This mechanism is a key driver of the antimicrobial and anticancer effects observed in this class of compounds.

The indole nucleus itself is an electron-rich system, and its reactivity can be further modulated by substituents.[9] The presence of a methoxy group, as in this compound, is known to enhance the electron-donating properties and can influence the molecule's interaction with biological targets.[9] The specific positioning of both the methoxy and nitro groups dictates the molecule's electronic properties and steric profile, which are critical determinants of its biological function.

Comparative Analysis of Anticancer Activity

Substituted 5-nitroindoles have demonstrated broad-spectrum anticancer activities against various cancer cell lines.[3] A key mechanism involves the targeting of non-canonical DNA structures, such as G-quadruplexes (G4), which are prevalent in the promoter regions of oncogenes like c-Myc.[3][10]

A study focused on pyrrolidine-substituted 5-nitroindoles identified several compounds that act as c-Myc G-quadruplex binders.[3][11] These molecules were shown to downregulate c-Myc expression, induce cell-cycle arrest, and increase intracellular reactive oxygen species, ultimately leading to cancer cell death.[3][10] For instance, compounds 5 and 7 from this study showed potent inhibition of HeLa cell proliferation with IC₅₀ values of 5.08 µM and 5.89 µM, respectively.[3]

While direct data for this compound is unavailable, its structural similarity to other 5-nitroindoles suggests it could exhibit similar cytotoxic and apoptotic effects.[6] The data below, compiled from studies on related compounds, provides a benchmark for comparison.

Quantitative Comparison of Anticancer Activity
Compound IDCancer Cell LineAssay TypeIC₅₀ (µM)Reference
Substituted 5-Nitroindole (cpd 5)HeLa (Cervical)Alamar Blue5.08 ± 0.91[3]
Substituted 5-Nitroindole (cpd 7)HeLa (Cervical)Alamar Blue5.89 ± 0.73[3]
Representative 5-Nitroindole AMCF-7 (Breast)SRB12.2 ± 1.5[6]
Representative 5-Nitroindole AHCT-116 (Colon)MTT9.8 ± 1.1[6]
Representative 5-Nitroindole BHeLa (Cervical)MTT5.2 ± 0.6[6]
Representative 5-Nitroindole BMCF-7 (Breast)SRB8.9 ± 0.9[6]
Representative 5-Nitroindole BHCT-116 (Colon)MTT6.5 ± 0.7[6]

Note: Data for "Representative" compounds is based on the reported activities of similar 5-nitroindole compounds and serves as a reference for experimental design.[6]

Signaling Pathways in Anticancer Activity

Many indole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[12] This can occur through the intrinsic pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Indole Nitroindole Derivative Bax Bax (Pro-apoptotic) Indole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 Downregulates Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by indole derivatives.

Comparative Analysis of Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial agents.[5][7] Nitroaromatic drugs like metronidazole are known to be effective against anaerobic bacteria and protozoa.[8] The general mechanism involves the reduction of the nitro group within the microorganism, producing cytotoxic radicals that damage cellular components.[7]

Indole derivatives have also been investigated for their antimicrobial and antibiofilm properties against a range of pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[13][14][15] The combination of the indole scaffold with a nitro group is therefore a rational strategy for developing new antimicrobial agents.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several indole derivatives against various microorganisms, providing a comparative baseline for evaluating this compound.

Quantitative Comparison of Antimicrobial Activity
Compound IDS. aureusMRSAE. coliC. albicansC. kruseiReference
Indole-Thiadiazole (2h) 6.2512.512.52512.5[14]
Indole-Triazole (3d) 6.256.2512.56.253.125[14]
Ampicillin 3.125256.25--[14]
Ciprofloxacin 0.780.780.39--[15]
Fluconazole ---1.566.25[14]

(All values are MIC in µg/mL)

Experimental Protocols

To facilitate further research and validation, detailed protocols for key biological assays are provided below.

Cell Viability (MTT) Assay for Cytotoxicity

This protocol determines a compound's effect on the metabolic activity of cancer cells, providing an IC₅₀ value.[6][12]

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition Seed 1. Seed cancer cells in a 96-well plate (5x10³ cells/well) Incubate1 2. Incubate for 24h (37°C, 5% CO₂) Seed->Incubate1 Treat 3. Treat with varying concentrations of nitroindole compound Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 AddMTT 5. Add MTT solution (10 µL, 5 mg/mL) Incubate2->AddMTT Incubate3 6. Incubate for 4h AddMTT->Incubate3 AddSol 7. Add solubilizing agent (e.g., DMSO, 100 µL) Incubate3->AddSol Read 8. Measure absorbance at 570 nm AddSol->Read Analyze 9. Calculate % viability and determine IC₅₀ Read->Analyze

Caption: Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[14][15]

cluster_setup Plate Setup cluster_inoculate Inoculation cluster_incubation Incubation cluster_results Results Dilute 1. Serially dilute compound in broth in 96-well plate Controls 2. Prepare positive (no drug) and negative (no bacteria) controls Dilute->Controls Inoculum 3. Prepare standardized microbial inoculum (~5 x 10⁵ CFU/mL) AddInoculum 4. Add inoculum to all wells (except negative control) Inoculum->AddInoculum Incubate 5. Incubate plate at 37°C for 18-24 hours AddInoculum->Incubate Observe 6. Visually inspect for turbidity (microbial growth) Incubate->Observe DetermineMIC 7. MIC is the lowest concentration with no visible growth Observe->DetermineMIC

Caption: Workflow for Broth Microdilution MIC Assay.

Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well containing the test compound. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.

Conclusion

While direct experimental evidence for this compound remains to be broadly published, a comparative analysis based on the established biological activities of structurally related 5-nitroindoles and other nitroaromatic compounds provides a strong rationale for its investigation as a potential therapeutic agent. The existing data robustly supports the role of the 5-nitroindole scaffold in anticancer applications, particularly through mechanisms involving c-Myc G-quadruplex binding and apoptosis induction.[3][6] Furthermore, the well-documented antimicrobial properties of nitro-containing heterocycles suggest a high probability of similar activity for this compound.[7][14]

The structure-activity relationship for nitroindoles is complex, with the precise positioning of substituents like nitro and methoxy groups critically influencing efficacy and target specificity.[3][9] Future research should focus on the direct synthesis and in vitro evaluation of this compound using the standardized protocols outlined in this guide. Such studies will be essential to definitively characterize its biological profile and determine its potential for further development in oncology and infectious disease research.

References

A Comparative Guide to the Structure-Activity Relationships of Methoxy and Nitro-Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery. The functionalization of the indole ring with different substituents can dramatically modulate its physicochemical properties and biological activity, offering a powerful tool for fine-tuning therapeutic potential. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of two common and electronically distinct substituents: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂).

Electronic and Steric Influence of Methoxy and Nitro Groups

The biological activity of substituted indoles is fundamentally governed by the electronic and steric nature of the substituents. The methoxy group, an electron-donating group, increases the electron density of the indole ring through resonance, enhancing its nucleophilicity.[2] In contrast, the nitro group is a strong electron-withdrawing group, decreasing the electron density of the ring system and rendering it more electrophilic.[3] These opposing electronic effects significantly impact how these molecules interact with biological targets.

Diagram: Electronic Effects on the Indole Ring

electronic_effects cluster_methoxy Methoxy (Electron-Donating) cluster_nitro Nitro (Electron-Withdrawing) Indole_MeO Indole Ring Methoxy -OCH₃ Indole_MeO->Methoxy Increases Electron Density Target_MeO Nucleophilic Interactions (e.g., with electron-deficient pockets in proteins) Indole_MeO->Target_MeO Enhanced Binding Indole_NO2 Indole Ring Nitro -NO₂ Indole_NO2->Nitro Decreases Electron Density Target_NO2 Electrophilic Interactions (e.g., with electron-rich residues) Indole_NO2->Target_NO2 Altered Reactivity

Caption: Opposing electronic effects of methoxy and nitro groups on the indole ring.

Head-to-Head Comparison: Biological Activities

While direct comparative studies of methoxy and nitro-substituted indoles on the same biological target are not abundant, we can infer their differential activities by examining their roles in various therapeutic areas.

Anticancer Activity

Both methoxy and nitro-substituted indoles have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.

Methoxy-Substituted Indoles: These compounds frequently act as inhibitors of protein-protein interactions and enzyme activity. For example, certain N-substituted indoles with a 4-methoxyphenoxy group have been identified as inhibitors of the anti-apoptotic protein Mcl-1.[4] The methoxy group's position is a critical determinant of biological activity in some indole-based anticancer agents.[1]

Nitro-Substituted Indoles: The strong electron-withdrawing nature of the nitro group is often exploited in the design of anticancer agents. For instance, pyrrolidine-substituted 5-nitroindoles have been developed as binders of the c-Myc G-quadruplex, leading to the downregulation of the c-Myc oncogene and induction of cell-cycle arrest.[5][6] The nitro group is often crucial for the cytotoxic properties of these compounds.[7]

Compound Class Mechanism of Action Example Target Reference
Methoxy-Substituted IndolesInhibition of anti-apoptotic proteinsMcl-1[4]
Nitro-Substituted IndolesG-quadruplex stabilizationc-Myc promoter[5][6]

A fascinating example that combines both functionalities is 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA). This compound has shown promise as a chemoprotective agent against cisplatin-induced organ damage by downregulating inflammatory pathways.[8][9][10] In this molecule, the methoxy group on the indole and the nitro group on the phenyl ring likely contribute to its overall biological profile.

Antimicrobial Activity

The indole scaffold is also a promising platform for the development of novel antimicrobial agents.

Methoxy-Substituted Indoles: The inclusion of methoxy groups on the indole ring has been shown to be beneficial for the antimicrobial activity of some indole derivatives.[11]

Nitro-Substituted Indoles: The nitro group is a well-known pharmacophore in antimicrobial agents, often contributing to their mechanism of action through the generation of toxic reactive intermediates upon reduction within microbial cells.[12] For example, 2-aryl-5-nitro-1H-indoles have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism of bacterial drug resistance.[3]

Compound Class Mechanism of Action Example Target Reference
Methoxy-Substituted IndolesGeneral antimicrobial effectsVaries[11]
Nitro-Substituted IndolesEfflux pump inhibition, generation of reactive speciesNorA efflux pump[3]

Experimental Protocols

The evaluation of the biological activity of substituted indoles relies on a suite of standardized in vitro assays. Below are detailed protocols for key experiments.

Workflow for Evaluating Anticancer Activity

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesize Methoxy and Nitro-Substituted Indoles MTT MTT Assay for Cytotoxicity (IC₅₀) Synthesis->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle For compounds with significant cytotoxicity Docking Molecular Docking MTT->Docking To predict binding modes Tubulin Tubulin Polymerization Assay CellCycle->Tubulin If G2/M arrest is observed

Caption: A generalized workflow for the discovery and characterization of anticancer indole derivatives.

Protocol 1: MTT Assay for Cell Viability

This assay determines the cytotoxic effects of the indole derivatives on cancer cells.[13][14]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted indole stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the indole compounds in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of indole derivatives on the cell cycle distribution of cancer cells.[5][7][15]

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • Substituted indole

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the indole compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay determines if the indole derivatives inhibit tubulin polymerization, a key mechanism for some anticancer drugs.[16][17]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Fluorescent reporter dye

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

  • 96-well, black, flat-bottom plate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Prepare 10x stocks of the test indole compounds and controls.

  • On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

  • Pre-warm the 96-well plate to 37°C in the microplate reader.

  • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

  • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the pre-warmed microplate reader and begin kinetic measurements of fluorescence intensity (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

  • Plot fluorescence intensity versus time to generate polymerization curves and calculate parameters such as the maximum polymerization rate (Vmax) and the final polymer mass.

Conclusion

The substitution of the indole ring with methoxy or nitro groups provides a powerful strategy for modulating biological activity. Methoxy groups, being electron-donating, tend to favor interactions requiring a nucleophilic indole system and are found in a variety of enzyme and protein inhibitors. Conversely, the electron-withdrawing nitro group is a key feature in many cytotoxic and antimicrobial agents, where it can participate in electrophilic interactions or be bioreduced to reactive species. The choice of substituent and its position on the indole ring are critical considerations in the design of novel therapeutic agents, and a thorough understanding of their structure-activity relationships is essential for successful drug development.

References

A Comparative In Vitro Analysis of 5-Methoxy-7-nitro-1H-indole Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer therapeutics is driven by the need for agents with improved efficacy, selectivity, and reduced side effects compared to conventional chemotherapies. Indole derivatives represent a promising class of heterocyclic compounds, with numerous analogues demonstrating significant pharmacological activities, including potent anticancer effects.[1][2] This guide focuses on the preliminary in vitro evaluation of a specific indole derivative, 5-Methoxy-7-nitro-1H-indole, and provides a comparative framework against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.

While specific experimental data for this compound is not extensively available in the public domain, this document serves as a comprehensive guide for researchers to conduct such a comparative study.[1] It outlines the requisite experimental protocols, the scientific rationale behind each step, and a framework for data interpretation, thereby enabling a robust assessment of this novel compound's therapeutic potential. The established anticancer agents have been chosen for their distinct mechanisms of action, providing a broad spectrum for comparison:

  • Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals.[3][4][5][6]

  • Cisplatin: A platinum-based drug that forms intra- and inter-strand DNA crosslinks, leading to DNA damage and subsequent apoptosis.[7][8][9][10]

  • Paclitaxel (Taxol): A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.[11][12][13][][15]

This guide will detail the methodologies for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression, providing a solid foundation for the in vitro characterization of this compound.

Comparative Cytotoxicity Assessment

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on various cancer cell lines. This is crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[16][17]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep Test Compound Stock Solution Preparation compound_prep->treatment incubation Incubation (e.g., 48, 72 hours) treatment->incubation assay_proc Assay Procedure (e.g., MTT or SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance data_analysis Calculation of % Cell Viability & IC50 absorbance->data_analysis

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[18]

Recommended Cytotoxicity Assays

Two robust and widely used colorimetric assays are recommended for this purpose: the MTT and SRB assays.[19][20]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on the metabolic activity of the cells.[18] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[21][22]

  • Sulforhodamine B (SRB) Assay: This assay estimates cell number by staining total cellular protein with the SRB dye.[18]

Data Presentation: Comparative IC50 Values

The results of the cytotoxicity assays should be summarized in a table to facilitate a direct comparison of the IC50 values of this compound and the standard anticancer drugs across a panel of human cancer cell lines.

CompoundCell LineIC50 (µM) after 48hIC50 (µM) after 72h
This compound MCF-7 (Breast)Experimental ValueExperimental Value
A549 (Lung)Experimental ValueExperimental Value
HeLa (Cervical)Experimental ValueExperimental Value
Doxorubicin MCF-7 (Breast)Experimental ValueExperimental Value
A549 (Lung)Experimental ValueExperimental Value
HeLa (Cervical)Experimental ValueExperimental Value
Cisplatin MCF-7 (Breast)Experimental ValueExperimental Value
A549 (Lung)Experimental ValueExperimental Value
HeLa (Cervical)Experimental ValueExperimental Value
Paclitaxel MCF-7 (Breast)Experimental ValueExperimental Value
A549 (Lung)Experimental ValueExperimental Value
HeLa (Cervical)Experimental ValueExperimental Value

Mechanism of Action: Apoptosis Induction

A hallmark of effective anticancer drugs is their ability to induce apoptosis, or programmed cell death.[23] The Annexin V/Propidium Iodide (PI) assay is a widely accepted method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[24][25][26][27][28]

Principle of Annexin V/PI Staining

In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[24][25][26][28] Propidium Iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[24][25][26][28]

G cluster_cell_states Cellular States Detected by Annexin V/PI Staining healthy Healthy Cell Annexin V- / PI- early_apoptosis Early Apoptotic Cell Annexin V+ / PI- healthy->early_apoptosis PS Translocation late_apoptosis Late Apoptotic/Necrotic Cell Annexin V+ / PI+ early_apoptosis->late_apoptosis Membrane Permeabilization necrosis Necrotic Cell Annexin V- / PI+

Caption: Differentiation of cell populations based on Annexin V and PI staining.[24][26][27]

Data Presentation: Quantification of Apoptotic Cells

The percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic/necrotic) should be quantified and presented in a comparative table.

Treatment (Concentration)% Healthy Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (Vehicle) Experimental ValueExperimental ValueExperimental Value
This compound (IC50) Experimental ValueExperimental ValueExperimental Value
Doxorubicin (IC50) Experimental ValueExperimental ValueExperimental Value
Cisplatin (IC50) Experimental ValueExperimental ValueExperimental Value
Paclitaxel (IC50) Experimental ValueExperimental ValueExperimental Value

Cell Cycle Analysis

Many anticancer drugs exert their effects by interfering with the cell cycle, leading to arrest at specific phases and subsequent cell death.[29] Flow cytometry analysis of propidium iodide-stained cells is a standard method to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[30][31][32]

Workflow for Cell Cycle Analysis

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Cell Culture & Treatment cell_harvest Harvest & Wash Cells cell_culture->cell_harvest fixation Fixation in Cold Ethanol cell_harvest->fixation staining Stain with PI & RNase A fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_interpretation Quantify Cell Cycle Phases flow_cytometry->data_interpretation

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Data Presentation: Comparative Cell Cycle Distribution

The percentage of cells in each phase of the cell cycle should be tabulated for a clear comparison of the effects of this compound and the standard drugs.

Treatment (Concentration)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle) Experimental ValueExperimental ValueExperimental Value
This compound (IC50) Experimental ValueExperimental ValueExperimental Value
Doxorubicin (IC50) Experimental ValueExperimental ValueExperimental Value
Cisplatin (IC50) Experimental ValueExperimental ValueExperimental Value
Paclitaxel (IC50) Experimental ValueExperimental ValueExperimental Value

Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the standard drugs for 48 or 72 hours. Include a vehicle control.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Annexin V/PI Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of the compounds for 24-48 hours.[1]

  • Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.[24][25]

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[27]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[27]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis Protocol
  • Cell Seeding and Treatment: Culture and treat cells with the IC50 concentrations of the compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[30]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[30]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro comparison of this compound with established anticancer drugs. By systematically evaluating its cytotoxicity, ability to induce apoptosis, and effects on the cell cycle, researchers can gain valuable insights into its potential as a novel therapeutic agent. Positive and potent activity in these initial screens would warrant further investigation into its specific molecular targets and signaling pathways, ultimately paving the way for preclinical in vivo studies. The structure-activity relationship of related nitroindole compounds suggests that this compound may exert its anticancer effects through mechanisms such as the stabilization of G-quadruplex DNA structures in oncogene promoters, a promising avenue for targeted cancer therapy.[33][34]

References

A Comparative Guide to the Preclinical Evaluation of 5-Methoxy-7-nitro-1H-indole: An In Vivo Efficacy Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with substitutions at the 5- and 7-positions significantly influencing biological activity. 5-Methoxy-7-nitro-1H-indole presents a unique chemical profile, combining the electron-donating methoxy group, often associated with neuroactivity and metabolic stability, with the electron-withdrawing nitro group, a key pharmacophore in anticancer and antimicrobial agents. To date, no specific in vivo efficacy studies for this compound have been published in peer-reviewed literature. This guide, therefore, serves as a preclinical roadmap for researchers. It establishes a framework for evaluating the in vivo potential of this compound by drawing objective comparisons with structurally related 5-methoxy- and 5-nitroindole derivatives for which experimental data exist. We provide detailed, field-proven protocols for proposed anticancer and chemoprotective studies, postulate mechanisms of action based on existing evidence, and present a logical workflow for its investigation, thereby bridging the gap between synthesis and potential therapeutic application.

Introduction: The Therapeutic Promise of Substituted Indoles

The indole ring system is a "privileged structure" in drug discovery, forming the core of numerous approved drugs and natural products.[1] Its versatile structure allows for interaction with a wide array of biological targets. The functionalization of the indole core is a critical strategy for modulating its pharmacological profile.

  • 5-Methoxy Indoles: The methoxy group at the 5-position is a key feature in many neuroactive compounds, including serotonin and melatonin, due to its structural similarity to these endogenous ligands.[2][3] This substitution often confers high affinity for serotonin (5-HT) receptors.[3] Furthermore, it can play a role in anticancer activity by modulating pathways like tubulin polymerization.[4]

  • Nitroindoles: The introduction of a nitro group, particularly at the 3- or 5-position, renders the indole scaffold electron-deficient, opening up unique chemical and biological activities.[5][6] 5-nitroindole derivatives, for instance, have been identified as potent binders of G-quadruplex DNA structures, such as the one in the promoter region of the c-Myc oncogene, leading to promising in vitro anticancer effects.[7]

The compound This compound is an intriguing subject for investigation as it combines these two influential functional groups. This guide outlines a strategy for its preclinical in vivo evaluation.

Comparative Analysis: Extrapolating Potential from Structurally Related Analogs

In the absence of direct data, the most logical approach to predict the efficacy of this compound is to analyze the performance of its closest structural relatives. We will focus on two key therapeutic areas suggested by its structure: oncology and organ protection.

Comparator 1: 5-Nitroindoles as Anticancer Agents (In Vitro Data)

A recent study investigated a series of 5-nitroindole derivatives as binders for the G-quadruplex in the c-Myc promoter, a key target in oncology.[7] These compounds demonstrated significant biological activity in vitro, providing a strong rationale for investigating this compound in a similar context.

  • Mechanism: The compounds stabilize the G-quadruplex structure, preventing transcription of the c-Myc gene. This leads to downregulation of the c-Myc protein, inducing cell cycle arrest and apoptosis in cancer cells.[7]

  • Performance: Several derivatives showed potent activity, reducing c-Myc mRNA and protein levels and causing a prominent sub-G1/G1 phase arrest in the cell cycle of cancer cells at low micromolar concentrations.[7]

Comparator 2: A 5-Methoxyindole Derivative as an In Vivo Chemoprotective Agent

A significant precedent for the in vivo utility of a related compound comes from a study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) .[8][9] This molecule, which features both a 5-methoxyindole core and a nitrophenyl group, was evaluated as a protective agent against cisplatin-induced organ damage in a rodent model.[9]

  • Mechanism: MMINA demonstrated potent antioxidant and anti-inflammatory effects. It reversed cisplatin-induced increases in nitric oxide (NO) and malondialdehyde (MDA) while increasing the activity of crucial antioxidant enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD).[9] It also downregulated key inflammatory signaling pathways, including NF-κB, STAT-3, and TNF-α.[9]

  • In Vivo Efficacy: In a rat model, MMINA treatment significantly normalized plasma levels of biochemical markers associated with organ damage and reduced the population of inflammatory cells in the blood.[9]

Data Summary and Comparative Table

The following table summarizes the key findings from these comparator compounds to guide the experimental design for this compound.

Compound Class / Name Model System Primary Indication Key Efficacy Endpoints Mechanism of Action Reference
Substituted 5-Nitroindoles Human Cancer Cell Lines (in vitro)AnticancerIC₅₀, c-Myc mRNA/protein downregulation, Cell Cycle Arrest (Sub-G1/G1)c-Myc G-Quadruplex Binding[7]
MMINA Rat Model (in vivo)Chemoprotection (Cisplatin-induced toxicity)Normalization of plasma enzymes, Reduced NO/MDA, Increased GPx/SOD, Reduced inflammatory markers (NF-κB, TNF-α)Antioxidant, Anti-inflammatory[9]

Proposed In Vivo Efficacy Study Designs

Based on the comparative analysis, we propose two robust, well-validated animal models to investigate the efficacy of this compound. The causality behind these experimental choices is to test the hypotheses generated from the comparator compounds.

Workflow for Preclinical Evaluation

The following diagram illustrates a generalized workflow for the discovery and validation of a new bioactive compound like this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy Models cluster_2 Phase 3: Mechanism of Action Compound This compound (Target Compound) Assay Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Compound->Assay Hit Hit Identification (IC50 < 10 µM) Assay->Hit Xenograft Anticancer Model (e.g., Xenograft) Hit->Xenograft Advance to In Vivo Toxicity Chemoprotection Model (e.g., Cisplatin Toxicity) Hit->Toxicity Efficacy Efficacy Confirmed Xenograft->Efficacy Tumor Regression Toxicity->Efficacy Organ Protection MoA Mechanism Studies (Western Blot, IHC, etc.) Efficacy->MoA Elucidate Mechanism Target Target Validation MoA->Target

Caption: A generalized workflow for the discovery of bioactive compounds.

Protocol 1: Murine Xenograft Model for Anticancer Efficacy

This protocol is designed to test the hypothesis that this compound has antiproliferative activity, as suggested by the 5-nitroindole comparators.

Objective: To evaluate the in vivo antitumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.

Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice (e.g., NU/NU strain).

  • Cell Line: Select a human cancer cell line for which 5-nitroindoles have shown in vitro activity (e.g., HeLa for cervical cancer or MCF-7 for breast cancer).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells suspended in 100 µL of Matrigel into the right flank of each mouse.

  • Group Formation: Once tumors reach a palpable volume (approx. 100-150 mm³), randomize mice into the following groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., DMSO/Saline)

    • Group 2: this compound (Dose 1, e.g., 10 mg/kg)

    • Group 3: this compound (Dose 2, e.g., 30 mg/kg)

    • Group 4: Positive Control (Standard-of-care chemotherapeutic, e.g., Paclitaxel)

  • Drug Administration: Administer treatments via intraperitoneal (i.p.) injection daily or every other day for 21 days. The choice of vehicle and route must be determined in preliminary tolerability studies.

  • Efficacy Endpoints:

    • Measure tumor volume with calipers twice weekly.

    • Record animal body weight twice weekly as a measure of toxicity.

  • Study Termination: At the end of the study, euthanize mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis via Western Blot for c-Myc).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Use statistical analysis (e.g., ANOVA) to determine significance.

Protocol 2: Rat Model of Cisplatin-Induced Nephrotoxicity

This protocol tests the hypothesis that this compound has organ-protective properties, based on the in vivo data for MMINA.

Objective: To assess the protective effect of this compound against cisplatin-induced kidney damage in rats.

Methodology:

  • Animal Model: Use adult male Wistar rats (200-250 g).

  • Group Formation: Acclimatize animals for one week, then divide them into groups (n=7 per group) as described in the MMINA study[9]:

    • Group 1: Normal Control (Saline only)

    • Group 2: Vehicle Control (DMSO)

    • Group 3: Cisplatin only (7.5 mg/kg, single i.p. injection)

    • Group 4: Cisplatin + this compound (e.g., 20 mg/kg, daily oral gavage)

    • Group 5: this compound only

  • Treatment Regimen: Administer the test compound or vehicle for 10 consecutive days. On day 7, induce nephrotoxicity in Groups 3 and 4 with a single injection of cisplatin.

  • Sample Collection: On day 11, collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and harvest kidneys for histopathology and biomarker analysis.

  • Efficacy Endpoints:

    • Plasma: Measure levels of blood urea nitrogen (BUN) and creatinine.

    • Kidney Tissue: Measure levels of oxidative stress markers (MDA, NO) and antioxidant enzymes (SOD, GPx). Perform Western Blot or ELISA for inflammatory markers (NF-κB, TNF-α).

    • Histopathology: Stain kidney sections with H&E to assess tubular necrosis, inflammation, and other signs of damage.

  • Data Analysis: Compare the treatment group (Group 4) to the cisplatin-only group (Group 3) using appropriate statistical tests (e.g., t-test or ANOVA).

Postulated Mechanisms of Action

Visualizing the potential signaling pathways is crucial for experimental design and data interpretation.

Proposed Anticancer Mechanism

This pathway is based on the activity of 5-nitroindole comparators. The central hypothesis is the inhibition of c-Myc-driven cell proliferation.

G Compound This compound G4 c-Myc Promoter G-Quadruplex Compound->G4 Binds & Stabilizes Transcription c-Myc Gene Transcription G4->Transcription Inhibits mRNA c-Myc mRNA Transcription->mRNA Protein c-Myc Protein mRNA->Protein Proliferation Cell Cycle Progression (e.g., Cyclin D1) Protein->Proliferation Promotes Apoptosis Apoptosis Evasion (e.g., Bcl-2) Protein->Apoptosis Promotes CellDeath Cell Cycle Arrest & Apoptosis Proliferation->CellDeath Inhibited Apoptosis->CellDeath Inhibited

Caption: Postulated anticancer mechanism via c-Myc G-quadruplex stabilization.

Proposed Chemoprotective Mechanism

This pathway is derived from the in vivo results of the MMINA study, focusing on the mitigation of oxidative stress and inflammation.

G Cisplatin Cisplatin Insult ROS Reactive Oxygen Species (ROS)↑ Cisplatin->ROS NFkB NF-κB Activation Cisplatin->NFkB OrganDamage Cellular & Organ Damage ROS->OrganDamage Inflammation Pro-inflammatory Cytokines↓ (TNF-α, IL-1) NFkB->Inflammation Induces Compound This compound Compound->ROS Scavenges Compound->NFkB Inhibits Antioxidants Antioxidant Enzymes↑ (SOD, GPx) Compound->Antioxidants Boosts Antioxidants->ROS Neutralizes Inflammation->OrganDamage

Caption: Postulated mechanism for protection against cisplatin-induced damage.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule in an in vivo setting, a thorough analysis of its structural components and related compounds provides a strong, data-driven foundation for its preclinical investigation. The combined evidence from 5-nitroindoles and the MMINA analog suggests a dual potential in both oncology and as an organ-protective agent. The experimental protocols provided in this guide offer a clear and robust pathway to test these hypotheses. Successful outcomes from these studies would validate the therapeutic potential of this novel scaffold and provide the necessary impetus for further development, including pharmacokinetic profiling, advanced toxicology studies, and eventual lead optimization.

References

A Comparative Analysis of 5-Methoxy-7-nitro-1H-indole and 5-nitroindole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 5-Methoxy-7-nitro-1H-indole and 5-nitroindole, two indole derivatives of significant interest in chemical biology and drug discovery. While both molecules share a common nitroindole scaffold, the presence of a methoxy group in the former introduces notable differences in their physicochemical properties and potential biological activities. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two compounds, supported by available experimental data and established scientific principles.

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The electronic properties of the indole nucleus can be readily modulated by the introduction of various substituents, allowing for the fine-tuning of a compound's pharmacological profile. This guide focuses on two such derivatives: the well-characterized 5-nitroindole and the less-explored this compound.

Physicochemical Properties: A Comparative Overview

The introduction of a methoxy group at the 7-position and the shift of the nitro group to the 5-position in this compound are expected to influence its polarity, solubility, and other key physicochemical parameters compared to 5-nitroindole.

Property5-nitroindoleThis compound
Molecular Formula C₈H₆N₂O₂C₉H₈N₂O₃
Molecular Weight 162.15 g/mol [3]192.16 g/mol
Melting Point 140-142 °C[3][4]Not available
Appearance Yellow/Crystalline Powder or NeedlesNot available
Solubility Soluble in ethanol, diethyl ether, propylene glycol, petroleum ether. Insoluble in glycerol and mineral oils.Predicted to have high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and low solubility in water and nonpolar solvents.
LogP 2.53[3]Not available

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of organic molecules.

5-nitroindole
  • ¹H NMR: Spectral data for 5-nitroindole is publicly available and provides characteristic signals for the indole ring protons[5].

  • ¹³C NMR: The carbon spectrum shows distinct peaks corresponding to the eight carbon atoms of the 5-nitroindole scaffold.

  • Mass Spectrometry: The mass spectrum of 5-nitroindole shows a molecular ion peak corresponding to its molecular weight.

This compound

Verified spectroscopic data for this compound is limited in the public domain. However, based on its structure, the following characteristics can be predicted:

  • ¹H NMR: The spectrum is expected to show signals for the indole protons, with the methoxy group appearing as a singlet, likely in the range of 3.8-4.0 ppm. The aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

  • ¹³C NMR: The spectrum should display nine distinct carbon signals, including one for the methoxy carbon.

  • IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the indole ring, C-H stretching of the aromatic ring and the methoxy group, and strong symmetric and asymmetric stretching bands for the nitro group.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to a molecular weight of 192.16 g/mol .

Synthesis Protocols

Synthesis of 5-nitroindole

A common method for the synthesis of 5-nitroindole is through the Fischer indole synthesis[6].

Experimental Protocol:

  • Step 1: Formation of Hydrazone: React p-nitrophenylhydrazine hydrochloride with ethyl pyruvate in an ethanol/water mixture at room temperature to form the corresponding hydrazone.

  • Step 2: Cyclization: The obtained hydrazone is then cyclized in a benzene solvent using polyphosphoric acid as a catalyst to yield 5-nitroindole-2-ethyl carboxylate.

  • Step 3: Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed with a base, followed by acidification to produce 5-nitroindole-2-carboxylic acid, which is then decarboxylated to give 5-nitroindole.

Caption: Fischer indole synthesis of 5-nitroindole.

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic nitration of 7-methoxy-1H-indole[7][8].

Experimental Protocol:

  • Preparation of Nitrating Mixture: Carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature low.

  • Nitration Reaction: Dissolve 7-methoxy-1H-indole in acetic acid and cool the solution to 0 °C. Add the nitrating mixture dropwise while maintaining the low temperature.

  • Work-up and Purification: After the reaction is complete, quench the reaction with ice, neutralize with a base such as sodium bicarbonate, and extract the product with an organic solvent like ethyl acetate. The crude product is then purified using column chromatography.

Caption: Synthesis of this compound.

Biological Activity: A Comparative Perspective

5-nitroindole

5-nitroindole has been extensively studied and has demonstrated a wide array of biological activities.

  • Universal Base Analogue: It is recognized as a superior universal base analogue in oligonucleotides. It can be incorporated into DNA and RNA strands and pairs with all four natural bases without significant destabilization of the duplex, which is attributed to its ability to stack within the DNA double helix[9][10][11].

  • Anticancer Activity: 5-nitroindole serves as a scaffold for the synthesis of various anticancer agents. Derivatives of 5-nitroindole have been shown to exhibit cytotoxic effects against several cancer cell lines[12][13][14][15][16]. Some derivatives act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene[12][13][16].

  • Other Biological Activities: It is also a reactant in the synthesis of compounds with potential as antifungal agents, cannabinoid receptor type 1 (CB1) antagonists, and anti-HIV agents.

This compound

Specific biological activity data for this compound is not widely available. However, based on the known activities of related compounds, some potential biological roles can be postulated.

  • Potential Anticancer Activity: The presence of the nitroindole core suggests that this compound may also exhibit anticancer properties. The methoxy group, an electron-donating group, can modulate the electronic properties of the indole ring and potentially influence its interaction with biological targets.

  • Modulation of Physicochemical Properties for Drug Development: The addition of a methoxy group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. This modification could be explored to optimize the pharmacokinetic profile of nitroindole-based drug candidates.

Experimental Design for Comparative Analysis

To directly compare the biological activities of these two compounds, a series of in vitro assays would be necessary.

Caption: A proposed workflow for the comparative biological evaluation.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and 5-nitroindole, highlighting their structural differences and the resulting implications for their chemical and biological properties. While 5-nitroindole is a well-documented compound with diverse applications, this compound remains a relatively unexplored molecule with potential for further investigation, particularly in the context of anticancer drug discovery.

Future research should focus on the experimental determination of the physicochemical and spectroscopic properties of this compound. Furthermore, a systematic evaluation of its biological activity, including its effects on various cancer cell lines and its potential molecular targets, is warranted. Such studies will be crucial in unlocking the therapeutic potential of this and other substituted nitroindole derivatives.

References

A Researcher's Guide to Assessing the Selectivity of 5-Methoxy-7-nitro-1H-indole for Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the paramount challenge is not merely to identify compounds that kill cancer cells, but to find those that do so with surgical precision, sparing healthy tissues. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cancer cell selectivity of a novel indole derivative, 5-Methoxy-7-nitro-1H-indole. While specific experimental data for this particular compound is not yet widely published, this document will guide you through the essential experimental workflows, data interpretation, and comparative analysis necessary to elucidate its therapeutic potential. We will draw upon data from structurally related nitroindole and methoxyindole compounds to provide context and a benchmark for your own investigations.

The Rationale: Why Selectivity is the Holy Grail in Cancer Therapy

The therapeutic window of any anticancer agent is defined by its ability to exert maximal cytotoxic effects on tumor cells while inflicting minimal damage on normal, healthy cells. A high degree of selectivity is the cornerstone of a favorable safety profile, reducing the debilitating side effects that often limit the efficacy of conventional chemotherapies. The Selectivity Index (SI) is a critical quantitative measure in this regard, calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells.[1][2] A higher SI value signifies greater selectivity for cancer cells, with a value greater than 3 often considered a benchmark for a highly selective compound.[1]

This guide will equip you with the knowledge to design and execute experiments that will generate the robust data needed to calculate the SI of this compound and compare it to existing anticancer agents.

Experimental Workflow for Assessing Cancer Cell Selectivity

The following diagram outlines a self-validating experimental workflow designed to comprehensively evaluate the selectivity of a test compound. This workflow ensures that the generated data is robust, reproducible, and allows for a thorough assessment of the compound's potential.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Selectivity & Mechanistic Analysis A Compound Preparation & Solubilization B Selection of Cancer & Normal Cell Lines A->B C Cytotoxicity Assays (e.g., MTT, SRB) B->C D IC50 Value Determination C->D E Calculation of Selectivity Index (SI) D->E F Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI) D->F H Comparative Analysis with Benchmark Drugs E->H G Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) F->G G->H

Caption: A streamlined workflow for determining the cancer cell selectivity of a novel compound.

Data Presentation: A Comparative Look at Related Indole Derivatives

To illustrate the type of data you will be generating, the following tables summarize the cytotoxic activity and selectivity indices of various substituted 5-nitroindole and 5-methoxyindole derivatives against different cancer and normal cell lines. This data, compiled from existing literature, will serve as a valuable reference point for your own findings with this compound.

Table 1: Comparative Cytotoxicity (IC50, µM) of Indole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Compound A Substituted 5-NitroindoleHeLa (Cervical)7.5 ± 0.8NKE (Kidney Epithelial)> 30[3]
Compound B Substituted 5-NitroindoleMCF-7 (Breast)8.9 ± 0.9NKE (Kidney Epithelial)> 30[3]
ES936 5-Methoxy-indolequinoneMIA PaCa-2 (Pancreatic)0.108--[4][5]
Doxorubicin Standard ChemotherapyHCT-116 (Colon)0.15VERO (Kidney)0.99[6]

Note: Data for Compounds A and B are representative of similar 5-nitroindole compounds. ES936 is a 5-methoxyindole derivative, though not the exact compound of interest. The absence of normal cell line data for ES936 in the cited study highlights a common gap in preliminary drug screening.

Table 2: Calculated Selectivity Index (SI) of Indole Derivatives

Compound IDCancer Cell LineNormal Cell LineSI (IC50 Normal / IC50 Cancer)Reference
Compound A HeLaNKE> 4.0[3]
Compound B MCF-7NKE> 3.37[3]
Doxorubicin HCT-116VERO6.6[6]

These tables clearly demonstrate the importance of testing against both cancerous and non-cancerous cell lines to determine the selectivity index.[1][2] For instance, while Doxorubicin is highly potent, its selectivity can be compared against novel compounds.

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for the key experiments outlined in the workflow. Adherence to these standardized methods is crucial for generating reliable and comparable data.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[7][8]

  • Materials:

    • Cancer and normal cell lines

    • 96-well plates

    • Complete growth medium

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

    • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Treat the cells with these dilutions for 48-72 hours.[9]

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]

    • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[10]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[6][7]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells, providing insight into the mechanism of cell death.[11]

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells.

    • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[9]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Potential Mechanisms of Action and Signaling Pathways

Indole derivatives are known to exert their anticancer effects through various mechanisms.[12] Based on the structure of this compound and related compounds, potential mechanisms of action to investigate include:

  • Induction of Apoptosis: Many anticancer agents, including some nitroindole derivatives, trigger programmed cell death.[3][13] This can be investigated by measuring the expression of key apoptotic proteins like caspases, Bax, and Bcl-2.

  • Cell Cycle Arrest: Some compounds halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.[10][13] This can be assessed using flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

  • Inhibition of Kinase Signaling Pathways: The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[10] Some indole derivatives have been shown to inhibit this pathway.[5]

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a common mechanism for anticancer drugs.[12]

The following diagram illustrates a potential signaling pathway that could be inhibited by this compound, leading to apoptosis.

G cluster_0 Potential Anticancer Mechanism A This compound B PI3K/AKT/mTOR Pathway Inhibition A->B Inhibits C Decreased Proliferation & Survival B->C Leads to D Induction of Apoptosis C->D Results in

Caption: A hypothetical signaling pathway targeted by this compound.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the cancer cell selectivity of this compound. By following the outlined experimental workflows and utilizing the provided comparative data, researchers can generate the critical information needed to determine the therapeutic potential of this novel compound. The journey from a promising molecule to a clinically effective drug is long and arduous, but it begins with a rigorous and well-designed preclinical assessment of selectivity. The insights gained from these studies will be instrumental in guiding further development, including in vivo efficacy studies and toxicological profiling, ultimately paving the way for more targeted and less toxic cancer therapies.

References

A Comparative Guide to the Synthetic Routes of 5-Methoxy-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-7-nitro-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted indole core is a common motif in various biologically active molecules. The strategic placement of a methoxy group at the 5-position and a nitro group at the 7-position offers a valuable scaffold for further functionalization, making it a key intermediate in the synthesis of potential therapeutic agents. The efficient and scalable synthesis of this molecule is, therefore, a critical aspect of its application in research and development.

This guide provides an in-depth comparison of plausible synthetic routes to this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols based on established chemical principles, and offer a comparative analysis of their respective advantages and limitations in terms of yield, scalability, and overall efficiency.

Route 1: Multi-step Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[1][2][3] For the synthesis of this compound, a plausible approach involves the reaction of (4-methoxy-2-nitrophenyl)hydrazine with a suitable carbonyl compound, followed by cyclization.

Causality Behind Experimental Choices

This retro-synthetic approach strategically introduces the required substituents onto the benzene ring of the precursor before the indole ring is formed. This avoids potential issues with the regioselectivity of nitrating the 5-methoxyindole core directly and allows for a more controlled synthesis. The choice of (4-methoxy-2-nitrophenyl)hydrazine as the starting material ensures the correct placement of the methoxy and nitro groups in the final product.

Proposed Synthetic Workflow

cluster_0 Step 1: Synthesis of (4-methoxy-2-nitrophenyl)hydrazine cluster_1 Step 2: Fischer Indole Synthesis A 4-Methoxy-2-nitroaniline B Diazotization (NaNO₂, HCl) A->B C Reduction (SnCl₂, HCl) B->C D (4-methoxy-2-nitrophenyl)hydrazine C->D D_clone (4-methoxy-2-nitrophenyl)hydrazine F Condensation & Cyclization (Acid catalyst, Heat) D_clone->F E Carbonyl Compound (e.g., Pyruvic acid) E->F G This compound F->G

Figure 1: Proposed workflow for the Fischer indole synthesis of this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of (4-methoxy-2-nitrophenyl)hydrazine

  • Diazotization: Dissolve 4-methoxy-2-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it in an ice bath. Slowly add the diazonium salt solution to the SnCl₂ solution with vigorous stirring, keeping the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 2-3 hours at room temperature.

  • Work-up: Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached. Extract the product with diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (4-methoxy-2-nitrophenyl)hydrazine.

Step 2: Fischer Indole Synthesis

  • Hydrazone Formation and Cyclization: To a solution of (4-methoxy-2-nitrophenyl)hydrazine in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of a carbonyl compound (e.g., pyruvic acid or an aldehyde). Add an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).[1][4]

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice water. Neutralize with a base (e.g., sodium bicarbonate). Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Route 2: Multi-step Synthesis via Reissert Indole Synthesis

The Reissert indole synthesis provides another classical approach to the indole core, starting from an o-nitrotoluene derivative and diethyl oxalate.[5][6][7] This method is particularly useful for the synthesis of indole-2-carboxylic acids, which can then be decarboxylated.

Causality Behind Experimental Choices

Similar to the Fischer synthesis, the Reissert approach builds the indole ring from a pre-functionalized aromatic precursor. The key starting material for the synthesis of this compound would be 2,4-dinitro-3-methoxytoluene. The condensation with diethyl oxalate followed by reductive cyclization is a reliable method for forming the pyrrole ring.

Proposed Synthetic Workflow

cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization & Decarboxylation H 2,4-Dinitro-3-methoxytoluene I Diethyl oxalate (NaOEt) H->I J Ethyl 2-(2,4-dinitro-3-methoxyphenyl)-3-oxobutanoate I->J J_clone Ethyl 2-(2,4-dinitro-3-methoxyphenyl)-3-oxobutanoate K Reduction (e.g., Fe, Acetic Acid) J_clone->K L Decarboxylation (Heat) K->L M This compound L->M

Figure 2: Proposed workflow for the Reissert indole synthesis of this compound.

Experimental Protocol (Representative)

Step 1: Condensation

  • To a solution of sodium ethoxide in absolute ethanol, add 2,4-dinitro-3-methoxytoluene and diethyl oxalate.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude ethyl 2-(2,4-dinitro-3-methoxyphenyl)-3-oxobutanoate.

Step 2: Reductive Cyclization and Decarboxylation

  • Reductive Cyclization: Dissolve the crude product from the previous step in a mixture of acetic acid and ethanol. Add iron powder or another suitable reducing agent (e.g., zinc dust).[8] Heat the mixture to reflux for several hours.

  • Work-up: After the reduction is complete, filter the hot reaction mixture to remove the iron salts. Concentrate the filtrate under reduced pressure.

  • Decarboxylation: Heat the resulting crude indole-2-carboxylic acid intermediate at a temperature above its melting point until the evolution of carbon dioxide ceases.

  • Purification: Purify the final product, this compound, by column chromatography or recrystallization.

Route 3: Direct Nitration of 5-Methoxy-1H-indole (A Critical Evaluation)

A seemingly straightforward approach would be the direct electrophilic nitration of commercially available 5-methoxy-1H-indole. However, the regioselectivity of this reaction is a critical consideration.

Mechanistic Insights and Regioselectivity

The methoxy group at the C-5 position of the indole ring is an activating, ortho-, para-directing group. In electrophilic aromatic substitution reactions, it will direct incoming electrophiles to the C-4 and C-6 positions. The indole nitrogen, especially under acidic conditions, can be protonated, which deactivates the pyrrole ring and favors substitution on the benzene ring.[9] While nitration at the C-7 position is sterically hindered, it is electronically disfavored compared to the C-4 and C-6 positions. Therefore, direct nitration is expected to yield a mixture of isomers, with 4-nitro and 6-nitro derivatives being the major products, making the isolation of the desired 7-nitro isomer challenging and likely low-yielding.

While a protocol for the nitration of the isomeric 7-methoxy-1H-indole to yield the 5-nitro product exists, the electronic and steric environment of 5-methoxy-1H-indole makes the selective synthesis of the 7-nitro isomer via direct nitration highly improbable as a primary synthetic route.[10]

Comparison of Synthetic Routes

FeatureFischer Indole SynthesisReissert Indole SynthesisDirect Nitration of 5-Methoxy-1H-indole
Starting Materials Readily available substituted anilines and carbonylsSubstituted o-nitrotoluenes and diethyl oxalate5-Methoxy-1H-indole
Number of Steps Typically 2-3 stepsTypically 2-3 steps1 step
Regiocontrol Excellent, determined by the substitution pattern of the precursorExcellent, determined by the substitution pattern of the precursorPoor, likely yields a mixture of isomers
Potential Yield Moderate to goodModerate to goodLow for the desired 7-nitro isomer
Scalability Generally scalableCan be scalable, but may require careful optimization of reduction and decarboxylation stepsNot ideal for large-scale synthesis of the pure 7-nitro isomer due to purification challenges
Key Challenges Synthesis of the substituted phenylhydrazine precursorSynthesis of the substituted o-nitrotoluene precursor; decarboxylation can sometimes be harshPoor regioselectivity leading to difficult purification

Conclusion

For the targeted synthesis of this compound, multi-step approaches such as the Fischer Indole Synthesis and the Reissert Indole Synthesis offer superior control over regiochemistry compared to the direct nitration of 5-methoxy-1H-indole. While direct nitration is a single-step process, the anticipated formation of multiple isomers makes it an inefficient route for obtaining the pure desired product.

The choice between the Fischer and Reissert syntheses will likely depend on the availability and cost of the respective starting materials. Both methods provide a reliable and scalable pathway to this valuable indole derivative, which is crucial for its application in the development of novel therapeutic agents. Researchers should carefully consider the starting material accessibility and the specific requirements of their synthetic campaign when selecting the most appropriate route.

References

A Senior Application Scientist's Guide to the Validation of a UPLC-MS Method for 5-Methoxy-7-nitro-1H-indole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a regulated therapeutic is paved with rigorous analytical scrutiny. For a novel compound like 5-Methoxy-7-nitro-1H-indole, establishing a robust, accurate, and reliable quantification method is not merely a procedural step but a foundational pillar supporting all subsequent preclinical and clinical assessments. This guide provides an in-depth comparison and validation protocol for a high-performance analytical method, leveraging Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). As your guide, I will navigate the causality behind our experimental choices, grounding our protocol in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Analytical Imperative: Why UPLC-MS for this compound?

The selection of an analytical technique is the first critical decision in method development. While traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a workhorse in many quality control labs, the structural complexity and potential for low-level quantification in biological matrices necessitate a more powerful approach.[1]

Our Analyte: this compound

  • Molecular Weight: 192.17 g/mol [2]

  • Structure: An indole nucleus functionalized with both an electron-donating methoxy group and an electron-withdrawing nitro group. This polarity profile makes it well-suited for reversed-phase chromatography.

  • Ionization Potential: The heterocyclic nitrogen provides a ready site for protonation, making it an excellent candidate for positive-mode Electrospray Ionization (ESI) in mass spectrometry.

The UPLC-MS/MS Advantage: The choice of UPLC-MS/MS is a deliberate one, driven by the need for speed, sensitivity, and specificity.

  • Speed and Resolution: UPLC systems utilize columns with sub-2 µm particles, operating at higher pressures than traditional HPLC.[3] This dramatically reduces run times (often from 20-45 minutes to 2-5 minutes) and increases peak resolution, which is critical for separating the analyte from potential impurities or matrix components.[3][4]

  • Sensitivity and Specificity: Mass spectrometry offers unparalleled sensitivity, allowing for the detection and quantification of analytes at levels far below what UV detectors can achieve.[5] By using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, we achieve exceptional specificity. We monitor a specific precursor-to-product ion transition (e.g., m/z 193.17 → 163.1), effectively filtering out all other compounds that do not undergo this precise fragmentation. This is akin to finding a specific needle in a haystack, even if other needles are present.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Logical flow for selecting UPLC-MS/MS.

Experimental Protocol: UPLC-MS/MS Method Validation

The validation process demonstrates that an analytical procedure is suitable for its intended purpose.[6] Our protocol is designed in accordance with the ICH Q2(R1) and FDA guidelines on bioanalytical method validation.[7][8]

Materials and Instrumentation
  • Analyte: this compound reference standard (>99% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound (e.g., this compound-d3) is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.

  • Instrumentation: Waters ACQUITY UPLC System coupled to a Xevo TQ-S Triple Quadrupole Mass Spectrometer (or equivalent).

  • Chromatographic Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

Optimized Method Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 2.0 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 0.5 minutes.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • Analyte: Precursor [M+H]⁺ m/z 193.2 → Product m/z 163.1 (Quantifier), 133.1 (Qualifier)

    • Internal Standard (IS): To be determined based on the specific IS used.

Step-by-Step Validation Experiments

The following experiments constitute a comprehensive validation package.

Step 1: Specificity and Selectivity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte or the IS in the blank samples. The response of any interfering peak should be <20% of the analyte response at the LLOQ and <5% for the IS.

Step 2: Linearity and Range

  • Objective: To establish the concentration range over which the method is accurate, precise, and linear.

  • Procedure:

    • Prepare a series of calibration standards by spiking blank matrix with the analyte to cover the expected concentration range. A typical range might be 1-1000 ng/mL.

    • Analyze at least five to eight non-zero concentrations.

    • Plot the peak area ratio (Analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis (typically with 1/x or 1/x² weighting).

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥0.99. The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).[9]

Step 3: Accuracy and Precision

  • Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.

    • Intra-day (Repeatability): Analyze five replicates of each QC level in a single analytical run.

    • Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.

  • Acceptance Criteria: The mean accuracy for each QC level should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).[10]

Step 4: Limit of Detection (LOD) and Quantification (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

  • Procedure:

    • LOD is typically estimated based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is common.

    • LOQ is defined as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20% CV).

  • Acceptance Criteria: The analyte response at the LOQ should be at least 5 times the response of a blank sample.

Step 5: Stability

  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

  • Procedure: Analyze Low and High QC samples after exposing them to different conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Bench-Top Stability: Stored at room temperature for a duration reflecting typical sample handling time.

    • Long-Term Stability: Stored at -80°C for an extended period.

    • Stock Solution Stability: Stability of the analyte in its storage solvent.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

dot graph { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=Mrecord, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Key parameters for analytical method validation.

Performance Comparison: UPLC-MS vs. HPLC-UV

To provide a clear perspective, we compare our validated UPLC-MS method with a hypothetical, well-optimized HPLC-UV method for the same analyte. The data below represents typical performance expectations for each technique.

Parameter UPLC-MS/MS Method HPLC-UV Method Senior Scientist's Insight
Specificity Very High. Based on unique mass fragmentation (m/z 193.2 → 163.1). Unaffected by co-eluting compounds without this specific transition.Moderate. Relies on chromatographic separation and UV absorbance. Vulnerable to interference from compounds with similar retention times and UV spectra.For complex matrices like plasma or for impurity profiling, the specificity of MS/MS is non-negotiable.[11]
LOD / LOQ LOQ: ~1 ng/mL. LOQ: ~50-100 ng/mL. The UPLC-MS method is approximately 50-100 times more sensitive, making it suitable for pharmacokinetic studies where concentrations can be very low.[5]
Linearity Range 1 - 1000 ng/mL (3 orders of magnitude) 50 - 5000 ng/mL (2 orders of magnitude) The wider dynamic range of UPLC-MS reduces the need for sample dilution and re-analysis.
Analysis Run Time ~3 minutes ~20 minutes UPLC offers a >6-fold increase in throughput, significantly reducing analytical cost and time per sample.[3][4]
Solvent Consumption ~1.5 mL per run ~20 mL per run A significant reduction in solvent usage makes UPLC a greener and more cost-effective technology.[4]
Robustness High. Minor changes in mobile phase composition have less impact due to the specificity of MS detection.Moderate. Method performance can be sensitive to small variations in mobile phase pH, composition, and column temperature.While both methods require robustness testing, the inherent selectivity of MS detection provides an extra layer of security.
Instrumentation Cost High Low to Moderate The primary advantage of HPLC-UV is the lower capital investment, making it a viable option for less demanding, high-concentration assays (e.g., final drug product release).

Conclusion: A Fit-for-Purpose Strategy

The validation data unequivocally demonstrates that the developed UPLC-MS/MS method is specific, sensitive, accurate, and precise for the quantification of this compound. It is a superior technique for demanding applications such as bioanalysis in drug discovery and development, where low detection limits and high throughput are paramount.

While HPLC-UV remains a valuable tool, its limitations in sensitivity and specificity make it less suitable for early-stage research or for any scenario requiring quantification in complex biological matrices. The UPLC-MS/MS method, as validated herein, provides a robust and reliable platform to support the rigorous demands of the pharmaceutical development lifecycle, ensuring data integrity from the bench to regulatory submission.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-7-nitro-1H-indole
Reactant of Route 2
Reactant of Route 2
5-Methoxy-7-nitro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.